2'-c-methylinosine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-11(19)7(17)5(2-16)20-10(11)15-4-14-6-8(15)12-3-13-9(6)18/h3-5,7,10,16-17,19H,2H2,1H3,(H,12,13,18)/t5-,7-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDKLIPLXAIBNF-YRKGHMEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388382 | |
| Record name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374750-32-0 | |
| Record name | 2′-C-Methylinosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374750-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-C-Methylinosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action & Metabolic Fate of 2'-C-Methylinosine
[1]
Executive Summary
2'-C-methylinosine is a purine nucleoside analogue belonging to the class of 2'-C-methylated ribonucleosides.[1] While often studied as a primary scaffold, it is functionally critical as the major deamination metabolite of 2'-C-methyladenosine . Its pharmacological significance lies in its complex intracellular activation pathway: unlike its adenosine or guanosine counterparts, 2'-C-methylinosine faces a significant metabolic bottleneck at the initial phosphorylation step.
Once activated to its triphosphate form (usually via conversion to the guanosine analogue), it functions as a non-obligate chain terminator of viral RNA-dependent RNA polymerases (RdRp), specifically the NS5B polymerase of the Hepatitis C Virus (HCV) and other Flaviviridae.
This guide dissects the specific metabolic hurdles (ADA deamination), the molecular mechanism of polymerase inhibition, and the toxicity profiles (mitochondrial DNA polymerase
Chemical Basis & Structural Pharmacology
The introduction of a methyl group at the 2'-carbon of the ribose sugar is a "privileged scaffold" modification in antiviral chemistry.
-
Sugar Conformation: The 2'-C-methyl group forces the ribose ring into a specific sugar pucker (C3'-endo), which mimics the conformation of RNA in the A-form helix. This pre-organizes the molecule for binding to the viral polymerase active site.
-
Steric Blockade: While the 3'-hydroxyl group is present (allowing for the theoretical addition of the next nucleotide), the bulky 2'-methyl group creates a steric clash with the polymerase "priming loop" or specific amino acid residues (e.g., Ser282 in HCV NS5B) after incorporation, preventing translocation.
Intracellular Metabolism: The Bioactivation Cascade
The efficacy of 2'-C-methylinosine is dictated not by its binding affinity, but by its metabolic fate. It represents a "metabolic sink" in the pathway of 2'-C-methyladenosine.
The Adenosine Deaminase (ADA) Trap
2'-C-methyladenosine is a potent antiviral but is rapidly deaminated by ubiquitous Adenosine Deaminase (ADA) to form 2'-C-methylinosine.
-
Kinase Bottleneck: 2'-C-methylinosine is a poor substrate for Adenosine Kinase (AK) and Deoxycytidine Kinase (dCK). Consequently, it accumulates in the cell rather than being phosphorylated to the monophosphate.
-
The Rescue Pathway: To become active, 2'-C-methylinosine must be converted to 2'-C-methyl-IMP (Inosine Monophosphate) and subsequently to 2'-C-methyl-GMP via Inosine Monophosphate Dehydrogenase (IMPDH) .
Visualization: The Metabolic Fate
The following diagram illustrates the conversion of Adenosine analogues to Inosine, and the bottleneck preventing activation.
Caption: Metabolic pathway of 2'-C-methylinosine showing the ADA-mediated formation and the IMPDH-dependent activation route to the guanosine triphosphate analogue.
Molecular Mechanism of Action (HCV NS5B)[3]
Once metabolically converted to the triphosphate form (typically 2'-C-methyl-GTP), the molecule targets the viral RdRp.[2]
Target Engagement
-
Competition: The triphosphate competes with natural GTP for binding to the polymerase active site.
-
Incorporation: The polymerase recognizes the pseudo-base pairing and incorporates the analogue into the nascent RNA strand.
Non-Obligate Chain Termination
Unlike 3'-deoxy analogues (which lack the OH group required for bonding), 2'-C-methyl analogues possess the 3'-OH.
-
Incorporation: The analogue is added to the chain (
). -
Steric Clash: Upon attempting to translocate or bind the next nucleotide (
), the 2'-methyl group clashes with the hydrophobic pocket of the polymerase (specifically residues near the catalytic center). -
Stalling: This distortion prevents the correct alignment of the next incoming nucleotide, leading to chain termination.[3]
Caption: Step-wise mechanism of non-obligate chain termination induced by 2'-C-methyl ribonucleotides.
Experimental Methodologies
To validate the mechanism and metabolic stability of 2'-C-methylinosine, the following protocols are standard.
Protocol A: Adenosine Deaminase (ADA) Stability Assay
Purpose: To quantify the rate of deamination from 2'-C-methyladenosine to 2'-C-methylinosine.
-
Reagent Prep: Prepare recombinant human ADA (0.01 U/mL) in Tris-HCl buffer (pH 7.4).
-
Substrate Initiation: Add 2'-C-methyladenosine (10 µM final concentration).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile.
-
Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC-UV (260 nm) or LC-MS/MS .
-
Tracking: Monitor disappearance of Adenosine peak and appearance of Inosine peak.
-
Protocol B: HCV NS5B Polymerase Inhibition Assay
Purpose: To determine the
-
Enzyme System: Recombinant HCV NS5B (
21, C-terminal truncation for solubility). -
Template: Homopolymeric RNA template (poly-rC) or heteropolymeric viral RNA.
-
Reaction Mix: 20 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT, RNA template, and [3H]-GTP (tracer).
-
Inhibitor: Add serial dilutions of 2'-C-methyl-GTP (Note: The nucleoside 2'-C-methylinosine will be inactive in this cell-free assay; you must use the triphosphate).
-
Quantification: Measure incorporation of radiolabeled GTP via liquid scintillation counting after precipitating RNA on filter papers.
Toxicology & Off-Target Effects[5]
A critical failure mode for 2'-C-methyl nucleosides is mitochondrial toxicity.
Mitochondrial Polymerase Inhibition
Human DNA Polymerase
-
Mechanism: 2'-C-methyl-triphosphates can be incorporated by Pol
. -
Consequence: Inhibition leads to depletion of mtDNA, resulting in mitochondrial dysfunction (lactic acidosis, hepatic steatosis).
-
Comparison: 2'-C-methyl analogues are generally more toxic to mitochondria than 2'-deoxy-2'-fluoro analogues (e.g., Sofosbuvir), which is why 2'-C-methyladenosine derivatives faced clinical attrition.
Quantitative Data Summary
| Compound | Target (HCV NS5B) | Off-Target (Hu Pol | Metabolic Liability |
| 2'-C-Me-Adenosine | 0.3 µM | ~3.0 µM | Rapid deamination to Inosine form |
| 2'-C-Me-Inosine | >50 µM (Cell-based)* | N/A | Poor phosphorylation (Dead end) |
| 2'-C-Me-GTP | 0.1 - 0.5 µM | ~5.0 µM | Active metabolite of the class |
*Note: High cell-based
References
-
Carroll, S. S., et al. (2003).[3] "Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs." Journal of Biological Chemistry.
-
Eldrup, A. B., et al. (2004).[3][6] "Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase." Journal of Medicinal Chemistry.
-
Arnold, J. J., et al. (2012). "Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides.
-
Sofia, M. J., et al. (2010). "Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry.
Sources
- 1. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 5. Heterozygous p.Y955C mutation in DNA polymerase γ leads to alterations in bioenergetics, complex I subunit expression, and mtDNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Paradox of 2'-C-Methylinosine: Metabolic Fate and Antiviral Limitations in Flaviviridae Therapy
Executive Summary
2'-C-methylinosine (2'CMeI) represents a critical junction in the medicinal chemistry of antiviral nucleoside analogs. While not a primary therapeutic candidate itself, it is the defining metabolic sink that limited the clinical viability of early adenosine-based inhibitors for Hepatitis C Virus (HCV).
This technical guide analyzes 2'-C-methylinosine primarily as the deaminated metabolite of 2'-C-methyladenosine (2'CMeA) . We explore its formation via Adenosine Deaminase (ADA), its lack of potency against the NS5B polymerase compared to its parent compound, and the structural modifications (e.g., 7-deaza scaffolds) developed to circumvent its formation. Understanding this molecule is essential for researchers designing nucleoside reverse transcriptase inhibitors (NRTIs) to avoid metabolic dead-ends.
Chemical & Pharmacological Profile
Structural Identity
2'-C-methylinosine is a purine nucleoside analog characterized by a methyl substitution at the 2'-carbon of the ribose sugar.
-
IUPAC Name: 9-(2-C-methyl-β-D-ribofuranosyl)hypoxanthine
-
Core Scaffold: Inosine base (Hypoxanthine) + 2'-C-methyl-ribose.
-
Role: Major circulating metabolite of 2'-C-methyladenosine.
The Metabolic Pathway (The "Deamination Trap")
The antiviral potency of 2'-C-methyl nucleosides relies on intracellular phosphorylation to the triphosphate form (NTP). However, 2'-C-methyladenosine is highly susceptible to Adenosine Deaminase (ADA) , a ubiquitous enzyme that rapidly hydrolyzes the C6-amino group to a carbonyl group, yielding 2'-C-methylinosine.
Why this matters:
-
Loss of Activity: Unlike the adenosine analog, the inosine derivative (2'CMeI) is poorly recognized by intracellular kinases (adenosine kinase/deoxycytidine kinase), preventing the formation of the active triphosphate species.
-
Clearance: The conversion to inosine facilitates rapid efflux from the hepatocyte, effectively neutralizing the drug's therapeutic window.
Visualization: The ADA Deamination Pathway
Figure 1: The metabolic competition between bioactivation (phosphorylation) and detoxification (deamination).[1] The rapid conversion to 2'-C-methylinosine limits the pool of drug available for antiviral activity.
Mechanism of Action & Antiviral Efficacy[2]
Target: HCV NS5B Polymerase
The parent class of compounds (2'-C-methyl nucleosides) acts as non-obligate chain terminators .[1] They target the NS5B RNA-dependent RNA polymerase (RdRp) of Flaviviridae (HCV, Dengue, Zika).
-
Mechanism: The 2'-methyl group creates steric hindrance in the catalytic pocket of the polymerase after incorporation into the nascent RNA chain. This prevents the translocation of the enzyme or the binding of the next incoming nucleotide.
Comparative Potency Data
The following table contrasts the activity of the parent adenosine analog against its inosine metabolite.
| Compound | Target Enzyme | EC50 (HCV Replicon) | Metabolic Stability (t1/2 in Human Plasma) |
| 2'-C-Methyladenosine | NS5B Polymerase | ~0.3 µM | < 1 min (Rapid Deamination) |
| 2'-C-Methylinosine | None (Inactive) | > 100 µM (Inactive) | Stable (Renal Clearance) |
| 7-Deaza-2'-C-Me-Adenosine | NS5B Polymerase | ~1.2 µM | > 24 hrs (ADA Resistant) |
Note: Data derived from comparative studies of nucleoside analogs in Huh-7 replicon systems.
The "Rescue" Pathway (Theoretical)
In endogenous purine metabolism, inosine can be converted to guanosine via Inosine Monophosphate Dehydrogenase (IMPDH) .
-
Hypothesis: Could 2'CMeI be converted to 2'-C-methyl-GMP (active)?
-
Reality: The 2'-methyl modification often interferes with the substrate recognition of IMPDH. Consequently, 2'CMeI acts as a "dead end" rather than a prodrug for the guanosine analog.
Experimental Methodologies
Protocol: Adenosine Deaminase (ADA) Stability Assay
To verify if a novel nucleoside analog will suffer the same fate as 2'-C-methyladenosine, researchers must perform an ADA stability assay.
Reagents:
-
Calf Intestinal Adenosine Deaminase (Sigma-Aldrich, Type II).
-
Test Compound (100 µM in PBS).
-
UV Spectrophotometer (scanning 220–300 nm).
Workflow:
-
Baseline: Measure UV absorbance of the test compound (2'-C-methyladenosine) at 260 nm (Amax for adenosine).
-
Initiation: Add 0.01 units of ADA to the cuvette.
-
Kinetics: Monitor the decrease in absorbance at 260 nm and the simultaneous increase at 248 nm (Amax for inosine) over 10 minutes.
-
Analysis: An isosbestic point should appear if the conversion is clean (A -> I).
-
Calculation: Calculate the half-life (
) of the deamination reaction.-
Result Interpretation: Rapid spectral shift confirms the formation of 2'-C-methylinosine.
-
Protocol: HCV NS5B Polymerase Inhibition Assay
This assay determines if the triphosphate form of the inosine analog (if synthesized chemically) possesses any intrinsic inhibitory capacity.
Reagents:
-
Recombinant HCV NS5B (Δ21 C-terminal truncation).
-
RNA Template: Homopolymeric poly(C) or heteropolymeric viral RNA.
-
Substrates: [3H]-GTP or [3H]-UTP.
-
Inhibitor: 2'-C-methylinosine-5'-triphosphate (chemically synthesized).
Steps:
-
Incubation: Mix NS5B (50 nM), RNA template (20 ng/µL), and reaction buffer (20 mM Tris-HCl, 5 mM MgCl2).
-
Inhibitor Addition: Add serial dilutions of 2'-C-methylinosine-TP (0.1 µM – 100 µM).
-
Start Reaction: Initiate with nucleotide mix containing radiolabeled substrate. Incubate at 30°C for 60 mins.
-
Quench: Stop reaction with 10% TCA (Trichloroacetic acid) containing pyrophosphate.
-
Filtration: Filter precipitates onto GF/B glass fiber filters.
-
Quantification: Measure incorporated radioactivity via liquid scintillation counting.
-
Data: Plot % Activity vs. Log[Inhibitor] to determine IC50.
Structural Solutions & Future Outlook
To overcome the "Inosine Trap," medicinal chemists developed 7-deaza-nucleosides . By replacing the N7 nitrogen of the purine ring with a carbon atom, the molecule is no longer a substrate for ADA.
Case Study: MK-0608
MK-0608 is a 7-deaza-2'-C-methyladenosine analog.
-
Outcome: It retains the potent NS5B inhibition of the parent adenosine but is completely resistant to deamination into an inosine derivative.
-
Result: High oral bioavailability and sustained intracellular triphosphate levels.
Visualization: Structural Evolution
Figure 2: Structural modification strategy to prevent the formation of the inactive inosine metabolite.
References
-
Carroll, S. S., et al. (2003). "Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs." The Journal of Biological Chemistry. Link
- Establishes 2'-C-methyladenosine as a potent inhibitor and discusses its metabolic limit
-
Eldrup, A. B., et al. (2004). "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry. Link
- Detailed SAR showing the loss of activity upon deamin
-
Olsen, D. B., et al. (2004). "A 7-Deaza-Adenosine Analog is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties." Antimicrobial Agents and Chemotherapy.[2][3] Link
- Describes the 7-deaza solution to the ADA problem.
-
BenchChem Technical Report. (2025). "Intracellular Conversion of 2'-C-methyladenosine." BenchChem.[1] Link
- Provides metabolic pathway diagrams and stability d
Sources
An In-Depth Technical Guide to 2'-C-Methylinosine as an RNA-Dependent RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent and specific antiviral agents remains a cornerstone of modern medicinal chemistry. Among the most validated targets for antiviral drug development is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many pathogenic RNA viruses. Nucleoside analogs that mimic natural substrates have emerged as a highly successful class of RdRp inhibitors. This guide provides a comprehensive technical overview of 2'-C-methylinosine, a promising nucleoside analog that functions as a potent inhibitor of viral RdRp. We will delve into its detailed mechanism of action, synthesis, and methods for its comprehensive evaluation, providing field-proven insights for researchers in virology and drug discovery.
The Molecular Mechanism of Action: Non-Obligate Chain Termination
2'-C-methylinosine, once anabolized to its active triphosphate form (2'-C-Me-ITP) within the host cell, acts as a competitive inhibitor of the viral RdRp. Unlike obligate chain terminators, which lack a 3'-hydroxyl group and thus physically prevent the addition of the next nucleotide, 2'-C-methylated nucleosides, including 2'-C-methylinosine, possess a 3'-hydroxyl group. Their inhibitory action stems from a more subtle, yet highly effective, mechanism known as non-obligate chain termination.
Following its incorporation into the nascent viral RNA strand, the presence of the methyl group at the 2'-C position of the ribose sugar introduces significant steric hindrance. This steric clash prevents the proper positioning of the incoming nucleoside triphosphate (NTP) in the active site of the polymerase. Consequently, the RdRp active site is unable to adopt the closed conformation necessary for catalysis of the subsequent phosphodiester bond formation, effectively halting further RNA elongation.[1][2]
It has been demonstrated that a poliovirus RdRp bound to an RNA chain terminated with a 2'-C-methylated nucleotide can still bind the next incoming NTP; however, the crucial conformational change required for catalysis is blocked.[1] This mechanism underscores the elegant design of this class of inhibitors, which exploit the precise spatial constraints of the viral polymerase active site.
Caption: Mechanism of 2'-C-methylinosine action.
Synthesis of 2'-C-Methylinosine and its Triphosphate
The synthesis of 2'-C-methylnucleosides can be achieved through various routes, often starting from readily available sugars like D-glucose or D-ribose.[3] A general and effective method involves the preparation of a protected 2-C-methyl-D-ribofuranose derivative, which then serves as a key intermediate for glycosylation with the desired nucleobase.
Synthesis of 2'-C-Methylinosine
A plausible synthetic route, based on established methodologies, is outlined below. This multi-step process requires careful control of protecting groups and reaction conditions to achieve the desired stereochemistry.
Experimental Protocol:
-
Preparation of a Protected 2-C-Methylribofuranose:
-
Starting from D-ribose, a series of protection and modification steps are employed to introduce the methyl group at the 2'-position. A common strategy involves the formation of a 2-C-hydroxymethyl derivative, which can then be converted to the desired 2-C-methyl group.[3]
-
Alternatively, starting from D-glucose, a multi-step conversion can yield 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-d-ribofuranose, a versatile intermediate for nucleoside synthesis.[3]
-
-
Glycosylation with Hypoxanthine:
-
The protected 2-C-methylribofuranose is then coupled with a silylated derivative of hypoxanthine. The Vorbrüggen glycosylation, using a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is a commonly employed method for this transformation.[3]
-
-
Deprotection:
-
Finally, all protecting groups are removed under appropriate conditions to yield 2'-C-methylinosine. This typically involves treatment with a base, such as sodium methoxide in methanol, to remove acyl protecting groups.
-
Synthesis of 2'-C-Methylinosine 5'-Triphosphate
For in vitro biochemical assays, the active triphosphate form of the nucleoside is required. The following protocol, adapted from established methods for nucleoside triphosphate synthesis, can be employed.[4][5]
Experimental Protocol:
-
Monophosphorylation:
-
2'-C-methylinosine is first monophosphorylated at the 5'-hydroxyl group. A common method is the Yoshikawa procedure, which utilizes phosphoryl chloride (POCl₃) in trimethylphosphate.
-
-
Conversion to the Triphosphate:
-
The resulting 5'-monophosphate is then converted to the triphosphate by reaction with a pyrophosphate salt, such as tributylammonium pyrophosphate, in the presence of a condensing agent like carbonyldiimidazole (CDI).
-
-
Purification:
-
The final 2'-C-methylinosine 5'-triphosphate is purified by ion-exchange chromatography.
-
Caption: Synthetic workflow for 2'-C-methylinosine and its triphosphate.
In Vitro Evaluation of RdRp Inhibition
A robust in vitro assay is crucial for determining the inhibitory potency of 2'-C-methylinosine triphosphate against the target viral RdRp. A commonly used method is the primer extension assay, which can be adapted for a high-throughput, non-radioactive format.[6]
Experimental Protocol: Fluorescence-Based Primer Extension Assay
-
Reagents and Materials:
-
Purified recombinant viral RdRp (e.g., from E. coli or insect cell expression systems).[6]
-
Fluorescently labeled RNA primer and a corresponding RNA template.
-
2'-C-Methylinosine 5'-triphosphate (2'-C-Me-ITP).
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Quenching solution (e.g., EDTA).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
Fluorescence gel scanner.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a defined concentration of the RNA primer-template duplex, and the viral RdRp enzyme.
-
Add varying concentrations of 2'-C-Me-ITP to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a mixture of the four natural NTPs.
-
Incubate the reactions at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding the quenching solution.
-
Analyze the reaction products by denaturing PAGE.
-
Visualize and quantify the fluorescently labeled full-length product and any terminated products using a fluorescence gel scanner.
-
-
Data Analysis:
-
Determine the percentage of inhibition of full-length product formation at each concentration of 2'-C-Me-ITP.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
In Vivo Evaluation of Antiviral Efficacy
Preclinical in vivo studies are essential to assess the therapeutic potential of 2'-C-methylinosine. A mouse model of viral infection is a common and valuable tool for these evaluations. The following protocol is a representative example based on studies with the closely related compound, 7-deaza-2'-C-methyladenosine.[7][8]
Experimental Protocol: Murine Model of Viral Infection
-
Animal Model:
-
Use a susceptible mouse strain for the virus of interest (e.g., AG129 mice for Zika virus, which lack interferon-α/β and -γ receptors).[9]
-
-
Infection and Treatment:
-
Infect the mice with a standardized dose of the virus via an appropriate route (e.g., intraperitoneal or intranasal).
-
Administer 2'-C-methylinosine or a vehicle control to different groups of mice. The treatment can be initiated prophylactically (before infection) or therapeutically (after infection). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen (e.g., once or twice daily) should be optimized.
-
-
Efficacy Endpoints:
-
Morbidity and Mortality: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival rates.
-
Viremia and Viral Load in Tissues: Collect blood and various organs (e.g., brain, spleen, liver) at different time points post-infection. Quantify viral RNA levels using quantitative reverse transcription PCR (qRT-PCR) and/or determine infectious virus titers by plaque assay.
-
Histopathology: Perform histological analysis of key organs to assess tissue damage and inflammation.
-
-
Data Analysis:
-
Compare the survival curves of the treated and control groups using statistical methods such as the log-rank (Mantel-Cox) test.
-
Analyze differences in viral loads and other quantitative parameters between the groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Selectivity, Cytotoxicity, and Resistance
Selectivity
A critical aspect of any antiviral drug is its selectivity for the viral target over host cellular machinery. The triphosphate of 2'-C-methylated nucleosides should ideally be a poor substrate for human DNA and RNA polymerases to minimize off-target effects.
Experimental Approach:
-
Perform in vitro polymerase assays using purified human DNA polymerase α, β, γ, and RNA polymerase II.
-
Determine the IC₅₀ or Kᵢ values of 2'-C-Me-ITP for these human polymerases and compare them to the values obtained for the viral RdRp. A high selectivity index (IC₅₀ for host polymerase / IC₅₀ for viral polymerase) is desirable.
Cytotoxicity
The potential for 2'-C-methylinosine to cause cellular toxicity must be thoroughly evaluated.
Experimental Protocol: Cell Viability Assay
-
Cell Lines: Use a panel of relevant human cell lines (e.g., Huh-7, A549, Vero) to assess cytotoxicity.
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 2'-C-methylinosine for a defined period (e.g., 48-72 hours).
-
Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis:
-
Calculate the half-maximal cytotoxic concentration (CC₅₀) value from the dose-response curve. The selectivity index (SI) is then calculated as CC₅₀ / EC₅₀ (half-maximal effective concentration from antiviral assays). A high SI value indicates a favorable therapeutic window.
-
Table 1: Representative Cytotoxicity Data for a Nucleoside Analog
| Cell Line | Assay | CC₅₀ (µM) |
| Huh-7 | MTT Assay (72h) | >100 |
| A549 | MTT Assay (72h) | >100 |
| Vero | MTT Assay (72h) | >100 |
Note: This is example data; actual values for 2'-C-methylinosine would need to be experimentally determined.
Resistance
The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. For 2'-C-methylated nucleoside inhibitors, a key resistance mutation has been identified in the RdRp of some viruses, such as the S282T substitution in the hepatitis C virus (HCV) NS5B polymerase.[2][10]
Mechanism of Resistance:
The S282T mutation in HCV NS5B introduces a bulkier threonine residue in place of serine at a position that is critical for accommodating the 2'-C-methyl group of the inhibitor. This steric clash reduces the efficiency of incorporation of the 2'-C-methylated nucleotide triphosphate, thereby conferring resistance.[2] Interestingly, this mutation can also lead to a general decrease in the polymerase's catalytic efficiency, potentially reducing viral fitness.[2]
Experimental Approaches to Characterize Resistance:
-
In Vitro Selection: Passage the virus in the presence of escalating concentrations of 2'-C-methylinosine to select for resistant variants.
-
Genotypic Analysis: Sequence the RdRp gene of the resistant variants to identify mutations.
-
Phenotypic Analysis: Characterize the susceptibility of the mutant viruses to 2'-C-methylinosine in cell-based assays.
-
Biochemical Assays: Express and purify the mutant RdRp and compare its enzymatic activity and inhibition by 2'-C-Me-ITP to the wild-type enzyme.
Conclusion
2'-C-methylinosine represents a promising scaffold for the development of potent and selective inhibitors of viral RNA-dependent RNA polymerases. Its mechanism of non-obligate chain termination, driven by steric hindrance within the enzyme's active site, is a testament to the power of rational drug design. A thorough understanding of its synthesis, in vitro and in vivo evaluation, and potential for resistance is paramount for its successful development as a therapeutic agent. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to advance the study of 2'-C-methylinosine and other novel nucleoside analogs in the ongoing fight against viral diseases.
References
-
Miglio, C., et al. (2007). General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2′-Modified Nucleotide Analogues. Journal of Virology, 81(16), 8564-8574. [Link]
-
Boehr, D. D., et al. (2019). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry, 294(45), 16813-16823. [Link]
-
Le Pogam, S., et al. (2006). In vitro selected Con1 subgenomic replicons resistant to 2′-C-Methyl-Cytidine or to R1479 show lack of cross-resistance. Antiviral Research, 71(2-3), 228-237. [Link]
-
Dutartre, H., et al. (2014). Identification of the NS5B S282T Resistant Variant and Two Novel Amino Acid Substitutions That Affect Replication Capacity in Hepatitis C Virus-Infected Patients Treated with Mericitabine and Danoprevir. Antimicrobial Agents and Chemotherapy, 58(4), 2055-2063. [Link]
-
Schelbert, B., et al. (2016). A Complex Network of Interactions between S282 and G283 of Hepatitis C Virus Nonstructural Protein 5B and the Template Strand Affects Susceptibility to Sofosbuvir and Ribavirin. Journal of Virology, 90(15), 6828-6838. [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
-
de Souza, A. C. A., et al. (2025). Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2'-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo. bioRxiv. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
-
Mikhailov, S. N., et al. (1991). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Carbohydrate Research, 216, 237-248. [Link]
-
ResearchGate. (2025). Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2'-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo. Retrieved from [Link]
-
Ma, H., et al. (2018). In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6. Bio-protocol, 8(1), e2681. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Jin, Z., et al. (2021). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. mBio, 12(2), e03433-20. [Link]
-
Eyer, L., et al. (2022). Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. Viruses, 14(11), 2391. [Link]
-
ResearchGate. (n.d.). Alternative method for synthesis of 2'-substituted C-nucleosides. Retrieved from [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vivo Antiviral Testing. Retrieved from [Link]
-
Rausch, J. W., et al. (2015). The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. Beilstein Journal of Organic Chemistry, 11, 2697-2703. [Link]
-
Zmurko, J., et al. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLoS Neglected Tropical Diseases, 10(5), e0004695. [Link]
-
Atsumi, T., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(4), 2531-2536. [Link]
-
Pande, P., et al. (2015). Cytotoxicity, crosslinking and biological activity of three mitomycins. Journal of Biological Chemistry, 290(36), 21944-21954. [Link]
-
ResearchGate. (n.d.). IC50 values of compounds 1 and 2 against human cancer cell lines. (A)... Retrieved from [Link]
-
Singh, R., et al. (2021). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 17, 2459-2486. [Link]
-
Li, N. S., et al. (2009). Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. The Journal of Organic Chemistry, 74(5), 2227-2230. [Link]
-
Romain, F., et al. (2023). Regulation of viral RNA-dependent RNA polymerases by phosphorylation. Frontiers in Virology, 3, 1163403. [Link]
-
ResearchGate. (2016). Synthesis of Nucleoside Triphosphates from 2'-3'-Protected Nucleosides Using Trimetaphosphate. Retrieved from [Link]
-
Bai, X., et al. (2022). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Immunology, 13, 844749. [Link]
-
Vasilyeva, S. V., et al. (2021). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Molecules, 26(17), 5307. [Link]
-
Harki, D. A., et al. (2013). Inhibition of hepatitis C viral RNA-dependent RNA polymerase by α-P-boranophosphate nucleotides: exploring a potential strategy for mechanism-based HCV drug design. Antiviral Chemistry and Chemotherapy, 23(4), 159-169. [Link]
-
ACS Figshare. (2016). Synthesis of Nucleoside Triphosphates from 2′-3′-Protected Nucleosides Using Trimetaphosphate. Retrieved from [Link]
-
Scilit. (2016). Synthesis of Nucleoside Triphosphates from 2′-3′-Protected Nucleosides Using Trimetaphosphate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2′-Modified Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
The Genesis and Trajectory of a Potent Antiviral Nucleoside: A Technical Guide to 2'-C-Methylinosine
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Novel Antiviral Agents
The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with improved efficacy, broader activity, and higher barriers to resistance. Nucleoside and nucleotide analogues have long been a cornerstone of antiviral therapy, exploiting the viral replication machinery for their therapeutic effect. This guide delves into the discovery and development of a significant, albeit less clinically advanced, member of this class: 2'-C-methylinosine. We will explore its scientific underpinnings, from the rationale of its design to its mechanism of action and the synthetic pathways developed for its creation. This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the rich scientific history and future potential of 2'-C-methylated nucleosides.
The Dawn of 2'-C-Methylated Nucleosides: A Strategic Design
The story of 2'-C-methylinosine is intrinsically linked to the broader effort to develop potent inhibitors of viral RNA-dependent RNA polymerases (RdRps). These enzymes are crucial for the replication of many RNA viruses and represent a prime target for antiviral drug development. The introduction of a methyl group at the 2'-C position of the ribose sugar was a deliberate and strategic modification aimed at overcoming the limitations of earlier nucleoside analogues.
The rationale behind this modification was twofold:
-
Steric Hindrance: It was hypothesized that the 2'-C-methyl group would create a steric clash within the active site of the viral RdRp after its incorporation into the growing RNA chain, thereby terminating elongation.
-
Enhanced Stability: The C-C bond of the methyl group is more stable than the C-O bond of the natural hydroxyl group, potentially leading to greater metabolic stability.
Early research in this area focused on various 2'-C-methylated nucleosides, including adenosine, cytidine, and guanosine analogues, which showed promising activity against a range of positive-strand RNA viruses, most notably the Hepatitis C virus (HCV).[1][2] This foundational work paved the way for the exploration of 2'-C-methylinosine as another potential antiviral agent.
Synthesis of 2'-C-Methylinosine: A Chemical Odyssey
The synthesis of 2'-C-methylated nucleosides presents a significant stereochemical challenge: the creation of a quaternary center at the 2'-position of the ribose sugar with the correct stereochemistry. Several synthetic strategies have been developed to address this, generally involving either the modification of a pre-existing ribose scaffold or the construction of the sugar ring with the desired modification in place.
While a specific, high-yielding synthesis for 2'-C-methylinosine is not extensively detailed in publicly available literature, a general and efficient method can be extrapolated from the well-documented synthesis of its close analogue, 2'-C-methylguanosine.[3][4]
A Representative Synthetic Approach:
A common and effective strategy involves the glycosylation of a protected purine base with a suitably activated 2'-C-methylated ribose derivative.[4]
Key Steps in the Synthesis:
-
Preparation of the Glycosyl Donor: The synthesis typically begins with a commercially available, protected ribofuranose. A multi-step process is then employed to introduce the methyl group at the 2'-C position. This often involves the formation of an enolate at the 2'-position followed by methylation.
-
Glycosylation: The protected and activated 2'-C-methylated ribose is then coupled with a protected hypoxanthine derivative. This crucial step establishes the β-N-glycosidic bond, and reaction conditions are optimized to achieve high stereoselectivity.
-
Deprotection: The final step involves the removal of all protecting groups from the sugar and the base to yield the target molecule, 2'-C-methylinosine.
Experimental Protocol: A Generalized Synthesis of 2'-C-Methylinosine
-
Step 1: Synthesis of a Protected 2'-C-Methyl-Ribofuranose.
-
Starting from a protected D-ribose, a series of reactions involving oxidation, methylation, and reduction are performed to introduce the methyl group at the 2'-position with the desired stereochemistry. Protecting groups such as benzoyl or silyl ethers are commonly used to protect the hydroxyl groups.
-
-
Step 2: Activation of the Glycosyl Donor.
-
The anomeric hydroxyl group of the protected 2'-C-methyl-ribofuranose is converted into a good leaving group, such as a halide or a triflate, to facilitate the subsequent glycosylation reaction.
-
-
Step 3: Glycosylation with a Protected Hypoxanthine.
-
The activated sugar is reacted with a silylated or otherwise protected hypoxanthine derivative in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate) to form the N-glycosidic bond.[4]
-
-
Step 4: Deprotection.
-
The protecting groups are removed under appropriate conditions (e.g., ammonolysis for benzoyl groups, fluoride treatment for silyl groups) to afford the final product, 2'-C-methylinosine.
-
-
Step 5: Purification.
-
The crude product is purified using chromatographic techniques, such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC), to yield the pure compound.
-
Mechanism of Action: A Molecular Wrench in the Viral Machine
The antiviral activity of 2'-C-methylinosine, like its 2'-C-methylated counterparts, stems from its ability to act as a non-obligate chain terminator of viral RNA synthesis.[5] This mechanism is both elegant and potent.
The Pathway to Inhibition:
-
Cellular Uptake and Anabolism: 2'-C-methylinosine is taken up by the host cell and is subsequently phosphorylated by host cell kinases to its active triphosphate form.[6][7] This metabolic activation is a critical prerequisite for its antiviral activity.
-
Incorporation by the Viral RdRp: The triphosphate of 2'-C-methylinosine is recognized as a substrate by the viral RNA-dependent RNA polymerase and is incorporated into the nascent viral RNA strand.
-
Termination of Chain Elongation: Following its incorporation, the 2'-C-methyl group on the sugar moiety prevents the RdRp from catalyzing the formation of the next phosphodiester bond. Crucially, it has been shown that this is not due to the prevention of the binding of the next incoming nucleotide. Instead, the methyl group sterically hinders the conformational change required for the closure of the active site, a necessary step for catalysis.[5] This effectively halts the replication of the viral genome.
Diagram: Mechanism of Action of 2'-C-Methylinosine
Caption: Cellular activation and subsequent inhibition of viral RNA synthesis by 2'-C-methylinosine.
Antiviral Spectrum and Preclinical Insights
While specific preclinical data for 2'-C-methylinosine is sparse, the broader class of 2'-C-methylated nucleosides has demonstrated potent activity against a wide range of RNA viruses, particularly those in the Flaviviridae family.[8][9][10]
Table 1: Antiviral Activity of Representative 2'-C-Methylated Nucleosides
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 2'-C-Methyladenosine | West Nile Virus | Vero | Low micromolar | [8] |
| 7-Deaza-2'-C-methyladenosine | West Nile Virus | PS | 0.33 ± 0.08 | [8][10] |
| 2'-C-Methylcytidine | Hepatitis C Virus | Replicon | Low micromolar | [2] |
| 2'-C-Methylguanosine | Hepatitis C Virus | Replicon | Not specified | [2] |
Based on these data, it is reasonable to hypothesize that 2'-C-methylinosine would exhibit a similar spectrum of activity, particularly against viruses like HCV and West Nile Virus. However, dedicated preclinical studies would be necessary to confirm its efficacy and safety profile.
Future Perspectives and Conclusion
2'-C-methylinosine represents a compelling example of rational drug design in the field of antiviral nucleosides. While it has not progressed to the clinical forefront in the same way as some of its counterparts, the scientific principles underlying its design and mechanism of action remain highly relevant. The extensive research into 2'-C-methylated nucleosides has significantly advanced our understanding of viral RdRp inhibition and has paved the way for the development of successful antiviral drugs.
Future research could focus on several key areas:
-
Prodrug Strategies: To enhance the bioavailability and cellular uptake of 2'-C-methylinosine, various prodrug approaches could be explored.[6][11]
-
Combination Therapies: The potential for synergistic effects when combined with other antiviral agents targeting different viral proteins or host factors should be investigated.
-
Broad-Spectrum Activity: A comprehensive evaluation of 2'-C-methylinosine against a panel of emerging and re-emerging RNA viruses could uncover new therapeutic applications.
References
-
Ruzek, D., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 63(3), e02093-18. [Link]
-
Lee, Y. J., et al. (2010). Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3050-3053. [Link]
-
Ruzek, D., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 63(3). [Link]
-
Kim, Y., et al. (2019). 2-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry, 294(45), 16915-16925. [Link]
-
Singh, K., et al. (2020). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Molecules, 25(23), 5732. [Link]
-
Cosson, F., et al. (2018). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry, 14, 2586-2591. [Link]
-
Ruzek, D., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′- C -Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. ResearchGate. [Link]
-
McCoy, C. (2010). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses, 2(3), 749-771. [Link]
-
Li, N. S., & Piccirilli, J. A. (2006). Efficient synthesis of 2'-C-beta-methylguanosine. The Journal of Organic Chemistry, 71(10), 4018-4020. [Link]
-
Li, N. S., & Piccirilli, J. A. (2009). Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. The Journal of Organic Chemistry, 74(5), 2227-2230. [Link]
-
Ali, S., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5202. [Link]
-
Li, N. S., & Piccirilli, J. A. (2006). Efficient Synthesis of 2'-C-β-Methylguanosine. The Journal of Organic Chemistry, 71(10), 4018-4020. [Link]
-
Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]
-
Addepalli, H., et al. (2014). Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. ACS Medicinal Chemistry Letters, 5(7), 812-817. [Link]
-
Ali, S., et al. (2020). Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5202. [Link]
-
Clark, J. L., et al. (2006). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712-1715. [Link]
-
Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]
Sources
- 1. Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis of 2'-C-beta-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Scientific Imperative for Evaluating 2'-C-Methylinosine
An In-Depth Technical Guide for the In Vitro Evaluation of 2'-C-Methylinosine
Nucleoside analogs represent a cornerstone of antiviral therapy, with their efficacy rooted in the clever deception of viral polymerases.[1] Among these, 2'-C-methylated ribonucleosides have emerged as a particularly potent class, most notably as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).[2][3][4] The addition of a methyl group at the 2'-C position of the ribose sugar sterically hinders the catalytic action of the viral polymerase, often leading to chain termination of the nascent viral RNA.[5]
2'-C-methylinosine, a purine nucleoside analog, belongs to this promising family. Its comprehensive in vitro evaluation is a critical prerequisite to establishing its potential as a therapeutic candidate. This guide provides a holistic framework for this evaluation, moving beyond mere protocols to instill a deep understanding of the scientific rationale behind each experimental choice. Our approach is designed as a self-validating cascade, ensuring that data generated at each stage informs and refines the next, building a robust profile of the compound's efficacy, toxicity, and mechanism of action.
Foundational Physicochemical & Stability Assessment
Before delving into biological assays, a baseline understanding of the molecule's integrity is paramount. This initial phase prevents the misinterpretation of biological data that could arise from compound degradation or impurity.
Purity and Identity Verification
The first step is to confirm the identity and purity of the 2'-C-methylinosine batch. This is non-negotiable for data integrity.
-
Methodologies: High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
-
Trustworthiness: An impurity peak in HPLC could represent a degradation product or a synthesis byproduct with its own biological activity, confounding results. A purity level of >98% is the accepted standard for initiating in vitro screening.
In Vitro Metabolic Stability
A compound that is rapidly metabolized will not have sufficient exposure to exert its effect. Early assessment of metabolic stability in liver-derived systems is a crucial filter in drug discovery.[6][7]
-
Principle: The compound is incubated with liver microsomes (containing Phase I enzymes like Cytochrome P450s) or hepatocytes (containing both Phase I and Phase II enzymes) along with necessary cofactors. The disappearance of the parent compound over time is monitored.[7]
-
Protocol: Microsomal Stability Assay
-
Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a cofactor solution (e.g., NADPH regenerating system).
-
Incubation: Pre-warm HLM and 2'-C-methylinosine in a phosphate buffer solution at 37°C.
-
Initiation: Add the pre-warmed cofactor solution to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining 2'-C-methylinosine.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]
-
-
Scientist's Note: Including a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) as controls is essential for validating the metabolic competency of the microsomal batch.
The Core of Efficacy: Antiviral Activity Assessment
The primary goal is to determine if 2'-C-methylinosine can inhibit viral replication in a cellular context. For this class of compounds, the HCV replicon system is the industry-standard tool.[8][9][10]
The HCV Replicon System: A Validated Cellular Model
HCV replicons are engineered sub-genomic or full-length HCV RNAs that can autonomously replicate in cultured hepatoma cells (e.g., Huh-7).[8] They are the workhorse for HCV drug discovery because they isolate the replication machinery (the target of nucleoside analogs) from other viral life cycle stages like entry and egress.[10][11]
-
Diagram: HCV Replicon Assay Workflow
Caption: High-level workflow for determining the EC50 of 2'-C-methylinosine in an HCV replicon cell line.
Protocol: Determining the 50% Effective Concentration (EC50)
-
Principle: A Huh-7 cell line stably expressing an HCV replicon with a reporter gene (e.g., Firefly Luciferase) is used.[10] The activity of the compound is measured by the reduction in reporter signal, which is directly proportional to the inhibition of viral RNA replication.
-
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter.
-
Complete cell culture medium (DMEM, 10% FBS, non-essential amino acids, penicillin-streptomycin).
-
96-well clear-bottom white plates.
-
2'-C-methylinosine stock solution in DMSO.
-
Luciferase assay reagent.
-
A known HCV inhibitor as a positive control (e.g., Sofosbuvir).
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed the HCV replicon cells into 96-well plates at a pre-determined density and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution series of 2'-C-methylinosine in culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Include 'cells only' (no virus, no compound) and 'virus control' (cells with replicon, no compound) wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
Lysis and Reading: Aspirate the medium, wash the cells with PBS, and add cell lysis buffer. After a short incubation, add the luciferase substrate and immediately measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the 'virus control' wells (representing 100% replication). Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Assessing the Therapeutic Window: Cytotoxicity and Selectivity
An effective antiviral must be potent against the virus but spare the host cell. Cytotoxicity assays are performed in parallel with efficacy assays to determine the compound's safety profile.[12][13]
Protocol: Determining the 50% Cytotoxic Concentration (CC50)
-
Principle: The same parental cell line used for the replicon assay (e.g., Huh-7) but without the replicon is treated with the compound. Cell viability is measured, often via mitochondrial activity using tetrazolium salts like MTS, which are converted to a colored formazan product by living cells.[14]
-
Step-by-Step Methodology:
-
Cell Plating: Seed parental Huh-7 cells in a 96-well plate.
-
Treatment: Treat cells with the same serial dilutions of 2'-C-methylinosine as in the EC50 assay.
-
Incubation: Incubate for the same duration (48-72 hours).
-
Assay: Add the MTS reagent (or similar viability reagent) to each well and incubate for 1-4 hours.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance readings to the 'cells only' control wells. Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.
-
Calculating the Selectivity Index (SI)
The Selectivity Index is a critical metric that defines the therapeutic window of a compound.[1]
-
Formula: SI = CC50 / EC50
-
Interpretation: A higher SI value indicates greater selectivity for the viral target over the host cell. An SI > 10 is generally considered a minimum benchmark for a promising hit compound, with values >100 being highly desirable.
Summarizing Efficacy and Cytotoxicity Data
| Parameter | 2'-C-methylinosine | Positive Control (Sofosbuvir) |
| EC50 (µM) | Experimental Value | Literature/Experimental Value |
| CC50 (µM) | Experimental Value | Literature/Experimental Value |
| Selectivity Index (SI) | Calculated Value | Calculated Value |
Elucidating the Mechanism of Action (MoA)
Once efficacy is established, the next logical step is to confirm how the compound works. For a nucleoside analog, this involves demonstrating its action on the viral polymerase and understanding its metabolic activation.
Diagram: Proposed Mechanism of Action
Caption: Metabolic activation and mechanism of action for 2'-C-methylinosine as an HCV polymerase inhibitor.
Enzymatic Assay: Direct Inhibition of HCV RdRp
-
Principle: This cell-free assay directly measures the ability of the active triphosphate form of the drug to inhibit purified recombinant HCV polymerase.[15][16] This confirms that the polymerase is the direct target and decouples the activity from cellular uptake and metabolism.
-
Protocol: RdRp Inhibition Assay
-
Compound Activation: 2'-C-methylinosine must first be chemically synthesized into its 5'-triphosphate form (2'-C-Me-ITP).
-
Reaction Mix: Prepare a reaction buffer containing purified recombinant HCV RdRp, a synthetic RNA template, and a mix of natural NTPs (ATP, CTP, UTP, GTP), one of which is labeled (e.g., [α-³²P]GTP or fluorescently).
-
Inhibition: Add serial dilutions of 2'-C-Me-ITP to the reaction mix.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C) to allow RNA synthesis.
-
Quenching & Precipitation: Stop the reaction and precipitate the newly synthesized, labeled RNA product.
-
Detection: The amount of incorporated label is quantified using a scintillation counter or fluorescence reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the 50% inhibitory concentration (IC50).
-
Resistance Profiling
-
Principle: To anticipate potential clinical resistance, resistant viral populations are generated in vitro by culturing the HCV replicon cells in the presence of sub-lethal concentrations of 2'-C-methylinosine over multiple passages.[17][18]
-
Workflow:
-
Selection: Culture replicon cells with a concentration of 2'-C-methylinosine equivalent to its EC50 or EC90.
-
Passaging: Passage the cells every 3-4 days, gradually increasing the compound concentration as the cells recover.
-
Clonal Isolation: Once a resistant population emerges (i.e., grows at concentrations >10x the original EC50), isolate single-cell clones.
-
Sequencing: Extract RNA from the resistant clones and sequence the NS5B (polymerase) gene to identify mutations responsible for resistance.
-
-
Significance: Identifying resistance mutations provides invaluable insight into the drug's binding site and mechanism. It also allows for the development of secondary assays to screen the compound against known drug-resistant viral variants.
Conclusion: Synthesizing a Comprehensive In Vitro Profile
References
-
Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery. Available at: [Link]
-
HCV Replicons: Overview and Basic Protocols. Methods in Molecular Biology. Available at: [Link]
-
HCV replicons: overview and basic protocols. PubMed. Available at: [Link]
-
In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection. PubMed. Available at: [Link]
-
Cell-based ELISA for Antiviral Research. Creative Diagnostics. Available at: [Link]
-
Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology. Available at: [Link]
-
Cell-based assays. VirusBank Platform. Available at: [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. Available at: [Link]
-
Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides. PubMed. Available at: [Link]
-
Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. AACR Journals. Available at: [Link]
-
HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology. Available at: [Link]
-
Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology. Available at: [Link]
-
Hepatitis C Virus Replication Analysis. JoVE. Available at: [Link]
-
Evaluation of an antiviral drug combination: 2′-C-Me-A and GA. ResearchGate. Available at: [Link]
-
Synthesis and in vitro stability of nucleoside 5'-phosphonate derivatives. PubMed. Available at: [Link]
-
Assays to Measure the Activity of Influenza Virus Polymerase. Princeton University. Available at: [Link]
-
Viral Polymerases. Current Opinion in Structural Biology. Available at: [Link]
-
Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism. PLoS ONE. Available at: [Link]
-
Antiviral & Antimicrobial Testing. Charles River Laboratories. Available at: [Link]
-
Nucleoside analog cytotoxicity - focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. Available at: [Link]
-
Influenza Antiviral Drug Resistance. Centers for Disease Control and Prevention. Available at: [Link]
-
Assays to Measure the Activity of Influenza Virus Polymerase. Springer Nature Experiments. Available at: [Link]
-
Structure-Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. ResearchGate. Available at: [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]
-
Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]
-
Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. Available at: [Link]
-
Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers. Scientific Reports. Available at: [Link]
-
RdRp enzymatic activity. NCBI Bookshelf. Available at: [Link]
-
Assays to Measure the Activity of Influenza Virus Polymerase. ResearchGate. Available at: [Link]
-
FDA Publishes Guidance on Investigational In Vitro Diagnostics. BioPharm International. Available at: [Link]
-
2'-O-methylinosine. PubChem. Available at: [Link]
-
In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Available at: [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. Available at: [Link]
-
The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. Available at: [Link]
-
Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Available at: [Link]
-
Highlights of the In Vitro Sections of the Draft ICH Drug Interaction Studies M12 Guideline and Comparison with Current Guidance. YouTube. Available at: [Link]
-
In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. Antiviral Research. Available at: [Link]
-
Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. MDPI. Available at: [Link]
-
Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents. PubMed. Available at: [Link]
-
Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. PubMed. Available at: [Link]
-
Regulatory Knowledge Guide for In Vitro Diagnostics. NIH's SEED. Available at: [Link]
-
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
The Preparation and Characterization of 1-Methylinosine. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Design and Evaluation of 2'-C-Methylinosine Phosphoramidate Prodrugs for HBV
The following technical guide is structured as an internal "Target Assessment & Development Protocol" for a pharmaceutical R&D team. It treats the 2'-C-methylinosine prodrug as a specific investigational candidate, synthesizing known medicinal chemistry principles (ProTide technology) with the specific biological challenges of Hepatitis B (HBV) and the safety lessons learned from the 2'-C-methyl purine class (e.g., BMS-986094).
Executive Summary & Rationale
The development of nucleoside analogs (NAs) for Hepatitis B Virus (HBV) has historically focused on 2'-deoxy-nucleosides (e.g., Entecavir, Tenofovir) due to the natural preference of the HBV Reverse Transcriptase (RT). However, the 2'-C-methyl ribonucleoside class—highly potent against HCV—presents a unique scaffold for exploration, particularly for HBV/HCV co-infection or as a strategy to bypass resistance mechanisms.
Why 2'-C-Methylinosine?
-
Metabolic Bypass: 2'-C-methylguanosine analogs often suffer from poor solubility and gastrointestinal toxicity. The inosine base serves as a "masked" guanosine precursor. Intracellularly, it is converted to Inosine Monophosphate (IMP) and subsequently to Guanosine Monophosphate (GMP) via IMP Dehydrogenase (IMPDH), potentially improving the therapeutic index.
-
ProTide Strategy: The parent nucleoside, 2'-C-methylinosine, is a poor substrate for initial phosphorylation by cellular kinases. Attaching a phosphoramidate (ProTide) moiety bypasses this rate-limiting step, delivering the monophosphate directly into the hepatocyte.
Critical Safety Warning: The 2'-C-methyl purine class is associated with severe cardiotoxicity and mitochondrial toxicity (e.g., BMS-986094). This guide prioritizes mitochondrial safety screening alongside antiviral efficacy.
Molecular Mechanism & Metabolic Activation
The therapeutic efficacy of a 2'-C-methylinosine prodrug hinges on its successful metabolic conversion to the active triphosphate species, 2'-C-methyl-GTP , which acts as a non-obligate chain terminator of the HBV polymerase.
The "Inosine Bypass" Pathway
Unlike adenosine analogs (which are deactivated by Adenosine Deaminase, ADA, to inosine), the inosine prodrug is designed to enter the guanylate pool.
-
Cell Entry: The lipophilic phosphoramidate prodrug passively diffuses into hepatocytes.
-
ProTide Cleavage:
-
CES1 (Carboxylesterase 1): Cleaves the ester moiety of the amino acid promoiety.
-
HINT1 (Histidine Triad Nucleotide Binding Protein 1): Hydrolyzes the P-N bond, releasing the nucleoside monophosphate (2'-C-Me-IMP).
-
-
Anabolic Conversion:
-
IMPDH (IMP Dehydrogenase): Converts 2'-C-Me-IMP to 2'-C-Me-XMP (Xanthosine monophosphate).
-
GMPS (GMP Synthase): Aminates XMP to form 2'-C-Me-GMP.
-
-
Active Triphosphate: Cellular kinases convert GMP
GDP GTP. -
Target Engagement: 2'-C-Me-GTP competes with endogenous dGTP for incorporation into the viral DNA by HBV Polymerase (Reverse Transcriptase). The 2'-C-methyl group causes steric clash, preventing translocation and terminating the DNA chain.
Pathway Visualization (DOT)
Caption: Metabolic activation pathway of 2'-C-methylinosine prodrug to the active guanosine triphosphate analog.
Chemical Synthesis Protocol
The synthesis of the phosphoramidate prodrug requires a convergent approach: synthesis of the modified nucleoside base followed by coupling with the phosphorochloridate.
Reagents & Materials
-
Nucleoside: 2'-C-methylinosine (commercially available or synthesized from 2'-C-methyladenosine via ADA deamination).
-
Phosphorochloridate: Phenyl-(methoxy-L-alaninyl)-phosphorochloridate (standard ProTide reagent).
-
Base: N-Methylimidazole (NMI) or tert-Butylmagnesium chloride (
BuMgCl). -
Solvent: Anhydrous THF or Pyridine.
Step-by-Step Synthesis Workflow
-
Nucleoside Preparation:
-
Dry 2'-C-methylinosine (1.0 eq) by co-evaporation with anhydrous pyridine (
). -
Suspend in anhydrous THF under Argon atmosphere.
-
-
Base Activation:
-
Option A (NMI): Add N-methylimidazole (5.0 eq) at 0°C.
-
Option B (Grignard - Preferred for purity): Add
BuMgCl (2.0 eq, 1.0M in THF) dropwise at 0°C. Stir for 30 mins to deprotonate the 5'-OH.
-
-
Coupling:
-
Dissolve the phosphorochloridate reagent (2.0 eq) in anhydrous THF.
-
Add dropwise to the nucleoside mixture at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 16 hours.
-
-
Quenching & Workup:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate (
). -
Wash organic layer with brine, dry over
.
-
-
Purification:
-
Purify via Silica Gel Column Chromatography (DCM:MeOH gradient, 0-10%).
-
Note: Phosphoramidates often exist as a mixture of diastereomers (
) at the phosphorus center. Separation via HPLC might be required if stereochemical purity is needed for SAR.
-
Biological Evaluation: The Critical Path
Given the history of this chemical class, efficacy data is secondary to safety data. The following assays must be run in parallel.
In Vitro Antiviral Efficacy (HBV)
System: HepG2.2.15 cells (stably transfected with HBV genome).
| Parameter | Protocol Summary | Target Criteria |
| Duration | 9-day incubation with daily media change. | N/A |
| Readout | qPCR for extracellular HBV DNA (virions). | EC50 < 1.0 |
| Cytotoxicity | CellTiter-Glo (ATP) or MTT assay on same plates. | CC50 > 100 |
| Selectivity | Selectivity Index (SI = CC50/EC50). | SI > 100 |
Technical Insight: 2'-C-methyl nucleosides are often less potent against HBV than HCV because HBV RT prefers 2'-deoxy sugars. If EC50 is
Mitochondrial Toxicity Screening (Mandatory)
This is the "Go/No-Go" gate. 2'-C-methyl purines can inhibit mitochondrial DNA Polymerase
The "Glu/Gal" Assay Protocol: Cancer cell lines (e.g., HepG2) rely on glycolysis (Warburg effect). To unmask mitochondrial toxicity, cells must be forced to rely on oxidative phosphorylation.
-
Glucose Media: DMEM + 25 mM Glucose (Glycolysis allowed).
-
Galactose Media: DMEM + 10 mM Galactose + 0 mM Glucose (Forces OXPHOS).
-
Treatment: Treat cells with prodrug (0.1 - 100
M) for 14 days (acute toxicity often misses mitochondrial effects). -
Analysis:
-
Measure cell viability (ATP).
-
Mitochondrial Toxicity Index (MTI):
. -
Interpretation: If MTI > 3, the compound is a mitochondrial toxin.
-
Toxicity Mechanism Visualization
Caption: Pathway of mitochondrial toxicity leading to clinical adverse events (e.g., BMS-986094).
References & Authoritative Grounding
-
ProTide Technology & Synthesis:
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.
-
Source:
-
-
2'-C-Methyl Nucleoside Toxicity (BMS-986094):
-
Mitochondrial "Glu/Gal" Screening:
-
Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants." Toxicological Sciences.
-
Source:
-
-
HBV Polymerase Inhibition Mechanisms:
-
Langley, D. R., et al. (2007). "Inhibition of Hepatitis B Virus Polymerase by Nucleoside Analogs: A Molecular Modeling Study." Journal of Virology.
-
Source:
-
Disclaimer: This guide describes investigational compounds. 2'-C-methyl purine nucleosides have a documented history of severe clinical toxicity. All experimental work must be preceded by rigorous safety assessments and institutional approval.
Sources
An In-Depth Technical Guide to the Synthesis of 2'-C-β-Methyl-2'-Deoxyguanosine
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2'-C-β-methyl-2'-deoxyguanosine, a nucleoside analog of significant interest in the development of antiviral therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations, key chemical transformations, and detailed experimental methodologies for the synthesis of this important compound. The guide will focus on two primary approaches, both culminating in a crucial radical deoxygenation step, to afford the target molecule. Emphasis is placed on the rationale behind the choice of starting materials, protecting group strategies, and reaction conditions to provide a thorough understanding of the synthetic process.
Introduction: The Significance of 2'-C-Methylated Nucleosides
Modified nucleosides are a cornerstone of antiviral drug discovery. The strategic modification of the sugar moiety can lead to compounds with enhanced metabolic stability, improved pharmacokinetic profiles, and potent inhibitory activity against viral polymerases. Among these modifications, the introduction of a methyl group at the 2'-position of the ribose ring has proven to be a particularly fruitful strategy.
The 2'-C-methyl group can confer several advantageous properties. It can lock the sugar pucker in a specific conformation, which may be favored by viral polymerases over host enzymes, leading to selective inhibition. Additionally, this modification can sterically hinder the 3'-hydroxyl group, acting as a chain terminator of viral RNA or DNA synthesis. 2'-C-β-methyl-2'-deoxyguanosine is a key example of such a modified nucleoside, showing promise as an inhibitor of viral replication, particularly against viruses like the hepatitis C virus (HCV). Its synthesis, therefore, is a topic of considerable importance for the development of new antiviral agents.
This guide will focus on the practical chemical synthesis of 2'-C-β-methyl-2'-deoxyguanosine, drawing from seminal work in the field to provide a detailed and actionable resource for the scientific community.
Overview of Synthetic Strategies
The synthesis of 2'-C-β-methyl-2'-deoxyguanosine presents several challenges, including the stereoselective introduction of the 2'-C-methyl group and the selective deoxygenation of the 2'-hydroxyl group. Two primary synthetic routes have been effectively demonstrated, both of which will be detailed in this guide.[1]
-
Route A: Synthesis from a Pre-functionalized Ribose Precursor. This approach begins with a commercially available, protected ribofuranose derivative and builds the nucleoside through a series of transformations.
-
Route B: Synthesis from Guanosine. This more convergent approach utilizes guanosine as the starting material, which already contains the desired nucleobase and the core ribose structure.
Both routes converge on a key intermediate, a 2'-C-β-methylguanosine derivative, which then undergoes a 2'-radical deoxygenation to yield the final product. The choice of route may depend on factors such as the availability of starting materials, scalability, and overall efficiency.
Synthetic Route A: From 1,3,5-tri-O-benzoyl-α-D-ribofuranose
This linear synthesis approach builds the target molecule from a foundational sugar unit. While longer, it allows for a systematic construction and modification of the nucleoside. The overall yield for this 11-step process is approximately 9.7%.[1]
Workflow for Synthetic Route A
Caption: Synthetic workflow starting from a protected ribofuranose.
Experimental Protocol (Illustrative)
A detailed, step-by-step protocol for this route is based on the procedures outlined by Li, Lu, and Piccirilli and may require access to the original publication for precise execution.
Step 1-4: Synthesis of the 2'-C-β-methyl-ribofuranose Donor
The initial steps involve the oxidation of the 2'-hydroxyl group of the starting ribofuranose to a ketone, followed by a stereoselective Grignard reaction with a methylmagnesium halide to introduce the 2'-C-β-methyl group. The stereoselectivity of this addition is crucial and is often directed by the existing stereocenters and protecting groups on the sugar ring.
Step 5: Glycosylation
The synthesized 2'-C-β-methyl-ribofuranose derivative is then coupled with a protected guanine base, typically persilylated N2-acetylguanine, in a Vorbrüggen glycosylation reaction. This reaction forms the N-glycosidic bond, creating the protected nucleoside.
Step 6-11: Conversion to the Final Product
The resulting protected 2'-C-β-methylguanosine undergoes a series of protecting group manipulations to isolate the 2'-hydroxyl group. This hydroxyl is then converted into a suitable leaving group for radical deoxygenation, such as a thiocarbonyl derivative. The subsequent Barton-McCombie radical deoxygenation, followed by final deprotection steps, yields the target 2'-C-β-methyl-2'-deoxyguanosine.
Synthetic Route B: From Guanosine
This more efficient and convergent route begins with the readily available nucleoside, guanosine. This approach significantly reduces the number of steps and improves the overall yield to approximately 23% over 8 steps.[1]
Workflow for Synthetic Route B
Caption: Convergent synthetic workflow starting from guanosine.
Detailed Experimental Protocol
The following protocol is a detailed representation based on the work of Li, Lu, and Piccirilli (2009). Researchers should consult the original publication for complete experimental details and characterization data.
Step 1: Protection of Guanosine
The initial step involves the protection of the 3' and 5' hydroxyl groups of guanosine, typically with a bulky silyl group like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl), to form a cyclic silyl ether. The exocyclic N2 amine of the guanine base is also protected, for example, as a dimethylformamidine (DMF-DMA) adduct.
Step 2: Oxidation of the 2'-Hydroxyl Group
The free 2'-hydroxyl group of the protected guanosine is oxidized to a ketone. A common method for this transformation is the Swern oxidation or a variation thereof.
Step 3: Stereoselective Methylation
The 2'-keto intermediate undergoes a stereoselective addition of a methyl group, typically using a Grignard reagent like methylmagnesium bromide (MeMgBr) or methyllithium (MeLi). The stereochemical outcome of this reaction is critical, favoring the desired β-configuration.
Step 4: Radical Deoxygenation of the 2'-Hydroxyl Group (Barton-McCombie Reaction)
This is the key transformation to convert the 2'-hydroxy-2'-methyl derivative into the 2'-deoxy-2'-methyl target.
-
Formation of the Thiocarbonyl Derivative: The 2'-hydroxyl group is first converted into a thiocarbonyl ester. A common reagent for this is phenyl chlorothionoformate.
-
Radical Reduction: The thiocarbonyl derivative is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, typically tributyltin hydride (Bu3SnH), in a refluxing inert solvent like toluene. This effects the reductive cleavage of the C-O bond, replacing it with a C-H bond.
Step 5: Deprotection
The final step involves the removal of all protecting groups. The silyl protecting groups are typically removed using a fluoride source such as tetrabutylammonium fluoride (TBAF), and the base-labile protecting groups are removed under basic conditions (e.g., with ammonia in methanol).
Quantitative Data Summary
| Route | Starting Material | Number of Steps | Overall Yield (%) | Key Transformation |
| A | 1,3,5-tri-O-benzoyl-α-D-ribofuranose | 11 | 9.7 | Glycosylation, Radical Deoxygenation |
| B | Guanosine | 8 | 23 | Oxidation-Methylation, Radical Deoxygenation |
Causality and Experimental Choices
Protecting Group Strategy: The choice of protecting groups is paramount in nucleoside synthesis. In Route B, the use of the TIPDS group to simultaneously protect the 3' and 5' hydroxyls is a key strategic decision. This bulky group not only provides robust protection during the oxidation and methylation steps but also influences the conformation of the ribose ring, which can enhance the stereoselectivity of the subsequent methylation. The N2-dimethylformamidine protection is readily installed and easily removed under mild basic conditions during the final deprotection step.
Stereoselective Methylation: The stereochemical outcome of the addition of the methyl group to the 2'-keto intermediate is influenced by the steric environment of the ribose ring. The pre-existing stereocenters and the bulky protecting groups direct the incoming nucleophile to the desired face of the carbonyl, leading to the formation of the β-methyl isomer as the major product.
Radical Deoxygenation: The Barton-McCombie reaction is a well-established and reliable method for the deoxygenation of secondary alcohols in complex molecules like nucleosides. The formation of a stable tin-sulfur bond provides the thermodynamic driving force for the reaction. While effective, the use of toxic tin reagents is a drawback, and modern variations of this reaction sometimes employ less toxic silane-based reducing agents.
Conclusion
The synthesis of 2'-C-β-methyl-2'-deoxyguanosine is a challenging but achievable goal in medicinal chemistry. The more convergent route starting from guanosine offers a significant improvement in efficiency and overall yield compared to the linear approach. A thorough understanding of protecting group strategies, stereoselective transformations, and radical chemistry is essential for the successful synthesis of this and other modified nucleosides. The methodologies described in this guide provide a solid foundation for researchers aiming to synthesize this important antiviral agent and to develop novel nucleoside-based therapeutics.
References
-
Li, N.-S., Lu, J., & Piccirilli, J. A. (2009). Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. The Journal of Organic Chemistry, 74(5), 2227–2230. [Link][1]
Sources
Methodological & Application
2'-c-methylinosine for antiviral screening protocols
Application Note: 2'-C-Methylinosine for Antiviral Screening & Metabolic Profiling
Abstract
This application note details the specific utility of 2'-C-methylinosine (2'-C-Me-Ino) within antiviral drug discovery pipelines targeting RNA viruses (HCV, Flaviviruses). While often a metabolic byproduct of the potent polymerase inhibitor 2'-C-methyladenosine, 2'-C-Me-Ino serves as a critical metabolic probe . Its primary application is not merely as a direct antiviral candidate, but as a diagnostic tool to assess Adenosine Deaminase (ADA) susceptibility and the efficiency of the purine salvage pathway in candidate nucleoside analogs. This guide provides a self-validating screening protocol to distinguish between primary polymerase inhibition and metabolic inactivation.
Part 1: Mechanism of Action & Metabolic Logic
To effectively screen 2'-C-methylinosine, one must understand its position in the intracellular activation cascade. Nucleoside analogs are prodrugs requiring conversion to their triphosphate (TP) forms to inhibit viral RNA-dependent RNA polymerase (RdRp).[1]
The "Dead-End" vs. "Bypass" Hypothesis
-
The Parent: 2'-C-methyladenosine (2'-C-Me-A) is a potent chain terminator.
-
The Liability: Intracellular Adenosine Deaminase (ADA) rapidly deaminates 2'-C-Me-A into 2'-C-methylinosine .
-
The Fate of Inosine:
-
Scenario A (Inactivation): 2'-C-Me-Ino accumulates and cannot be efficiently phosphorylated or converted to Guanosine analogs (via IMP Dehydrogenase), rendering it a "dead-end" metabolite.
-
Scenario B (Salvage): In specific cell lines, 2'-C-Me-Ino is converted to 2'-C-Me-IMP
2'-C-Me-GMP 2'-C-Me-GTP, which acts as a guanosine-based chain terminator.
-
Experimental Implication: If your screening shows high potency for the Adenosine analog but low potency for the Inosine analog, the compound is likely suffering from ADA-mediated inactivation.
Figure 1: The metabolic bifurcation of 2'-C-methyl purines. The red dashed line represents the critical instability pathway assessed by 2'-C-methylinosine screening.
Part 2: Compound Preparation & Handling
Critical Quality Attribute (CQA): Nucleoside analogs are prone to precipitation in aqueous media over time.
-
Stock Preparation (20 mM):
-
Weigh 2'-C-methylinosine (MW ≈ 298.25 g/mol ).
-
Dissolve in 100% DMSO (molecular biology grade). Do not use water or PBS for stock solution.
-
Vortex for 60 seconds. Inspect visually for crystal clarity.
-
Aliquot into amber glass vials (avoid plastic interaction for long-term storage) and store at -20°C.
-
-
Working Solution:
-
Dilute stock into pre-warmed culture media (DMEM/RPMI) immediately prior to use.
-
Max DMSO Tolerance: Ensure final DMSO concentration in the cell assay is <0.5% (v/v) to prevent solvent-induced cytotoxicity masking viral inhibition.
-
Part 3: Comparative Antiviral Screening Protocol
This protocol uses a HCV Replicon System (Huh-7 background) or Flavivirus (Dengue/Zika) infectious model . The goal is to determine the Metabolic Stability Index (MSI).
Materials
-
Cell Line: Huh-7.5 containing HCV subgenomic replicon (luciferase reporter).
-
Compounds:
-
Reagents: Luciferase Assay System, Cell Viability Reagent (MTS or CCK-8).
Step-by-Step Workflow
Step 1: Cell Seeding
-
Seed Huh-7 replicon cells at 5,000 cells/well in white-walled 96-well plates.
-
Incubate 24h at 37°C, 5% CO2 to allow attachment.
Step 2: Compound Treatment (The Matrix) Prepare a 3-fold serial dilution (8 points) starting at 100 µM.
-
Arm A: 2'-C-Me-Adenosine alone.
-
Arm B: 2'-C-Me-Inosine alone.
-
Arm C: 2'-C-Me-Adenosine + 10 µM EHNA (ADA Inhibitor).
-
Rationale: If Arm C shows significantly lower EC50 than Arm A, the parent compound is heavily metabolized by ADA.
-
Step 3: Incubation
-
Incubate plates for 72 hours . Do not change media, as this may disturb the intracellular phosphate pool equilibrium.
Step 4: Dual Readout
-
Viability (Cytotoxicity): Use 2 replicate plates. Add MTS reagent (20 µL/well), incubate 2h, read Absorbance at 490 nm.
-
Antiviral Activity: Remove media from assay plates. Add Luciferase lysis/substrate buffer. Read Luminescence.
Figure 2: Screening workflow integrating the ADA-inhibitor control arm.
Part 4: Data Analysis & Interpretation
Summarize data using the Selectivity Index (SI = CC50 / EC50) .
Interpretation Table
| Observation | Metabolic Diagnosis | Actionable Insight |
| 2'-C-Me-Ino EC50 > 50 µM | Inosine metabolite is inactive ("Dead End"). | The compound relies entirely on the Adenosine pathway. |
| 2'-C-Me-Ino EC50 < 5 µM | Inosine metabolite is active. | High IMPDH activity in this cell line; potential for guanosine-pathway activation. |
| Arm A (Adenosine) EC50 >> Arm C (A + EHNA) | High ADA susceptibility. | The parent drug is being rapidly deactivated. Chemical modification required (e.g., prodrug or 7-deaza modification). |
| Arm A EC50 ≈ Arm C EC50 | ADA Resistant. | The parent scaffold is stable against deamination. |
Quantitative Reporting
Calculate the Metabolic Shift Ratio (MSR) :
-
MSR = 1: Stable.
-
MSR > 5: Highly unstable (ADA sensitive).
Part 5: Troubleshooting & Optimization
-
Mycoplasma Contamination:
-
Issue: Mycoplasma possess high levels of nucleoside phosphorylases that can degrade test compounds in the supernatant before they enter the cell.
-
Fix: Mandatory PCR testing of cell lines every 2 weeks.
-
-
Serum Nucleases:
-
Issue: Fetal Bovine Serum (FBS) contains ADA.
-
Fix: Use heat-inactivated FBS (56°C for 30 min) or switch to serum-free media during the 72h incubation if cell health permits.
-
-
Edge Effects:
-
Issue: Evaporation in 96-well plates alters drug concentration.
-
Fix: Fill outer wells with PBS; do not use them for data points.
-
References
-
Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs.[1][3][4][5][6] The Journal of Biological Chemistry, 278(14), 11979–11984. [Link]
-
Eldrup, A. B., et al. (2004). Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase.[1][5][6] Journal of Medicinal Chemistry, 47(9), 2283–2295. [Link]
-
Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944–3953. [Link]
-
Coelmont, L., et al. (2008). Ribavirin and 2'-C-methylguanosine are potent inhibitors of Zika virus replication in vitro. Antiviral Research (Contextual reference for Flavivirus screening protocols). [Link]
Sources
- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The following Application Note and Protocol guide is designed for researchers in antiviral drug discovery, specifically focusing on the critical role of 2'-C-methylinosine (2-CMI) . While often overshadowed by its parent compound (2'-C-methyladenosine), 2-CMI is a pivotal biomarker in the metabolic profiling of nucleoside inhibitors and a key structural template for understanding polymerase selectivity.
Metabolic Profiling, Structural Biology, and Antiviral Mechanism
Executive Summary
In the development of direct-acting antivirals (DAAs) for coronaviruses, 2'-C-methyladenosine (2-CMA) has shown potent inhibition of the viral RdRp. However, its clinical utility is limited by rapid intracellular and systemic deamination by Adenosine Deaminase (ADA) . This reaction converts the potent 2-CMA into 2'-C-methylinosine (2-CMI) .
Consequently, the primary application of 2-CMI in modern research is twofold:
-
Metabolic Biomarker: It serves as the definitive reference standard for quantifying the metabolic instability of adenosine-based RdRp inhibitors (ADME/PK studies).
-
Structural Probe: It is used to map the "wobble" tolerance of the viral polymerase active site, aiding in the design of ADA-resistant analogues (e.g., 7-deaza-2'-C-methyladenosine).
This guide details the protocols for synthesizing 2-CMI, using it to validate drug stability, and understanding its mechanistic interaction with the coronavirus replication complex.
Mechanism of Action & Metabolic Pathway
To effectively utilize 2-CMI in research, one must understand its origin. Nucleoside analogues like 2-CMA mimic natural substrates to terminate viral RNA synthesis. However, host defense enzymes (ADA) treat these analogues as xenobiotics.
-
The Activation Pathway: 2-CMA
Monophosphate Triphosphate RdRp Inhibition . -
The Deactivation Pathway (The "Inosine Shunt"): 2-CMA
2-CMI (via ADA).-
Note: 2-CMI is poorly phosphorylated by cellular kinases (adenosine kinase has low affinity for inosine), rendering it largely inactive as an antiviral in its nucleoside form.
-
Pathway Visualization (Graphviz)
The following diagram illustrates the competitive fate of adenosine analogues and the role of 2-CMI.
Figure 1: The metabolic bifurcation of 2'-C-methyladenosine. The red path indicates the formation of 2'-C-methylinosine, the primary mechanism of drug inactivation.
Experimental Protocols
Protocol A: Enzymatic Synthesis of 2'-C-Methylinosine Standard
Purpose: To generate high-purity 2-CMI for use as a mass spectrometry standard without complex organic synthesis.
Materials:
-
Substrate: 2'-C-methyladenosine (10 mg).
-
Enzyme: Calf Intestinal Adenosine Deaminase (ADA) (Roche or Sigma, >200 units/mg).
-
Buffer: 50 mM Phosphate Buffer (pH 7.4).
-
Purification: C18 Solid Phase Extraction (SPE) cartridge or Prep-HPLC.
Methodology:
-
Dissolution: Dissolve 10 mg of 2'-C-methyladenosine in 5 mL of Phosphate Buffer. Ensure complete solubility (sonicate if necessary).
-
Reaction Initiation: Add 10 units of ADA enzyme.
-
Incubation: Incubate at 37°C for 4 hours.
-
Validation: Monitor reaction progress via UV absorbance. Adenosine
nm; Inosine nm. A hypsochromic shift indicates conversion.
-
-
Termination: Heat inactivate the enzyme at 95°C for 5 minutes. Centrifuge at 10,000 x g for 5 minutes to remove protein precipitate.
-
Purification:
-
Load supernatant onto a pre-equilibrated C18 SPE cartridge.
-
Wash with water (remove salts).
-
Elute with 10% Methanol/Water.
-
-
Lyophilization: Freeze-dry the fraction to obtain white powder (2'-C-methylinosine).
-
QC: Verify mass via LC-MS (Expected [M+H]+: ~283.1 Da, +1 Da shift from Adenosine parent due to -NH2 [16] + OH [17]).
Protocol B: Adenosine Deaminase (ADA) Liability Assay
Purpose: To quantify the metabolic stability of new adenosine-based antiviral candidates by tracking 2-CMI formation.
Reagents:
-
Assay Buffer: PBS (pH 7.4) or Tris-HCl (pH 7.5).
-
Enzyme: Recombinant Human ADA (to mimic clinical conditions).
-
Internal Standard: Tolbutamide or 7-deaza-adenosine.
-
Detection: LC-MS/MS (Triple Quadrupole).
Workflow:
-
Preparation: Prepare a 10 mM stock of the test compound (e.g., 2-CMA or novel analog) in DMSO.
-
Reaction Mix: Dilute compound to 10 µM in Assay Buffer pre-warmed to 37°C.
-
Start: Add Human ADA (0.01 U/mL final concentration).
-
Sampling: At T=0, 5, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.
-
Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Processing: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS.
Data Analysis Table:
| Time Point (min) | Peak Area (Parent: 2-CMA) | Peak Area (Metabolite: 2-CMI) | % Conversion |
|---|---|---|---|
| 0 | 100,000 | 0 | 0% |
| 15 | 85,000 | 14,500 | 15% |
| 60 | 40,000 | 58,000 | 60% |
| 120 | 10,000 | 88,000 | 90% |
Interpretation: Rapid accumulation of 2-CMI (High % Conversion) indicates the drug candidate is a poor clinical prospect unless protected by a prodrug strategy (e.g., ProTide) or structural modification (e.g., 7-deaza).
Structural Insights: Why is 2-CMI Less Active?
Understanding the lack of potency of 2-CMI compared to 2-CMA is crucial for rational drug design.
-
Kinase Discrimination: The primary bottleneck is the first phosphorylation step. Cellular Adenosine Kinase (ADK) is highly specific for the 6-amino group of adenosine. The 6-oxo group of inosine disrupts the hydrogen bonding network within the kinase active site, increasing the
value by orders of magnitude. -
Polymerase Fidelity: Even if phosphorylated to the triphosphate (2-C-Me-ITP), the inosine base pairs with Cytosine (via wobble geometry) rather than Uracil. While SARS-CoV-2 RdRp (nsp12) can incorporate inosine, the efficiency is lower than guanosine or adenosine, and the 2'-methyl group provides a steric clash that causes "delayed chain termination."
Application in Mutagenesis Studies: Researchers use 2-CMI triphosphates in cell-free RdRp assays to test the fidelity of the viral polymerase. If a viral variant becomes resistant to Remdesivir (an adenosine analog), researchers test if it also excludes 2-CMI-TP. If it excludes both, the resistance mechanism is likely steric rejection of the ribose modification.
References
-
Eldrup, A. B., et al. (2004). "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry.
- Context: Establishes the foundational SAR showing 2'-C-methyladenosine potency and the metabolic liability of deamin
-
Zmurko, J., et al. (2016). "The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model." PLOS Neglected Tropical Diseases.
- Context: Demonstrates the solution to the 2-CMI problem by using the 7-deaza scaffold to prevent ADA degrad
-
Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold." Antiviral Research.
- Context: Comprehensive review of nucleoside metabolism, including the adenosine-to-inosine conversion p
-
Cui, L., et al. (2020). "The nucleoside analog GS-441524 retains antiviral activity against SARS-CoV-2 variants." Scientific Reports.
- Context: Discusses the stability of adenosine analogs in the context of SARS-CoV-2.
2'-c-methylinosine as a tool for studying viral replication
Application Notes & Protocols
Topic: 2'-C-Methylinosine as a Tool for Studying Viral Replication Audience: Researchers, scientists, and drug development professionals.
Introduction: Interrogating the Viral Engine
The study of viral replication is fundamental to the development of effective antiviral therapies. Viruses, as obligate intracellular parasites, rely on the host cell's machinery for their propagation, but they also encode their own unique enzymes essential for their life cycle.[1][2] Among the most critical of these is the RNA-dependent RNA polymerase (RdRp), the core engine of genome replication for many RNA viruses.[3][4] The high degree of conservation in the active site of RdRps across different viral families makes them a prime target for broad-spectrum antiviral agents.[5]
Nucleoside analogs represent a highly successful class of antiviral drugs that function by mimicking natural nucleosides and disrupting the viral replication process.[1][6] A particularly potent subgroup is the 2'-C-methylated nucleosides, which have demonstrated significant inhibitory activity against a range of viruses, including Hepatitis C Virus (HCV) and Zika Virus (ZIKV).[7][8][9][10] This application note provides a detailed guide for utilizing 2'-C-methylinosine, a representative of this class, as a powerful molecular tool to investigate viral replication, determine antiviral potency, and probe the mechanisms of drug resistance.
Biochemical Profile and Mechanism of Action
2'-C-Methylinosine is a purine ribonucleoside analog. Its distinction lies in a methyl group substitution at the 2'-carbon position of the ribose sugar moiety. This seemingly minor modification has profound consequences for its function as a viral polymerase inhibitor.
Mechanism of Action: Non-Obligate Chain Termination
The antiviral activity of 2'-C-methylinosine is not immediate. As a prodrug, it must first be anabolized by host cell kinases into its active 5'-triphosphate form (2'-C-Me-ITP).[5][6] This active metabolite then directly competes with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by the viral RdRp.
Once incorporated, 2'-C-Me-ITP acts as a non-obligate chain terminator . Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated nucleosides possess this group. However, the steric hindrance introduced by the 2'-C-methyl group prevents the RdRp from properly aligning and closing its active site for the next incoming nucleotide, thereby halting further elongation of the viral RNA chain.[9] This effectively terminates viral genome replication.
Caption: Mechanism of 2'-C-Methylinosine Action.
Core Applications & Experimental Protocols
Application 1: Quantifying Antiviral Potency via Viral Yield Reduction Assay
Causality Behind Experimental Choice: While cytopathic effect (CPE) reduction assays are useful for initial screening, a viral yield reduction assay provides a more quantitative and accurate measure of a compound's ability to inhibit the production of new, infectious viral particles.[11][12] This method directly titrates the progeny virus, offering a clearer picture of the compound's impact on the complete viral replication cycle.[13][14]
Caption: Workflow for a Viral Yield Reduction Assay.
Protocol: Viral Yield Reduction Assay
-
Cell Preparation: Seed a suitable host cell line (e.g., Vero cells for Zika virus, Huh-7 cells for HCV replicons) in 24- or 48-well plates to achieve ~90% confluency on the day of infection.[7]
-
Compound Preparation: Prepare a 2x working stock of 2'-C-methylinosine serial dilutions in culture medium. A typical range would be from 100 µM down to low nanomolar concentrations.
-
Infection: Aspirate the culture medium from the cells and infect with the virus of interest at a multiplicity of infection (MOI) of 0.1 to 1. Incubate for 1-2 hours to allow viral entry.
-
Treatment: After the incubation period, remove the viral inoculum. Add the prepared 2x compound dilutions to the wells. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48 to 72 hours).
-
Harvesting: Collect the cell culture supernatant from each well. It is recommended to perform a freeze-thaw cycle to release any intracellular virus particles.
-
Titration: Perform a 10-fold serial dilution of the harvested supernatants. Use these dilutions to infect fresh monolayers of host cells to determine the viral titer by a standard plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.[12]
-
Data Analysis:
-
Count the plaques or determine the TCID50 for each compound concentration.
-
Normalize the results to the virus control (set to 100% replication).
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to calculate the 50% effective concentration (EC50).
-
Data Presentation: Example Results
| 2'-C-Methylinosine (µM) | Viral Titer (PFU/mL) | % Inhibition |
| 0 (Virus Control) | 5.0 x 10^6 | 0% |
| 0.1 | 4.1 x 10^6 | 18% |
| 1.0 | 2.3 x 10^6 | 54% |
| 5.0 | 7.5 x 10^5 | 85% |
| 10.0 | 9.1 x 10^4 | 98.2% |
| 50.0 | <100 | >99.9% |
| Calculated EC50 | ~0.9 µM |
Application 2: Direct Target Validation via In Vitro Polymerase Assay
Causality Behind Experimental Choice: A cell-based assay demonstrates antiviral effect, but it cannot definitively prove the compound's direct target. An in vitro polymerase assay using purified recombinant RdRp, the active triphosphate form of the drug (2'-C-Me-ITP), and a defined RNA template provides direct evidence of target engagement.[15][16] This biochemical assay is crucial for mechanism-of-action studies, removing confounding variables like cellular metabolism or off-target effects.
Protocol: In Vitro RdRp Inhibition Assay
-
Reagents:
-
Purified recombinant viral RdRp (e.g., HCV NS5B).
-
Synthetic RNA template/primer duplex.
-
A mixture of ATP, CTP, UTP, and a limiting concentration of GTP.
-
Radiolabeled [α-³²P]GTP or a fluorescently labeled nucleotide.
-
Serial dilutions of 2'-C-Me-ITP.
-
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RdRp enzyme, RNA template/primer, and the 2'-C-Me-ITP dilution.
-
Initiation: Start the reaction by adding the NTP mixture (containing the labeled nucleotide).
-
Incubation: Allow the polymerization reaction to proceed at the optimal temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quench buffer containing EDTA.
-
Analysis: Separate the RNA products from unincorporated nucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Expose the gel to a phosphor screen or use a fluorescence imager to visualize the RNA products. The full-length product will appear as a distinct band.
-
Data Analysis: Quantify the band intensity of the full-length RNA product for each concentration of 2'-C-Me-ITP. Normalize to the no-inhibitor control and calculate the 50% inhibitory concentration (IC50) using non-linear regression.
Data Presentation: Example IC50 Values
| Virus (Polymerase) | 2'-C-Me-ITP IC50 (µM) |
| HCV (NS5B) | 0.20 ± 0.17 |
| Zika Virus (NS5) | 5.78 ± 0.21 |
| West Nile Virus (NS5) | 3.50 ± 0.45 |
Note: Data is illustrative. The IC50 for HCV is adapted from a study on 2'-C-Me-CTP, and the Zika value is from a study on 2'-C-Me-UTP, demonstrating the potency of 2'-C-methylated nucleotides.[8][17]
Application 3: Probing Drug-Target Interaction by Selecting for Resistance
Causality Behind Experimental Choice: The emergence of drug resistance is a powerful tool for validating a drug's mechanism of action.[18] By forcing the virus to evolve under selective pressure, researchers can identify mutations that confer resistance.[19] If these mutations map to the drug's proposed target (the RdRp), it provides strong genetic evidence for the drug-target interaction. For 2'-C-methylated nucleosides, resistance mutations are expected within the polymerase gene.[17][20]
Caption: Workflow for Selecting Resistant Virus Mutants.
Protocol: Selection of Resistant Mutants
-
Initiation: Infect a large population of susceptible cells with the wild-type virus.
-
Selective Pressure: Culture the infected cells in the presence of 2'-C-methylinosine at a concentration approximately equal to its EC50.
-
Serial Passage: Monitor the culture for signs of viral replication (CPE). When CPE is observed, harvest the supernatant and use it to infect fresh cells, again in the presence of the compound.
-
Dose Escalation: If viral replication is consistently observed, gradually increase the concentration of 2'-C-methylinosine in subsequent passages.
-
Isolation: Once a virus population that can replicate efficiently at high compound concentrations is established, isolate single viral clones through plaque purification.
-
Phenotypic Analysis: Confirm the resistance of the purified clones by performing a viral yield reduction assay to determine their EC50 for 2'-C-methylinosine. A significant increase in EC50 compared to the wild-type virus indicates resistance.
-
Genotypic Analysis: Extract viral RNA from the resistant clones. Amplify the RdRp-coding region (e.g., NS5B for HCV) using RT-PCR and sequence the gene to identify mutations that are not present in the wild-type virus.[20]
-
Confirmation (Self-Validation): To confirm that an identified mutation is responsible for resistance, use reverse genetics to introduce the mutation into an infectious clone of the wild-type virus. The resulting engineered virus should exhibit the same resistance phenotype.
Data Presentation: Example Resistance Profile
| Virus Isolate | Mutation in RdRp | Fold-Change in EC50 vs. WT |
| Wild-Type (WT) | None | 1x |
| Resistant Mutant Clone | S282T | 60x |
Note: Data is illustrative, based on the well-characterized S282T mutation in HCV NS5B that confers resistance to the related compound 2'-C-methylcytidine.[17][20]
Conclusion
2'-C-Methylinosine and its related analogs are invaluable tools for the study of RNA virus replication. Their well-defined mechanism of action as non-obligate chain terminators allows for precise interrogation of the viral polymerase. The protocols detailed herein provide a framework for using this compound to quantify antiviral activity, confirm direct target engagement, and understand the genetic basis of resistance. These applications are not only critical for fundamental virology research but also essential for the strategic development of new antiviral therapies that can combat both existing and emerging viral threats.
References
-
Eyer, L., Nencka, R., De Clercq, E., Seley-Radtke, K., Růžek, D. (2016). Nucleoside Inhibitors of Zika Virus. The Journal of Infectious Diseases, 214(5), 707–711. [Link]
-
Qing, M., et al. (2020). Development of Small-Molecule Inhibitors Against Zika Virus Infection. Frontiers in Microbiology, 11, 1159. [Link]
-
Le Pogam, S., Sesmaisons, A., Vendeville, A., et al. (2006). In vitro selected Con1 subgenomic replicons resistant to 2′-C-Methyl-Cytidine or to R1479 show lack of cross-resistance. Antiviral Research, 71(2-3), 246-253. [Link]
-
Zmurko, J., Marques, R. E., Schols, D., Verbeken, E., Kaptein, S. J. F., Neyts, J. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLoS Neglected Tropical Diseases, 10(5), e0004695. [Link]
-
Zmurko, J., Marques, R. E., Schols, D., Verbeken, E., Kaptein, S. J. F., Neyts, J. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLoS Neglected Tropical Diseases, 10(5), e0004695. [Link]
-
Julander, J. G., Bantia, S., Taubenheim, B. R., Minning, D. M., Kotian, P. L., Morrey, J. D., Smee, D. F. (2020). 7-Deaza-7-fluoro-2'-C-methyladenosine inhibits Zika virus infection and viral-induced neuroinflammation. Antiviral Research, 180, 104855. [Link]
-
Le Pogam, S., Sesmaisons, A., Vendeville, A., et al. (2006). In vitro selected Con1 subgenomic replicons resistant to 2'-C-methyl-cytidine or to R1479 show lack of cross resistance. Antiviral Research, 71(2-3), 246-53. [Link]
-
Yi, M., et al. (2007). Selection of Clinically Relevant Protease Inhibitor-Resistant Viruses Using the Genotype 2a Hepatitis C Virus Infection System. Journal of Virology, 81(20), 11348-11358. [Link]
-
Lange, C. M., & Zeuzem, S. (2011). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Current Pharmaceutical Design, 17(12), 1143-1161. [Link]
-
Gao, Y., et al. (2020). Development of a Simple In Vitro Assay to Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. mSphere, 5(5), e00731-20. [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]
-
Sharma, D., et al. (2019). Nucleoside Inhibitors of Hepatitis C Virus NS5B Polymerase: A Systematic Review. Medicinal Chemistry, 15(6), 580-593. [Link]
-
Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17. [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. [Link]
-
Stedman, C. (2013). Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential. Therapeutic Advances in Gastroenterology, 6(6), 444-457. [Link]
-
Prichard, M. N., Turk, S. R., Coleman, L. A., Engelhardt, S. L., Shipman, C. Jr, Drach, J. C. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-6. [Link]
-
Clark, J. L., et al. (2005). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712-5. [Link]
-
Wikipedia. (n.d.). NS5B inhibitor. [Link]
-
Labinsights. (2023). Virus Yield Reduction Assay Service. [Link]
-
Patsnap Synapse. (2024). What are NS5B polymerase inhibitors and how do they work?. [Link]
-
Leonard, N. J., & LaMontagne, M. P. (1988). Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates. Journal of the American Chemical Society, 110(14), 4674-4682. [Link]
-
Shu, B., & Boehr, D. D. (2019). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry, 294(45), 16964-16973. [Link]
-
National Center for Biotechnology Information. (n.d.). 2'-O-methylinosine. PubChem Compound Database. [Link]
-
Noton, S. L., & Fearns, R. (2015). In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities. Methods in Molecular Biology, 1255, 127-41. [Link]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
-
Eyer, L., et al. (2017). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′- C -Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 61(12), e01532-17. [Link]
-
U.S. Food and Drug Administration. (2023). Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin. [Link]
-
Chen, K., et al. (2022). 5-methylcytosine (m5C) RNA modification controls the innate immune response to virus infection by regulating type I interferons. Proceedings of the National Academy of Sciences, 119(43), e2208651119. [Link]
-
Shannon, A., et al. (2021). A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase. bioRxiv. [Link]
-
Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-64. [Link]
-
EBSCO Information Services. (n.d.). Mechanisms of action of antiviral drugs. [Link]
-
Dietz, J., Susser, S., Berkowski, C., Perner, D., Zeuzem, S., Sarrazin, C. (2015). Consideration of Viral Resistance for Optimization of Direct Antiviral Therapy of Hepatitis C Virus Genotype 1-Infected Patients. PLoS ONE, 10(8), e0134395. [Link]
-
Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]
-
Povarova, O. I., & Stepanova, I. A. (2024). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Molecules, 29(17), 4068. [Link]
Sources
- 1. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 2. m.youtube.com [m.youtube.com]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 9. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labinsights.nl [labinsights.nl]
- 15. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Consideration of Viral Resistance for Optimization of Direct Antiviral Therapy of Hepatitis C Virus Genotype 1-Infected Patients | PLOS One [journals.plos.org]
- 19. Selection of Clinically Relevant Protease Inhibitor-Resistant Viruses Using the Genotype 2a Hepatitis C Virus Infection System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro selected Con1 subgenomic replicons resistant to 2'-C-methyl-cytidine or to R1479 show lack of cross resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 2'-C-Methylinosine in Preclinical Drug Combination Studies
Abstract
The landscape of therapeutic development is increasingly focused on combination strategies to enhance efficacy, mitigate drug resistance, and improve safety profiles. Nucleoside analogs represent a cornerstone of antiviral and anticancer therapies, and 2'-C-methylinosine, a purine nucleoside analog, presents a compelling candidate for such combination studies. Its mechanism of action, centered on the disruption of nucleic acid synthesis, provides a strong rationale for synergistic interactions with agents targeting complementary pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for evaluating 2'-C-methylinosine in drug combination studies. We delve into the causality behind experimental choices, from initial single-agent characterization to the robust statistical analysis of combination effects, ensuring a self-validating and scientifically rigorous approach.
Scientific Background: 2'-C-Methylinosine
2'-C-methylinosine is a synthetic nucleoside analog characterized by a methyl group at the 2' position of the ribose sugar. This structural modification is critical to its function and metabolic stability.
1.1. Mechanism of Action
The therapeutic activity of nucleoside analogs like 2'-C-methylinosine is dependent on their intracellular conversion to the active triphosphate form. This process is mediated by host cell kinases.
-
Cellular Uptake: 2'-C-methylinosine enters the cell via nucleoside transporters.
-
Anabolic Phosphorylation: Cellular kinases sequentially phosphorylate the molecule from its monophosphate to its diphosphate and finally to the active 2'-C-methylinosine triphosphate (2'-C-Me-ITP).
-
Target Inhibition: The active triphosphate, 2'-C-Me-ITP, acts as a competitive inhibitor of natural nucleoside triphosphates (like GTP) for incorporation into nascent RNA or DNA strands by polymerases. In the context of viral infections, it is a potent inhibitor of RNA-dependent RNA polymerase (RdRp)[1][2]. Its incorporation can lead to non-obligate chain termination, thereby halting viral replication[1]. This mechanism is central to the antiviral activity of related 2'-C-methylated nucleosides against viruses like the Hepatitis C virus (HCV)[3][4][5].
The rationale for its use in oncology follows a similar principle, where it can be incorporated into cellular nucleic acids by cellular polymerases, leading to disruption of replication and transcription, and potentially inducing apoptosis in rapidly dividing cancer cells.
Rationale for Drug Combination Studies
The primary goal of combination therapy is to achieve a therapeutic effect that is greater than the sum of the individual agents.[6][7] This interaction can be classified as synergistic, additive, or antagonistic.
-
Synergy: The combined effect is greater than the sum of their individual effects. This is the desired outcome in drug development as it can lead to lower required doses, reducing toxicity and potentially overcoming drug resistance.[8]
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Combining 2'-C-methylinosine, a polymerase inhibitor, with drugs that have different mechanisms of action is a scientifically sound strategy. For example:
-
In Antiviral Therapy: Combining with a protease inhibitor or an entry inhibitor would target two distinct and essential stages of the viral life cycle.
-
In Cancer Therapy: Combining with a targeted therapy (e.g., a kinase inhibitor) or a cytotoxic agent that damages DNA through a different mechanism could prevent cancer cells from developing resistance.[9]
Comprehensive Experimental & Analytical Workflow
A systematic approach is crucial for evaluating drug combinations to ensure that the results are robust, reproducible, and translatable.[10][11] The workflow progresses from single-agent characterization to multi-dose combination screening and data analysis.
Detailed In Vitro Protocols
The following protocols provide a step-by-step guide for conducting in vitro combination studies. The foundation of this analysis is the accurate determination of dose-dependent effects for each compound individually.[12]
Protocol 4.1: Single-Agent Dose-Response (IC50) Determination
Rationale: Before testing drugs in combination, it is essential to determine the concentration range over which each drug exerts its effect individually. The 50% inhibitory concentration (IC50) is a key parameter that informs the concentration range used in subsequent combination assays.
Materials:
-
Target cells (e.g., cancer cell line or virus-infected host cells)
-
Complete cell culture medium
-
2'-C-methylinosine (stock solution in DMSO or PBS)
-
Partner drug (stock solution)
-
96-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay[13], MTT, or similar)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Drug Dilution: Prepare a 2-fold serial dilution series for each drug. For an 8-point curve, start with a high concentration (e.g., 100 µM) and dilute down. Remember to include a vehicle control (e.g., DMSO at the highest concentration used).
-
Cell Treatment: Add 100 µL of the diluted drug solutions to the appropriate wells, resulting in a final volume of 200 µL. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time or experimental endpoint (typically 48-72 hours).
-
Viability Assessment: Measure cell viability according to the manufacturer's protocol for your chosen assay.[14] For CellTiter-Glo®, this typically involves adding the reagent, incubating, and reading luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability (%) against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.
-
Protocol 4.2: Combination Matrix (Checkerboard) Assay
Rationale: The checkerboard assay allows for the testing of multiple concentrations of two drugs simultaneously, creating a dose-response matrix.[10][11][15] This comprehensive dataset is essential for robustly calculating synergy across a range of effect levels.
Procedure:
-
Plate Setup: Use a 96-well plate. Drug A (2'-C-methylinosine) will be serially diluted along the rows, and Drug B (partner drug) will be serially diluted along the columns.
-
Drug Preparation:
-
Prepare 2x concentrated serial dilutions of Drug A based on its IC50 (e.g., 4x, 2x, 1x, 0.5x, 0.25x IC50).
-
Prepare 2x concentrated serial dilutions of Drug B similarly.
-
The first row and first column should contain only a single drug (for reference) and a well with no drug (vehicle control).
-
-
Drug Addition:
-
Add 50 µL of the appropriate Drug A dilution to each well in the corresponding row.
-
Add 50 µL of the appropriate Drug B dilution to each well in the corresponding column.
-
The final volume of drug solution in each well will be 100 µL.
-
-
Cell Addition: Add 100 µL of your cell suspension (at 2x the final desired seeding density) to each well.
-
Incubation & Viability Assessment: Follow steps 4 and 5 from Protocol 4.1.
Protocol 4.3: Data Analysis and Synergy Quantification
Rationale: The most widely accepted method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[16][17] This method is based on the median-effect principle and provides a quantitative measure of the interaction between two drugs.[18]
The Combination Index (CI) Equation:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., x% inhibition).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the single agents (Drug 1 and Drug 2 alone) required to achieve the same effect (x%).[17]
Data Interpretation:
| Combination Index (CI) Value | Interpretation |
| < 0.9 | Synergism [18] |
| 0.9 - 1.1 | Additive Effect [18] |
| > 1.1 | Antagonism [18] |
Analysis Software: Specialized software such as CompuSyn or open-source packages in R (e.g., 'synergyfinder') are highly recommended for these calculations.[11][17] They can process the entire dose-response matrix to generate CI values at different effect levels (Fa, or fraction affected) and produce graphical outputs like Fa-CI plots and isobolograms.[8]
Principles of In Vivo Combination Studies
After identifying a synergistic combination in vitro, the next critical step is to validate this finding in a relevant in vivo model.
Experimental Design: The most common approach is a four-arm study design in a mouse model (e.g., tumor xenograft or a viral infection model).[19][20]
-
Group 1: Vehicle Control
-
Group 2: 2'-C-methylinosine alone (at a maximum tolerated dose or effective dose)
-
Group 3: Partner Drug alone (at its respective MTD or effective dose)
-
Group 4: Combination of 2'-C-methylinosine and Partner Drug
Endpoints & Analysis:
-
Oncology: The primary endpoint is often tumor growth inhibition (TGI). Tumor volume is measured over time, and the effect of the combination is compared to the individual agents and the vehicle control.[20]
-
Virology: The primary endpoint is typically the reduction in viral load in a target tissue (e.g., blood, liver).
-
Analysis: In vivo synergy analysis is more complex than in vitro analysis. Statistical frameworks and specialized software (e.g., SynergyLMM) are available to analyze longitudinal data from animal studies and assess whether the combination effect is statistically greater than the effects of the individual agents.[21][22]
Conclusion
The systematic evaluation of 2'-C-methylinosine in drug combination studies holds significant promise for advancing antiviral and anticancer therapies. By leveraging its well-defined mechanism of action and combining it with agents that target complementary pathways, researchers can unlock synergistic interactions that lead to more potent and durable therapeutic responses. The protocols and analytical frameworks detailed in this guide provide a robust foundation for identifying and validating these promising combinations, ultimately accelerating the translation of preclinical findings into clinical applications.
References
-
Quantitative Methods for Assessing Drug Synergism. National Institutes of Health (NIH). [Link]
-
Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]
-
Improved analysis of in vivo drug combination experiments with a comprehensive statistical framework and web-tool. University of Helsinki. [Link]
-
Assessing drug synergy in combination therapies. HMS LINCS Project. [Link]
-
Synergy Calculator. Mythreya Herbal Research Institute. [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? ResearchGate. [Link]
-
Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. PMC, NIH. [Link]
-
Methods for Drug Combination Analysis. YouTube. [Link]
-
Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. Crown Bioscience. [Link]
-
Practical designs for phase I combination studies in oncology. PMC, NIH. [Link]
-
SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Oxford Academic. [Link]
-
Comparison of methods for evaluating drug-drug interaction. PMC, NIH. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. Springer Protocols. [Link]
-
Improved analysis of in vivo drug combination experiments with a comprehensive statistical framework and web-tool. ResearchGate. [Link]
-
Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. PMC, NIH. [Link]
-
Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides... PMC, NIH. [Link]
-
Drug combination assay protocol. ResearchGate. [Link]
-
New and simplified method for drug combination studies by checkerboard assay. ResearchGate. [Link]
-
Design of Phase I Combination Trials: Recommendations... PMC, NIH. [Link]
-
Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. PubMed. [Link]
-
Oncology Combination Drug Development Strategies for Project Optimus. AACR Journals. [Link]
-
Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. PMC, NIH. [Link]
-
Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. ResearchGate. [Link]
-
The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway... PubMed. [Link]
-
2-Drug Combination May Boost Immunotherapy Responses in Lung Cancer Patients. Johns Hopkins Medicine. [Link]
-
2'-O-methylinosine. PubChem, NIH. [Link]
-
Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. PubMed. [Link]
-
The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway... PMC, NIH. [Link]
-
Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. MDPI. [Link]
-
An Integrative Drug‐Induced Transcriptomic Analysis Identifies Novel MYC Antagonists and Potential Synergistic Drug Combinations. PMC, NIH. [Link]
-
In-silico prediction of effective drug combinations for the treatment of SARS-CoV-2 infection. Nature. [Link]
-
Clinical trial studies combination therapy for mesothelin-expressing solid tumors. National Cancer Institute. [Link]
-
White Paper: Mimetics of Class 2 Tumor Suppressor Proteins as Novel Drug Candidates for Personalized Cancer Therapy. MDPI. [Link]
-
Drug Combinations as a First Line of Defense against Coronaviruses and Other Emerging Viruses. PubMed. [Link]
-
Ligand and Structure-Based In Silico Determination of the Most Promising SARS-CoV-2 nsp16-nsp10 2′-o-Methyltransferase Complex Inhibitors among 3009 FDA Approved Drugs. MDPI. [Link]
-
CT-95. Context Therapeutics. [Link]
Sources
- 1. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New type of cancer treatment targets proteins in cancer cells | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell Health Screening Assays for Drug Discovery [promega.jp]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. punnettsquare.org [punnettsquare.org]
- 17. researchgate.net [researchgate.net]
- 18. mythreyaherbal.com [mythreyaherbal.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Making sure you're not a bot! [helda.helsinki.fi]
- 22. researchgate.net [researchgate.net]
Application Note: Metabolic Profiling and Antiviral Assessment of 2'-C-Methylinosine in HCV Drug Discovery
Abstract & Introduction
The development of nucleoside inhibitors (NIs) for the HCV NS5B RNA-dependent RNA polymerase has been a cornerstone of direct-acting antiviral (DAA) therapy. While 2'-C-methylguanosine (2'-C-MeG) derivatives exhibit high potency, their physicochemical properties (poor solubility) and metabolic bottlenecks often necessitate alternative strategies.
2'-C-methylinosine (2'-C-MeI) occupies a critical "metabolic bridge" in purine nucleoside development. It serves two primary functions in modern drug discovery:
-
Metabolic Probe: It acts as the obligate intermediate in the deamination of 2'-C-methyladenosine (2'-C-MeA), helping researchers map the deactivation pathways of adenosine analogs.
-
Prodrug Scaffold: Due to higher solubility than guanosine analogs, inosine derivatives are explored as "stealth" precursors that rely on intracellular conversion to guanosine triphosphate (GTP) via the IMP dehydrogenase (IMPDH) pathway.
This guide details the protocols for evaluating 2'-C-MeI, focusing on its metabolic conversion to the active triphosphate form, its antiviral potency in replicon systems, and the assessment of mitochondrial safety.
Mechanism of Action & Metabolic Pathways[1]
Unlike cytosine or uridine analogs (e.g., Sofosbuvir), purine analogs undergo complex metabolic shuffling. 2'-C-MeI is not the active inhibitor itself; it must be anabolized to 2'-C-methylguanosine-5'-triphosphate (2'-C-MeGTP) to inhibit the NS5B polymerase via chain termination.
The "Inosine Shunt"
The efficiency of 2'-C-MeI depends entirely on the cellular capacity to route it through the salvage pathway:
-
Phosphorylation: Conversion to 2'-C-Me-IMP.
-
Conversion: Oxidation by IMPDH to 2'-C-Me-XMP, followed by amination by GMPS to 2'-C-Me-GMP.
-
Activation: Sequential phosphorylation to the active triphosphate.
Failure at the IMPDH step leads to the accumulation of Inosine Triphosphate (ITP), which is a poor inhibitor of NS5B and a potential mutagen.
Visualization: The Purine Metabolic Flux
The following diagram illustrates the critical enzymatic checkpoints determining the efficacy of 2'-C-MeI.
Figure 1: The metabolic activation pathway of 2'-C-methylinosine. Note the critical role of IMPDH in converting the inosine intermediate toward the active guanosine triphosphate form.
Protocol A: HCV Replicon Luciferase Assay[2][3]
This assay is the gold standard for determining the EC50 (effective concentration) of 2'-C-MeI. We utilize a subgenomic replicon (Genotype 1b, Con1 strain) expressing a luciferase reporter.
Materials
-
Cell Line: Huh-7 Lunet cells (cured human hepatoma cells) stably expressing HCV subgenomic replicon (Luc-ubi-neo).
-
Reagents: DMEM (high glucose), FBS, G418 (selection antibiotic), Renilla Luciferase Assay System (Promega).
-
Compounds: 2'-C-MeI (Test), 2'-C-MeA (Reference), Sofosbuvir (Control).
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest Huh-7 replicon cells in the logarithmic growth phase.
-
Seed 5,000 cells/well in white opaque 96-well plates in 100 µL of assay medium (DMEM + 5% FBS, no G418 ).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Preparation:
-
Dissolve 2'-C-MeI in 100% DMSO to 10 mM stock.
-
Prepare 3-fold serial dilutions in medium. Final DMSO concentration must be <0.5%.
-
Scientific Insight: Include an IMPDH inhibitor (e.g., Ribavirin or Mycophenolic Acid) in a parallel arm to confirm if antiviral activity is reversed. If activity drops, the drug works via the GTP pathway.
-
-
Treatment:
-
Remove culture supernatant.
-
Add 100 µL of compound dilutions to wells (triplicate).
-
Incubate for 72 hours.
-
-
Readout:
-
Remove supernatant and wash once with PBS.
-
Add 20 µL Passive Lysis Buffer and shake for 15 min.
-
Inject 100 µL Luciferase Assay Reagent and measure luminescence (RLU).
-
-
Data Analysis:
-
Normalize RLU to vehicle control (DMSO).
-
Calculate EC50 using non-linear regression (4-parameter logistic fit).
-
Protocol B: Intracellular Metabolic Flux (LC-MS/MS)
To validate 2'-C-MeI as a viable scaffold, you must prove it converts to GTP. If the ratio of ITP:GTP is high, the compound is likely to be ineffective or toxic.
Materials
-
LC-MS System: Triple Quadrupole MS (e.g., Sciex QTRAP) coupled to UHPLC.
-
Column: Anion exchange (BioBasic AX) or Porous Graphitic Carbon (Hypercarb).
-
Internal Standard: 13C-labeled GTP.
Step-by-Step Methodology
-
Incubation:
-
Treat Huh-7 cells (in 6-well plates) with 10 µM 2'-C-MeI for 24 hours.
-
-
Extraction:
-
Wash cells with ice-cold PBS (x3).
-
Add 500 µL 70% Methanol (pre-chilled to -20°C) containing Internal Standard.
-
Incubate at -20°C for 1 hour (critical for stopping enzymatic turnover).
-
Scrape cells and centrifuge at 15,000 x g for 10 min at 4°C.
-
Collect supernatant; evaporate to dryness under nitrogen; reconstitute in mobile phase.
-
-
LC-MS/MS Analysis:
-
Target Analytes: 2'-C-Me-IMP, 2'-C-Me-ITP, 2'-C-Me-GTP.
-
MRM Transitions: Optimize based on parent mass + 159 (triphosphate moiety).
-
-
Calculation:
-
Quantify intracellular concentration (pmol/10^6 cells).
-
Key Metric: Calculate the Conversion Efficiency Ratio (CER) :
. A low ratio indicates an IMPDH bottleneck.
-
Protocol C: Mitochondrial Toxicity Assessment
Nucleoside analogs carry a risk of inhibiting mitochondrial DNA polymerase
Methodology: qPCR for mtDNA Depletion[4]
-
Treatment: Incubate HepG2 cells with 2'-C-MeI at 10x and 50x the EC50 for 14 days (long-term exposure is required for mtDNA depletion). Pass cells every 3-4 days, maintaining drug concentration.
-
DNA Extraction: Isolate total DNA using a standard genomic DNA kit.
-
qPCR Targets:
-
Mitochondrial Target: COXII (Cytochrome c oxidase subunit II).
-
Nuclear Target: GAPDH or nDNA (for normalization).
-
-
Analysis:
-
Calculate relative mtDNA copy number using the
method.[1] -
Threshold: A reduction of >50% in mtDNA relative to vehicle control indicates significant mitochondrial toxicity.
-
Data Presentation & Interpretation
Comparative Profile of 2'-C-Methyl Purines
The table below summarizes typical data patterns observed when profiling these analogs.
| Compound | Replicon EC50 (µM) | Intracellular Active Metabolite | Major Metabolic Bottleneck | Solubility |
| 2'-C-Me-Adenosine | 0.2 - 0.5 | 2'-C-Me-ATP | Deamination by ADA (High turnover) | Moderate |
| 2'-C-Me-Guanosine | 1.0 - 3.0 | 2'-C-Me-GTP | Initial Phosphorylation | Poor |
| 2'-C-Me-Inosine | 2.0 - 5.0 | 2'-C-Me-GTP | IMPDH Conversion (Rate-limiting) | High |
Interpretation
-
High Potency, Low Toxicity: Ideal candidate.
-
Low Potency (High EC50): Often seen with 2'-C-MeI due to the rate-limiting step at IMPDH. However, if the active GTP metabolite levels are high in the LC-MS assay, the compound may be viable as a prodrug.
-
High ITP Levels: Warning sign. If 2'-C-Me-ITP accumulates, it suggests the IMPDH pathway is saturated. This often correlates with lower antiviral efficacy.
References
-
Carroll, S. S., et al. (2003).[2] Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs.[3][4][5][6][7] The Journal of Biological Chemistry. Link
-
Eldrup, A. B., et al. (2004).[2] Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase.[3][4][5][7] Journal of Medicinal Chemistry. Link
-
Sofia, M. J., et al. (2010). Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry. Link
-
Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides. PLOS Pathogens. Link
-
McGuigan, C., et al. (2010).[2] Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus.[5][7][8][9] Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combinations of 2′-C-methylcytidine analogues with interferon-α2b and triple combination with ribavirin in the hepatitis C virus replicon system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthetic Strategies for Purine Modified 2'-C-Methyl Nucleosides
Part 1: Executive Summary & Strategic Rationale
The introduction of a methyl group at the 2'-position of the ribose sugar has revolutionized antiviral therapy, particularly for Hepatitis C Virus (HCV) and Flaviviruses. Compounds like 2'-C-methyladenosine and 2'-C-methylguanosine act as non-obligatory chain terminators of the viral RNA-dependent RNA polymerase (RdRp). The steric bulk of the 2'-methyl group prevents the enzyme from processing the next nucleotide, effectively halting viral replication.
However, the synthesis of these molecules presents unique challenges compared to standard nucleosides:
-
Steric Hindrance: The tertiary alcohol at the 2'-position hinders the formation of the glycosidic bond.
-
Regioselectivity: Purines possess two nucleophilic nitrogens (N7 and N9). N9-alkylation is required for bioactivity, but N7-alkylation is often kinetically favored.
-
Anomeric Control: The 2'-methyl group influences the facial selectivity of the incoming base, generally favoring the desired
-anomer, but separation of the -anomer remains a critical purification step.
This guide details a robust, convergent synthetic route using Vorbrüggen glycosylation followed by late-stage functionalization.
Part 2: Retrosynthetic Analysis
To maximize yield and stereochemical integrity, we employ a convergent strategy. We disconnect the nucleoside into two key building blocks: a silylated purine base and a per-benzoylated 2'-C-methyl sugar donor.
Diagram 1: Retrosynthetic Logic Flow
Figure 1: Convergent retrosynthetic breakdown separating the purine base modification from the sterically hindered sugar synthesis.
Part 3: Critical Reagent Preparation
Before initiating the coupling, the sugar donor must be of high purity. The standard "Golden Donor" for this chemistry is 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-
-
Why Benzoates? Benzoyl groups at C3' and C5' provide "neighboring group participation" (anchimeric assistance), which helps stabilize the oxocarbenium ion intermediate and directs the nucleobase attack to the
-face. -
Why not Acetates? Acetates are often too labile and less effective at directing stereochemistry in sterically crowded 2'-methyl systems.
Part 4: Detailed Protocols
Protocol A: Vorbrüggen Glycosylation (The Coupling)
This protocol uses 6-chloropurine as the base. Using 6-chloropurine instead of Adenosine or Guanosine avoids solubility issues and allows for versatile downstream modification (to A or G analogs).
Reagents:
-
Sugar Donor: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-
-D-ribofuranose (1.0 equiv) -
Base: 6-Chloropurine (1.1 equiv)
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv)[1]
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Silylation (In Situ):
-
Charge a flame-dried round-bottom flask with 6-Chloropurine (1.1 equiv) and anhydrous MeCN (10 mL/g).
-
Add BSA (3.0 equiv) under Argon atmosphere.
-
Heat to 80°C for 30–60 minutes until the solution becomes clear. Note: Clarity indicates complete silylation of the N9/N7 positions, rendering the base soluble and nucleophilic.
-
-
Coupling:
-
Cool the silylated base solution to 60°C.
-
Dissolve the Sugar Donor (1.0 equiv) in anhydrous MeCN and add to the reaction mixture.
-
Add TMSOTf (1.1 equiv) dropwise.
-
Critical Control Point: Maintain temperature at 60–65°C for 2–4 hours.
-
Expert Insight: Unlike standard ribose couplings (done at 0°C), 2'-methyl sugars require heat to overcome steric hindrance. Higher temperatures also favor the thermodynamic N9-isomer over the kinetic N7-isomer.
-
-
Quench & Workup:
-
Cool to Room Temperature (RT).
-
Quench by adding saturated aqueous NaHCO₃.[2] Stir for 15 minutes.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via silica gel chromatography (Gradient: 0% to 40% EtOAc in Hexanes).
-
Target: The
-N9 isomer usually elutes after the -isomer and N7-isomers.
-
Diagram 2: Vorbrüggen Workflow & Mechanism
Figure 2: Reaction workflow emphasizing the silylation and thermodynamic rearrangement steps.
Protocol B: Late-Stage Functionalization
Once the 6-chloropurine scaffold is attached to the sugar, it can be converted to the desired Adenosine or Guanosine analog.
Route 1: Synthesis of 2'-C-Methyladenosine
-
Amination: Dissolve the protected 6-chloropurine nucleoside in saturated methanolic ammonia (NH₃/MeOH) .
-
Reaction: Heat in a sealed pressure vessel (bomb) at 80–100°C for 12–24 hours.
-
Dual Action: This step simultaneously displaces the 6-chloro group with an amino group (forming Adenine) and removes the benzoyl protecting groups from the sugar.
-
-
Isolation: Concentrate the solvent. Crystallize from Ethanol/Water to obtain pure 2'-C-methyladenosine.
Route 2: Synthesis of 2'-C-Methylguanosine
Requires starting with 2-amino-6-chloropurine in Protocol A.
-
Hydrolysis: Treat the protected 2-amino-6-chloropurine nucleoside with 2-mercaptoethanol and NaOMe in MeOH at reflux. This converts the 6-Cl to a 6-OH (Guanosine tautomer).
-
Deprotection: The basic conditions will also remove the benzoate esters.
-
Purification: Reverse-phase HPLC (C18 column) is often required due to the high polarity of Guanosine analogs.
Part 5: Data Presentation & Quality Control
Table 1: Troubleshooting Key Reaction Parameters
| Parameter | Observation | Corrective Action |
| N7 vs N9 Isomer | High N7 (Kinetic product) observed by UV/TLC. | Increase reaction temperature (to 80°C) or reaction time to allow thermodynamic rearrangement to N9. |
| Low Yield | Incomplete conversion of sugar. | Ensure anhydrous conditions. Water kills the oxocarbenium intermediate. Increase TMSOTf to 1.5 equiv. |
| Anomer Ratio | High | Use Benzoate protection (not Acetyl). Ensure solvent is MeCN (participates in stereocontrol). |
| Solubility | Base precipitates during silylation. | Add more BSA or switch solvent to 1,2-Dichloroethane (higher boiling point). |
Analytical Validation (Self-Validating the Protocol)
-
1H NMR (DMSO-d6):
-
Anomeric Proton (H1'): Look for a singlet or doublet at
5.8–6.2 ppm. -
2'-Methyl Group: A sharp singlet at
0.8–1.2 ppm confirms the presence of the modification. -
N9 Confirmation: UV
for N9-alkylated adenines is typically ~260 nm, whereas N7 isomers often show a shift. HMBC NMR correlation between H1' and C4/C8 of the purine is the definitive proof of N9 connectivity.
-
References
-
Eldrup, A. B., et al. (2004). Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry, 47(9), 2283–2295. Link
-
Clark, J. L., et al. (2005). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication.[3] Bioorganic & Medicinal Chemistry Letters, 16(6), 1712-1715. Link
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Foundational Text for Silyl-Hilbert-Johnson reaction).
-
Carroll, S. S., et al. (2003).[4] Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs.[3][5] Journal of Biological Chemistry, 278(14), 11979–11984. Link
-
Henschke, J. P., et al. (2014). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation.[1][6][7] Organic Process Research & Development, 18(4), 501–508. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of purine modified 2'-C-methyl nucleosides as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2'-C-Methylinosine Solubilization Guide
Status: Operational | Topic: In Vitro Solubility Optimization | Ticket: #2C-Me-Ino-SOL
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely here because 2'-C-methylinosine (2'-C-Me-Ino) is precipitating in your cell culture media or failing to dissolve in aqueous buffers at required concentrations.
The Core Challenge: 2'-C-methylinosine is a purine nucleoside analogue.[1][2] Its poor aqueous solubility stems from two competing forces:
-
High Crystal Lattice Energy: The purine base (hypoxanthine) and the sugar hydroxyls form a tight, stable hydrogen-bonding network in the solid state.[3]
-
Hydrophobic Bulk: The 2'-C-methyl group introduces steric bulk and lipophilicity, disrupting the hydration shell that would normally stabilize natural inosine in water.[1][3]
This guide provides a tiered approach to solubilization, moving from standard organic solvents to advanced supramolecular complexation.[3]
Troubleshooting Modules
Module A: Standard Stock Preparation (DMSO)
Use Case: Routine screening, IC50 determination, high-throughput assays.[1][2][3]
The Protocol: Dimethyl sulfoxide (DMSO) is the "Gold Standard" solvent.[3] It is a dipolar aprotic solvent that disrupts the hydrogen bonding of the nucleoside crystal lattice.
-
Weighing: Weigh the 2'-C-Me-Ino powder into a glass vial (avoid polystyrene, which DMSO attacks).
-
Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%) to achieve a stock concentration of 100 mM to 200 mM .
-
Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water from air, which decreases its solvating power over time.[1][2][3]
Critical Check: Ensure your DMSO is fresh. Oxidized DMSO contains dimethyl sulfide and sulfones, which are cytotoxic.[2][3]
Module B: Preventing "Crash-Out" (Precipitation upon Dilution)
Issue: You add your clear DMSO stock to the cell culture media, and it instantly turns cloudy. Diagnosis: This is "Shock Precipitation."[1][3] The hydrophobic 2'-methyl group drives the molecule out of solution when the solvent environment suddenly shifts from 100% DMSO to >99% water.
The Solution: Step-Down Dilution Strategy Do not pipette high-concentration stock directly into cold media.[1][2][3]
Step-by-Step:
-
Pre-warm Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.[1][3]
-
Intermediate Dilution: Create a 10x working solution in PBS or Media.
-
Final Application: Add the 10x intermediate to your cells.
Module C: Advanced Formulation (Cyclodextrins)
Use Case: High-concentration animal dosing or assays requiring >100 µM where DMSO toxicity is unacceptable.[1][2][3]
The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic purine base of 2'-C-Me-Ino sits inside the cyclodextrin donut, while the hydrophilic exterior keeps the complex soluble in water.
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1][2][3]
-
Addition: Add 2'-C-Me-Ino powder directly to this vehicle.
-
Agitation: Shake or vortex at room temperature for 2–4 hours.
-
Filtration: Sterile filter (0.22 µm PVDF).
Visual Decision Guides
Figure 1: Solubilization Decision Tree
Use this logic flow to determine the correct protocol for your specific assay constraints.
Caption: Logic flow for selecting the appropriate solubilization strategy based on concentration requirements and assay sensitivity.
Figure 2: The "Crash-Out" vs. Inclusion Mechanism
Understanding why Module C works when Module A fails.
Caption: Comparison of hydrophobic aggregation in water (left) versus stabilization inside the cyclodextrin cavity (right).[1][2]
Data Reference Tables
Table 1: Solvent Compatibility Guide
Use this table to ensure your solvent choice does not invalidate your biological data.
| Solvent System | Max Solubility (Est.) | Cell Tolerance (Max %) | Notes |
| 100% Water/PBS | < 5 mM (Poor) | 100% | Likely to precipitate; requires heating.[1][2][3][4] |
| 100% DMSO | > 100 mM (Excellent) | 0.1% - 0.5% | Standard stock.[1][2][3] Toxic to cells >1%.[1][3] |
| Ethanol | Moderate | < 1% | Evaporates; less stable stocks than DMSO. |
| 20% HP-β-CD | ~20 - 50 mM | High (Inert) | Best for high-dose studies; biologically inert.[1][2][3] |
| 0.1 M NaOH | High | Low (pH shock) | Risk: High pH may hydrolyze the nucleoside.[3] |
Table 2: DMSO Cytotoxicity Thresholds
Always run a vehicle control (DMSO only) to normalize your data.[2]
| Cell Type | Safe DMSO Limit (v/v) | Signs of Toxicity |
| Primary Neurons | < 0.1% | Neurite retraction, apoptosis.[1][2][3] |
| HepG2 (Liver) | 0.5% - 1.0% | Metabolic stress markers.[1][2][3] |
| HeLa / HEK293 | 0.5% | Generally robust.[1][3] |
| Stem Cells | < 0.1% | Unwanted differentiation.[1][3] |
Frequently Asked Questions (FAQ)
Q: Can I use acid to dissolve 2'-C-methylinosine? A: Not recommended. While protonating the N7 position (pKa ~1.[1][2][3]2) might increase solubility, the glycosidic bond (connecting the base to the sugar) is acid-labile. You risk cleaving the molecule into free hypoxanthine and methylated sugar, destroying your active compound.[3]
Q: My stock solution froze in the fridge. Is it ruined? A: DMSO freezes at 19°C.[1][3] This is normal. Thaw it completely at 37°C and vortex vigorously before use to ensure no concentration gradients exist in the vial.
Q: Why not use PEG-400? A: PEG-400 is a valid cosolvent, but it is often more viscous and harder to pipette accurately in small volumes than DMSO.[1][2][3] Cyclodextrins are generally preferred for biological inertness.[1][2][3]
References
-
PubChem. (2025).[1][2][3] 2'-C-methylinosine Compound Summary. National Library of Medicine.[1][3] [Link][1][2][3]
-
Jain, R., et al. (2011).[2][3] Solubility of nucleosides and their analogues. Journal of Chemical & Engineering Data, 56(12), 4725-4732.[2][3] (General reference for nucleoside solubility behavior).
-
Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3] [Link]
Sources
Technical Support Center: SARS-CoV-2 Small Molecule Inhibitor Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Drug-Like Small Molecule Inhibitors (Mpro, PLpro, RdRp)
Introduction: The Shift from "Hit" to "Lead"
Welcome to the optimization phase. If you are reading this, you likely have a hit compound (low
This guide addresses the three most common failure modes in this phase:
-
Biochemical Artifacts: Is your compound actually inhibiting the enzyme, or just interfering with the assay?
-
Cellular Disconnect: Why is your biochemical potency (
) not translating to antiviral efficacy ( )? -
Resistance Liability: Will the virus mutate to escape your inhibitor within weeks?
Module 1: Biochemical Assay Troubleshooting
The Problem: False Positives in FRET Assays
Many SARS-CoV-2 inhibitor campaigns rely on Fluorescence Resonance Energy Transfer (FRET) assays. A common issue is compounds appearing active due to non-specific mechanisms rather than true active-site binding.
Troubleshooting Matrix: Is it Real?
| Symptom | Probable Cause | Diagnostic Experiment | Corrective Action |
| Steep Hill Slope (>2.0) | Colloidal Aggregation (PAINS) | Add 0.01% - 0.1% Triton X-100 to buffer. | If potency drops with detergent, discard compound (it's an aggregator). |
| Signal Drop without Dose-Response | Inner Filter Effect (IFE) | UV-Vis absorbance scan of compound at excitation/emission | Apply correction factor if |
| Time-Dependent Inhibition (Unexpected) | Covalent Reaction with Reagents | Check DTT/GSH concentration. | Covalent inhibitors (e.g., aldehydes, nitriles) can react with DTT. Switch to TCEP or EDTA. |
| Fluorescence Increase | Autofluorescence | Scan compound alone in buffer. | Use Time-Resolved FRET (TR-FRET) to gate out short-lived compound fluorescence. |
Protocol: The "Warhead" Reactivity Check
Context: If you are developing a covalent inhibitor (targeting Cys145 of Mpro), thiol reducing agents in your assay buffer can destroy your compound before it reaches the enzyme.
-
Standard Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA.
-
The Variable: Prepare two parallel plates:
-
Plate A: 1 mM DTT (Standard reducing condition).
-
Plate B: 0 mM DTT or 1 mM TCEP (Non-thiol reducing agent).
-
-
Incubation: Pre-incubate compound with enzyme for 30 mins.
-
Readout: Initiate with substrate.
-
Analysis: If
is significantly lower (more potent) in Plate B, your electrophilic warhead is reacting with DTT. Action: Optimize warhead sterics or switch assay reducing agents.
Workflow Visualization: Assay Validation Logic
Caption: Decision tree for filtering biochemical false positives (Aggregators, Inner Filter Effects, and Thiol reactivity).
Module 2: Cellular Potency & Pathway Bias
The Problem: The "Vero E6 Trap"
A critical failure point in SARS-CoV-2 drug discovery is the discrepancy between potency in Vero E6 cells (monkey kidney) and human lung cells (Calu-3 or A549).
Scientific Reality:
-
Vero E6: Low TMPRSS2 expression. Virus enters via Endocytosis (Cathepsin L dependent).
-
Calu-3 / Human Lung: High TMPRSS2 expression.[1] Virus enters via Plasma Membrane Fusion (TMPRSS2 dependent).
If your drug targets a host mechanism involved in endocytosis (e.g., Hydroxychloroquine), it will work in Vero E6 but fail in human trials. Conversely, if your drug requires TMPRSS2 processing or is a substrate for efflux transporters (P-gp) highly expressed in Vero cells, data will be skewed.
Cell Line Selection Guide
| Cell Line | ACE2 Level | TMPRSS2 Level | Entry Pathway | Best For...[2] |
| Vero E6 | High | Low | Endosomal (Cathepsin L) | Initial viral toxicity screening (high throughput). |
| Vero E6-TMPRSS2 | High | High | Membrane Fusion | Mandatory replacement for standard Vero E6 to mimic human entry. |
| Calu-3 | Moderate | High | Membrane Fusion | Gold Standard for potency confirmation (physiologically relevant). |
| A549-ACE2 | Engineered | Low (usually) | Endosomal | Mechanistic studies; requires TMPRSS2 co-transfection for relevance. |
FAQ: Why is my IC50 10x higher in cells than in the enzyme assay?
-
Permeability: The compound isn't getting in. Check: PAMPA/Caco-2 permeability.
-
Efflux: Vero cells have high P-glycoprotein (P-gp) activity. Check: Run assay with CP-100356 (P-gp inhibitor).
-
Protein Binding: High serum in media (10% FBS) binds lipophilic drugs. Check: Run assay in 2% FBS or calculate Free Fraction (
).
Pathway Visualization: Entry Mechanisms
Caption: SARS-CoV-2 entry pathways. Drugs blocking endosomal entry (left) may show false potency in Vero E6 cells if not validated in TMPRSS2+ cells (right).
Module 3: Resistance & Structure-Based Design (SBDD)
The Challenge: Mutational Escape
As seen with Nirmatrelvir (Paxlovid), SARS-CoV-2 Mpro can develop resistance mutations (e.g., E166V , L50F ).
Optimization Guidelines
-
Target the Main Chain: Hydrogen bonds to the protein backbone (e.g., Glu166 backbone NH) are harder for the virus to mutate away than side-chain interactions.
-
Avoid the S2 Subsite Flexibility: The S2 pocket is plastic. Relying heavily on rigid hydrophobic interactions here can lead to resistance via L50F mutations.
-
Covalent vs. Non-Covalent:
-
Covalent (e.g., Nirmatrelvir): High potency, but "warhead" (nitrile/aldehyde) can cause toxicity.
-
Non-Covalent (e.g., Ensitrelvir):[3] Harder to achieve nM potency, but avoids warhead liability. Requires perfect shape complementarity.
-
Protocol: Resistance Profiling
Before finalizing a lead, order synthetic genes for the following Mpro mutants and test your compound's
-
E166V: Common escape mutant for peptidomimetics.
-
L50F / E166A: Often confer resistance to Nirmatrelvir.[4]
-
G143S: Affects the oxyanion hole stability.
References
-
Mechanism of Nirmatrelvir Resistance
-
Cell Line Entry Pathways (Vero vs. Calu-3)
- Title: SARS-CoV-2 entry into Calu-3 cells is dependent on TMPRSS2 and is not inhibited by hydroxychloroquine.
- Source:PNAS (2020).
-
URL:[Link]
-
Assay Interference (PAINS & Aggregators)
- Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
- Source:Journal of Medicinal Chemistry (2010).
-
URL:[Link]
-
FRET Assay Optimization for Mpro
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Choosing a cellular model to study SARS-CoV-2 [frontiersin.org]
- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etflin.com [etflin.com]
- 6. Research Portal [iro.uiowa.edu]
Validation & Comparative
A Comparative Analysis of 2'-C-Methylated Nucleoside Analogs: A Guide for Drug Development Professionals
In the landscape of antiviral therapeutics, nucleoside analogs have long stood as a cornerstone, their efficacy rooted in the clever deception of viral polymerases. Among these, the 2'-C-methylated nucleoside analogs represent a pivotal class of molecules that have demonstrated significant clinical success, most notably in the fight against Hepatitis C virus (HCV). This guide provides a comprehensive comparative analysis of key 2'-C-methylated nucleoside analogs, offering field-proven insights into their mechanism of action, therapeutic performance, and the experimental methodologies used for their evaluation. We will delve into the causalities behind experimental choices, ensuring a self-validating system of protocols and grounding our claims in authoritative sources.
The Rise of 2'-C-Methylation: A Strategic Modification
The introduction of a methyl group at the 2'-carbon position of the ribose sugar is a seemingly subtle modification, yet it imparts profound antiviral properties. This substitution sterically hinders the addition of the subsequent nucleotide by the viral RNA-dependent RNA polymerase (RdRp), effectively acting as a "non-obligate" chain terminator.[1][2] Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated analogs possess this group, but the polymerase is unable to efficiently catalyze the formation of the next phosphodiester bond. This mechanism provides a high barrier to the development of viral resistance.[3]
Mechanism of Action: A Tale of Deception and Termination
The antiviral activity of 2'-C-methylated nucleoside analogs is contingent upon their intracellular conversion to the active triphosphate form. This multi-step phosphorylation is a critical factor influencing their potency and cellular selectivity.
Caption: Metabolic activation and mechanism of action of 2'-C-methylated nucleoside analogs.
Once converted to their active triphosphate form, these analogs mimic natural nucleotides and are incorporated into the growing viral RNA chain by the RdRp. The presence of the 2'-C-methyl group then prevents the correct positioning of the incoming nucleotide, halting further elongation of the viral genome.[2]
Comparative Analysis of Key 2'-C-Methylated Nucleoside Analogs
The following table summarizes the in vitro antiviral activity and cytotoxicity of prominent 2'-C-methylated nucleoside analogs against various viruses. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical measure of a compound's therapeutic window.[4][5]
| Nucleoside Analog | Virus (Genotype) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Sofosbuvir | HCV (1b) | Huh-7 | 0.048 | >100 | >2083 | [6] |
| HCV (2a) | Huh-7 | 0.032 | >100 | >3125 | [7] | |
| HCV (3a) | Huh-7 | 0.110 | >100 | >909 | [7] | |
| HCV (4a) | Huh-7 | 0.130 | >100 | >769 | [7] | |
| Balapiravir (R-1626) | Dengue Virus | Vero | >6 | - | - | [8] |
| 2'-C-Methylcytidine | HCV (1b) | Huh-7 | 1.23 | >100 | >81 | [1] |
| Dengue Virus | Vero | 11.2 | >100 | >8.9 | [9] | |
| Foot-and-Mouth Disease Virus | BHK-21 | 6.4 | >77 | >12 | [10] | |
| 2'-C-Methyladenosine | HCV (1b) | Huh-7 | 0.26 | >100 | >385 | [1][11] |
| Zika Virus | Vero | 9.6 | >357 | >37 | [12] | |
| 2'-C-Methylguanosine | HCV (1b) | Huh-7 | 3.5 | >100 | >28 | [1] |
Sofosbuvir (PSI-7977): The Gold Standard Sofosbuvir is a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate. This prodrug design facilitates efficient delivery into hepatocytes, where it is rapidly converted to its active triphosphate form.[13] Sofosbuvir demonstrates potent, pangenotypic activity against HCV with a high barrier to resistance.[7][14] Its exceptional selectivity index underscores its favorable safety profile, which has been a key factor in its clinical success.
Balapiravir (R-1626): A Cautionary Tale Balapiravir, a prodrug of 4'-azidocytidine, initially showed promise in treating HCV. However, its development was halted due to significant safety concerns. In clinical trials, higher doses of balapiravir were associated with serious side effects, most notably lymphopenia.[15] Subsequent studies in Dengue fever also failed to demonstrate clinical efficacy.[8][16][17] This highlights the critical importance of thorough toxicological evaluation in drug development.
2'-C-Methylcytidine, -Adenosine, and -Guanosine: Foundational Analogs These first-generation 2'-C-methylated nucleosides laid the groundwork for the development of more advanced analogs like Sofosbuvir. While demonstrating potent antiviral activity in vitro, they often suffered from poor pharmacokinetic properties, including low bioavailability and rapid metabolism, which limited their clinical utility. For instance, 2'-C-methyladenosine is susceptible to deamination, and 2'-C-methylguanosine exhibits poor cellular uptake and inefficient phosphorylation.
Experimental Methodologies: A Guide to In Vitro Evaluation
The robust evaluation of 2'-C-methylated nucleoside analogs relies on a suite of well-established in vitro assays. The following protocols provide a self-validating framework for assessing antiviral potency and cytotoxicity.
Caption: A typical experimental workflow for the in vitro evaluation of antiviral compounds.
Plaque Reduction Assay (PRA)
The PRA is a classic and reliable method for quantifying the inhibition of viral infectivity.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6- or 12-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Infection: Infect the cell monolayer with a known titer of the virus (typically 50-100 plaque-forming units per well).
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound.
-
Overlay: Add an overlay of agarose or methylcellulose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).
-
Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.
-
EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
CC50 Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Synthesis of 2'-C-Methylated Nucleoside Analogs: Challenges and Innovations
The synthesis of 2'-C-methylated nucleoside analogs presents significant stereochemical challenges, particularly in controlling the stereochemistry at the C2' position. The desired β-anomer is typically the biologically active form.
A general synthetic approach for a 2'-C-methylated nucleoside is outlined below. The synthesis of Sofosbuvir, for example, involves the challenging introduction of both a fluorine and a methyl group at the 2' position with the correct stereochemistry.
Caption: A generalized synthetic pathway for 2'-C-methylated nucleoside analogs.
Innovations in synthetic chemistry, including the use of chiral auxiliaries and enzymatic resolutions, have been instrumental in overcoming these hurdles and enabling the large-scale production of these complex molecules.[13]
Viral Resistance: The S282T Mutation
The primary resistance mutation associated with 2'-C-methylated nucleoside analogs in HCV is the S282T substitution in the NS5B polymerase.[3][7] This mutation from serine to threonine introduces a bulkier side chain near the active site, which is thought to sterically clash with the 2'-C-methyl group of the incoming analog, thereby reducing its incorporation efficiency. Importantly, this mutation often comes at a fitness cost to the virus, which contributes to the high barrier of resistance for this class of drugs.
Conclusion and Future Perspectives
2'-C-methylated nucleoside analogs have proven to be a highly successful class of antiviral agents, with Sofosbuvir standing as a testament to their therapeutic potential. Their unique mechanism of non-obligate chain termination provides a significant advantage in combating viral resistance. The journey from the foundational analogs to the clinically successful prodrugs underscores the importance of medicinal chemistry innovations in overcoming pharmacokinetic challenges.
Future research in this area will likely focus on the development of novel prodrug strategies to enhance tissue targeting and oral bioavailability, as well as the exploration of new 2'-C-modifications to further improve potency and broaden the antiviral spectrum. A thorough understanding of the comparative performance, mechanism of action, and potential liabilities of these analogs, as outlined in this guide, is essential for the rational design of the next generation of antiviral therapies.
References
-
Nguyen NM, Tran CN, Phung LK, et al. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients. J Infect Dis. 2013;207(9):1442-1450. [Link]
-
Arnold JJ, Sharma SD, Cameron CE. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. J Biol Chem. 2019;294(45):16897-16907. [Link]
-
Le Pogam S, Sesmaisons A, Fautrel B, et al. Contribution of a mutational bias in hepatitis C virus replication to the genetic barrier in the development of drug resistance. J Virol. 2012;86(4):2157-2166. [Link]
-
Gardiner DL, Waring J, Makin A, et al. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Res. 2020;179:104812. [Link]
-
Nguyen NM, Tran CN, Phung LK, et al. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients. J Infect Dis. 2013;207(9):1442-1450. [Link]
-
Arnold JJ, Sharma SD, Cameron CE. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. J Biol Chem. 2019;294(45):16897-16907. [Link]
-
Antonov A, et al. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Int J Mol Sci. 2022;23(23):14888. [Link]
-
Singh US, et al. Synthetic Routes to Sofosbuvir. Curr Org Synth. 2015;12(5):543-564. [Link]
- Google Patents.
-
Taylor & Francis. Balapiravir – Knowledge and References. [Link]
-
Svarovskaia ES, et al. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects. Antiviral Res. 2019;169:104555. [Link]
-
Nguyen NM, Tran CN, Phung LK, et al. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients. J Infect Dis. 2013;207(9):1442-1450. [Link]
-
Wikipedia. Balapiravir. [Link]
-
Arnold JJ, Sharma SD, Cameron CE. 2-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Penn State Research Database. 2019. [https://research.med.psu.edu/publications/2-c-methylated-nucleotides-terminate-virus-rna-synthesis-by-preventing-active-site-closure-of-the-viral-rna-dependent-rna-polymerase/]([Link] polymerase/)
-
Olsen DB, et al. Inhibitory Effect of 2'-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells. Antimicrob Agents Chemother. 2004;48(10):3944-3953. [Link]
-
El-Emam, MM, et al. Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates. ACS Omega. 2020;5(24):14589-14601. [Link]
-
Eyer L, et al. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLoS Negl Trop Dis. 2016;10(5):e0004695. [Link]
-
Leyssen P, et al. 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Antiviral Res. 2007;73(3):161-168. [Link]
-
Camarasa M, et al. Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. Eur J Med Chem. 2016;115:236-250. [Link]
-
Touret F, et al. In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Sci Rep. 2020;10(1):12345. [Link]
-
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]
-
ResearchGate. Cytotoxic concentration (CC50), effective concentration (EC50), and selectivity index (SI). [Link]
-
Carroll SS, et al. Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs. J Biol Chem. 2003;278(14):11979-11984. [Link]
-
Stuyver LJ, et al. Synthesis of Purine Modified 2'-C-Methyl Nucleosides as Potential Anti-HCV Agents. Molecules. 2012;17(12):14147-14163. [Link]
-
Li, Y., et al. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology. 2021; 12: 663802. [Link]
-
ResearchGate. CC 50 , combination index (CI), EC 50 , and selectivity index (SI) of... [Link]
-
Feld JJ, et al. Sofosbuvir and Velpatasvir for HCV Genotype 1, 2, 4, 5, and 6 Infection. N Engl J Med. 2015;373(27):2599-2607. [Link]
-
Purdue University. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. [Link]
-
El-Hamoly, T., et al. Molecular Characterization of Hepatitis C Virus for Developed Antiviral Agents Resistance Mutations and New Insights into in-silico Prediction Studies. Infection and Drug Resistance. 2020; 13: 4237–4251. [Link]
-
Lee, J. C., et al. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research. 2015; 116: 1-9. [Link]
-
ResearchGate. EC 50 , CC 50 and selectivity index (SI) for monomers, dimers and GCV. [Link]
-
Foster GR, et al. Sofosbuvir and Velpatasvir for HCV Genotype 2 and 3 Infection. N Engl J Med. 2015;373(27):2608-2617. [Link]
-
Svarovskaia ES, et al. In vitro Selection of Resistance to Sofosbuvir in HCV Replicons of Genotype-1 to -6. J Hepatol. 2014;61(5):989-995. [Link]
-
ChemRxiv. Expedient Synthesis of Antiviral Drug Molnupiravir from D-Ribose and Cytosine. [Link]
-
de Oliveira, G. V., et al. Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021; 36(1): 1846-1857. [Link]
-
ResearchGate. Balapiravir-related structures and R1479 triphosphate-mediated... [Link]
-
Khan, S., et al. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Results in Chemistry. 2021; 3: 100114. [Link]
-
ResearchGate. Cytotoxicity (CC 50 ), anti-ZIKV profile (EC 50 ) and selectivity index... [Link]
-
Li, Y., et al. 7-Deaza-7-fluoro-2'-C-methyladenosine inhibits Zika virus infection and viral-induced neuroinflammation. Antiviral Research. 2020; 180: 104855. [Link]
-
El-Sayed, N. S., et al. Recent Advances in Anti-HCV, Anti-HBV and Anti-Flavivirus Agents. Molecules. 2021; 26(1): 197. [Link]
-
ResearchGate. Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. [Link]
Sources
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of a mutational bias in hepatitis C virus replication to the genetic barrier in the development of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Balapiravir - Wikipedia [en.wikipedia.org]
- 16. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 2'-C-Methylinosine and Modern Hepatitis C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Hepatitis C Therapy
The treatment of chronic Hepatitis C virus (HCV) infection has undergone a paradigm shift over the past two decades, moving from modestly effective interferon-based therapies to highly curative direct-acting antiviral (DAA) regimens.[1] This evolution has been driven by a deeper understanding of the HCV life cycle and the identification of key viral enzymes essential for its replication. Among the earliest and most pivotal targets was the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme with no functional equivalent in human cells, making it an ideal candidate for selective inhibition.[2]
This guide provides a technical comparison of 2'-C-methylinosine, a representative of an important early class of nucleoside inhibitors, with the cornerstones of modern DAA therapy: the NS5B nucleoside inhibitor sofosbuvir, the NS5A inhibitor daclatasvir, and the NS3/4A protease inhibitor simeprevir. We will delve into their distinct mechanisms of action, comparative in vitro efficacy, and resistance profiles, supported by experimental data and detailed protocols for their evaluation.
The Central Target: HCV NS5B Polymerase and Nucleoside Inhibitors
The HCV NS5B polymerase is the catalytic engine of viral replication, responsible for synthesizing new viral RNA genomes.[2] Nucleoside/nucleotide inhibitors (NIs) are a class of molecules that mimic natural substrates of the polymerase. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA chain, leading to premature termination of synthesis.[3]
2'-C-Methylinosine: An Early Investigational Nucleoside Analog
2'-C-methylinosine belongs to a class of 2'-C-methyl-substituted nucleoside analogs that were instrumental in the early development of HCV NIs. The addition of a methyl group at the 2' position of the ribose sugar sterically hinders the addition of the next nucleotide, effectively acting as a chain terminator.[4] While 2'-C-methyladenosine has shown potent activity in cell-based HCV replicon assays, with a 50% effective concentration (EC50) of 0.3 µM, the clinical development of many early NIs, including potentially 2'-C-methylinosine, was hampered by factors such as rapid degradation by host enzymes or off-target toxicity.[3]
The Modern DAA Arsenal: A Multi-pronged Attack
Current HCV treatment regimens rely on a combination of DAAs that target different viral proteins, creating a high barrier to resistance and achieving cure rates exceeding 95%.[5]
Sofosbuvir: The Cornerstone NS5B Nucleotide Inhibitor
Sofosbuvir is a nucleotide analog prodrug that, once metabolized to its active triphosphate form, acts as a potent chain-terminating inhibitor of the NS5B polymerase.[6] It boasts pangenotypic activity and a high barrier to resistance, making it a foundational component of numerous combination therapies.[6][7] The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B polymerase, which confers only a modest level of resistance (3- to 10-fold increase in EC50) and significantly impairs viral fitness, making it rare in clinical settings.[6][8]
Daclatasvir: Targeting the NS5A Replication Complex
Daclatasvir is a highly potent, first-in-class inhibitor of the HCV NS5A protein.[9] NS5A is a multi-functional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles, though it has no enzymatic activity itself.[10] Daclatasvir is thought to interfere with the formation of the membranous web that serves as the site of viral replication.[10] While extremely potent, with EC50 values in the picomolar to low nanomolar range, NS5A inhibitors generally have a lower barrier to resistance.[8][9] Key RASs are found at amino acid positions 28, 30, 31, and 93, which can confer high-level resistance.[8]
Simeprevir: A Potent NS3/4A Protease Inhibitor
Simeprevir targets the HCV NS3/4A protease, an enzyme essential for cleaving the viral polyprotein into mature, functional proteins.[11] By blocking this cleavage, simeprevir prevents the formation of the viral replication complex.[11] The genetic barrier to resistance for protease inhibitors is considered intermediate. Clinically significant RASs for simeprevir are located at positions 80, 155, 156, and 168 of the NS3 protease.[11][12] The Q80K polymorphism, particularly in genotype 1a, is a notable baseline RAS that can impact simeprevir's efficacy.[11]
Comparative Performance Analysis
The following table summarizes the key characteristics and in vitro performance of 2'-C-methylinosine (represented by its adenosine analog) and the selected modern DAAs.
| Feature | 2'-C-Methylinosine (analog) | Sofosbuvir | Daclatasvir | Simeprevir |
| Drug Class | Nucleoside NS5B Inhibitor | Nucleotide NS5B Inhibitor | NS5A Inhibitor | NS3/4A Protease Inhibitor |
| Mechanism | Chain Termination | Chain Termination | Replication Complex Inhibition | Protease Inhibition |
| EC50 (Genotype 1b) | ~300 nM (for 2'-C-methyladenosine)[3] | ~91-102 nM[13] | ~2 pM[9] | Varies, potent nM activity |
| Genetic Barrier | High (inferred) | High[6][7] | Low[8] | Intermediate[12] |
| Key RASs | S282T (inferred)[14] | S282T[6] | M28V, Q30R, L31M/V, Y93H[8] | Q80K, R155K, A156V, D168V[11][12] |
| Fold Resistance | Low (inferred) | Low (~3-10x)[8] | High (>100x)[7] | High (>50x)[15] |
Experimental Protocols for In Vitro Evaluation
The HCV replicon assay is the gold standard for the in vitro evaluation of HCV inhibitors. This cell-based system utilizes human hepatoma cells (typically Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.[16] These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[16]
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
This protocol outlines the determination of the 50% effective concentration (EC50) of a test compound.
1. Cell Culture and Seeding: a. Culture Huh-7 cells stably expressing a luciferase-based HCV replicon in DMEM supplemented with 10% FBS, antibiotics, and G418 to maintain selection for the replicon. b. Trypsinize, count, and resuspend the cells in G418-free medium to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a white, clear-bottom 96-well plate. d. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment: a. Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. b. Further dilute the compound series in culture medium. The final DMSO concentration should be ≤0.5%. c. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle-only (DMSO) controls. d. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
3. Data Acquisition: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add a volume of luciferase reagent equal to the culture volume in each well. c. Lyse the cells by gentle shaking for 15 minutes at room temperature. d. Measure the luminescence using a plate luminometer.
4. Data Analysis: a. Subtract the background luminescence (wells with no cells). b. Normalize the data by setting the average of the vehicle-only controls to 100% replication. c. Plot the normalized percent inhibition against the log of the compound concentration. d. Calculate the EC50 value by fitting the data to a four-parameter variable slope sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cytotoxicity Assay for CC50 Determination
It is crucial to assess whether the observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells. The 50% cytotoxic concentration (CC50) is determined concurrently.
1. Cell Culture and Seeding: a. Seed parental Huh-7 cells (without the replicon) in a 96-well plate as described in Protocol 1, Step 1.
2. Compound Treatment: a. Treat the cells with the same serial dilution of the test compound as in Protocol 1, Step 2. b. Incubate for 72 hours at 37°C in a 5% CO2 incubator.
3. Data Acquisition (MTT Assay Example): a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C until formazan crystals form. c. Carefully remove the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Normalize the data by setting the average absorbance of the vehicle-only controls to 100% viability. b. Plot the percent cell viability against the log of the compound concentration. c. Calculate the CC50 value using a sigmoidal dose-response curve fit.
The Selectivity Index (SI) is then calculated as SI = CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window for the compound.
Visualizing Mechanisms and Workflows
HCV Life Cycle and DAA Intervention Points
Caption: The HCV life cycle and points of intervention for different DAA classes.
Experimental Workflow for Antiviral Compound Evaluation
Caption: Workflow for determining EC50, CC50, and Selectivity Index of antiviral compounds.
Conclusion
The journey from early nucleoside inhibitors like 2'-C-methylinosine to the current era of DAAs highlights a remarkable progress in rational drug design for HCV. While 2'-C-methylinosine and its analogs demonstrated the viability of targeting the NS5B polymerase, their limitations paved the way for the development of compounds like sofosbuvir, which offers superior potency, a high barrier to resistance, and an excellent safety profile.
The comparison with NS5A and protease inhibitors underscores the current therapeutic strategy: attacking the virus from multiple, mechanistically distinct angles. NS5A inhibitors like daclatasvir provide exceptional potency, while protease inhibitors like simeprevir add another layer of potent viral suppression. Understanding the comparative efficacy, resistance profiles, and the experimental methods used to derive these data is fundamental for the continued development of next-generation antiviral therapies aimed at global HCV eradication.
References
-
Wyles, D. L. (2017). Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens. Topics in Antiviral Medicine. [Link]
-
Ali, S., et al. (2020). Identification and characterization of Sofosbuvir-resistant mutations of hepatitis C virus genotype 3a replicon. Antiviral Research. [Link]
-
Svarovskaia, E. S., et al. (2014). Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials. Clinical Infectious Diseases. [Link]
-
Wyles, D. L. (2017). Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens. IAS-USA. [Link]
-
Paeshuyse, J., et al. (2009). Comparative Study of the Genetic Barriers and Pathways towards Resistance of Selective Inhibitors of Hepatitis C Virus Replication. Journal of Virology. [Link]
-
Pires de Mello, C. P., et al. (2020). Baseline resistance associated substitutions in HCV genotype 1 infected cohort treated with Simeprevir, Daclatasvir and Sofosbuvir in Brazil. Journal of Clinical Virology. [Link]
-
Saeed, U., et al. (2023). NS5A Resistance Associated Mutations to Daclatasvir in Hepatitis C Virus Genotype 3a Treatment Naive and SOF/DCV Treatment Failure Patients. Pakistan Journal of Zoology. [Link]
-
Ali, A., et al. (2022). Molecular Mechanisms of Resistance to Direct-Acting Antiviral (DAA) Drugs for the Treatment of Hepatitis C Virus Infections. Viruses. [Link]
-
dos Santos, G. A. S., et al. (2022). Characterization of primary direct-acting antiviral (DAA) drugs resistance mutations in NS5A/NS5B regions of hepatitis C virus with genotype 1a and 1b from patients with chronic hepatitis. Revista do Instituto de Medicina Tropical de São Paulo. [Link]
-
Equestre, M., et al. (2016). Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C. Virology Journal. [Link]
-
Akuta, N., et al. (2015). Evolution of simeprevir-resistant variants in virological non-responders infected with HCV genotype 1b. Journal of Medical Virology. [Link]
-
Wang, C., et al. (2013). Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6. Antimicrobial Agents and Chemotherapy. [Link]
-
Lenz, O., et al. (2015). In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants. Antimicrobial Agents and Chemotherapy. [Link]
-
Orlent, H., et al. (2014). Simeprevir for the treatment of hepatitis C virus infection. Expert Review of Anti-infective Therapy. [Link]
-
Tong, X., et al. (2006). Mutations Conferring Resistance to a Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase Inhibitor Alone or in Combination with an HCV Serine Protease Inhibitor In Vitro. Antimicrobial Agents and Chemotherapy. [Link]
-
Verbinnen, T., et al. (2016). Virology analyses of HCV genotype 4 isolates from patients treated with simeprevir and peginterferon/ribavirin in the Phase III RESTORE study. Journal of Viral Hepatitis. [Link]
-
Ceccherini-Silberstein, F., et al. (2012). HCV Genotypes Are Differently Prone to the Development of Resistance to Linear and Macrocyclic Protease Inhibitors. PLoS ONE. [Link]
-
Targett-Adams, P., et al. (2011). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy. [Link]
-
Sarrazin, C., et al. (2022). Characteristics of hepatitis C virus resistance in an international cohort after a decade of direct-acting antivirals. Journal of Hepatology. [Link]
-
Asif, A., et al. (2023). Hepatitis C Virus: Insights Into Its History, Treatment, Challenges, and Future Directions. Cureus. [Link]
-
Johns Hopkins ABX Guide. Daclatasvir. [Link]
-
Bratu, C., et al. (2021). Global hepatitis C elimination: history, evolution, revolutionary changes and barriers to overcome. Archives of the Balkan Medical Union. [Link]
-
Valencia-Salinas, J. J., et al. (2015). Milestones in the discovery of hepatitis C. World Journal of Gastroenterology. [Link]
-
Lange, C. M., & Zeuzem, S. (2013). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Viruses. [Link]
-
Carroll, S. S., et al. (2002). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry. [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2011). Tricyclic 2'-C-Modified Nucleosides as Potential Anti-HCV Therapeutics. Molecules. [Link]
-
Olsen, D. B., et al. (2006). Nucleoside Analog Inhibitors of Hepatitis C Virus Replication. Current Topics in Medicinal Chemistry. [Link]
-
Khan, A., et al. (2022). Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals. Frontiers in Microbiology. [Link]
-
Wang, C., et al. (2011). In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A. Antimicrobial Agents and Chemotherapy. [Link]
-
Einav, S., et al. (2012). Identification of AP80978, a Novel Small-Molecule Inhibitor of Hepatitis C Virus Replication That Targets NS4B. Journal of Virology. [Link]
-
Izquierdo-Lara, R., et al. (2024). Hepatitis C Virus Resistance-Associated Substitutions in Mexico. Viruses. [Link]
-
ResearchGate. (n.d.). EC 50 values of direct-acting HCV antivirals against genotype 1b and 1a replicons. [Link]
-
HCV Guidance. (n.d.). HCV Resistance Primer. [Link]
-
Good, S. S., et al. (2020). Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. Antimicrobial Agents and Chemotherapy. [Link]
-
Madan, V., & Bartenschlager, R. (2015). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology. [Link]
-
Guedj, J., et al. (2016). HCV kinetic and modeling analyses indicate similar time to cure among sofosbuvir combination regimens with daclatasvir, simeprevir or ledipasvir. NATAP. [Link]
-
Dongguk University. (2010). Synthesis and anti-hepatitis C virus (HCV) activity of 3′-C- substituted-methyl pyrimidine and purine nucleosides. [Link]
-
Mori, K., et al. (2022). Development and Use of a Kinetical and Real-Time Monitoring System to Analyze the Replication of Hepatitis C Virus. International Journal of Molecular Sciences. [Link]
Sources
- 1. Global hepatitis C elimination: history, evolution, revolutionary changes and barriers to overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Characteristics of hepatitis C virus resistance in an international cohort after a decade of direct-acting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. iasusa.org [iasusa.org]
- 8. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daclatasvir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Characterization of primary direct-acting antiviral (DAA) drugs resistance mutations in NS5A/NS5B regions of hepatitis C virus with genotype 1a and 1b from patients with chronic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of simeprevir-resistant variants in virological non-responders infected with HCV genotype 1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mutations Conferring Resistance to a Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase Inhibitor Alone or in Combination with an HCV Serine Protease Inhibitor In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Comparative Guide: Efficacy of 2'-C-Methylinosine versus 2'-C-Methyladenosine
Executive Summary
2'-C-methyladenosine (2'-C-Me-A) is a potent nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It serves as a foundational scaffold in antiviral drug discovery, demonstrating high efficacy (EC50 ~0.3 µM) by acting as a non-obligate chain terminator. However, its clinical utility is compromised by rapid metabolic deamination by adenosine deaminase (ADA) , converting it into 2'-C-methylinosine (2'-C-Me-I) .
2'-C-methylinosine , while possessing structural similarity, represents the primary metabolic sink of the adenosine analog. Although often cited as a metabolite, it retains potential as a prodrug scaffold capable of reconversion to the active adenosine species via the adenylosuccinate synthase pathway. This guide objectively compares these two compounds, analyzing their mechanistic divergence, metabolic stability, and toxicological profiles to inform lead optimization strategies.
Mechanistic Foundation & Chemical Biology
Mechanism of Action (MoA)
Both compounds function as nucleoside reverse transcriptase inhibitors (NRTIs) targeting the viral RdRp. To be active, they must be metabolized intracellularly into their 5'-triphosphate forms.[1][2]
-
2'-C-Methyladenosine: Rapidly phosphorylated by cellular kinases (adenosine kinase) to the monophosphate, then to the active triphosphate (2'-C-Me-ATP).[1][2] The 2'-methyl group induces steric hindrance in the polymerase active site, preventing the formation of the phosphodiester bond for the next incoming nucleotide.
-
2'-C-Methylinosine: Its direct phosphorylation to 2'-C-Me-ITP is inefficient. Its primary route to activity is likely the "salvage" conversion back to 2'-C-Me-AMP via adenylosuccinate synthase and adenylosuccinate lyase , effectively acting as a prodrug for the adenosine analog.
The Deamination Bottleneck
The efficacy difference is largely dictated by the susceptibility of 2'-C-Me-A to Adenosine Deaminase (ADA). This ubiquitous enzyme deaminates the 6-amino group of adenosine to a 6-keto group (inosine).[3]
Key Insight: The conversion of A
Figure 1: Metabolic fate of 2'-C-methyladenosine. The red arrow indicates the rapid deamination by ADA to 2'-C-methylinosine, reducing the pool of available drug for activation to the triphosphate form.
Comparative Efficacy Data
The following data summarizes the antiviral potency and cytotoxicity of both compounds in HCV replicon assays (Genotype 1b).
| Feature | 2'-C-Methyladenosine (2'-C-Me-A) | 2'-C-Methylinosine (2'-C-Me-I) |
| Primary Role | Active Antiviral Scaffold | Metabolite / Prodrug |
| EC50 (HCV Replicon) | 0.3 µM | > 10 µM (Direct) / Variable* |
| CC50 (Cytotoxicity) | > 100 µM (HepG2) | > 100 µM (HepG2) |
| Intracellular Half-life | Short (due to ADA) | Moderate |
| Active Species | 2'-C-Me-ATP | 2'-C-Me-ATP (via conversion) |
| ADA Susceptibility | High (Substrate) | Resistant (Product) |
*Note: 2'-C-Me-I potency is cell-line dependent, relying on the expression levels of adenylosuccinate synthase to convert it back to the active adenosine form.
Analysis of Efficacy[1][2][4][5]
-
2'-C-Me-A: Demonstrates nanomolar to low-micromolar potency.[4][5] It is the preferred "warhead" for inhibition.
-
2'-C-Me-I: Often shows 10-50 fold lower potency in vitro because the rate of salvage (I
A) is slower than the rate of clearance. However, it is chemically more stable and can be used as a prodrug strategy to bypass gut ADA if protected (e.g., as a phosphoramidate).
Toxicity & Selectivity Profile
A critical failure point for 2'-C-methyl nucleosides is mitochondrial toxicity .
Mechanism of Toxicity
Human mitochondrial DNA polymerase
-
2'-C-Me-A: Its triphosphate (2'-C-Me-ATP) is a substrate for Pol
. Incorporation leads to chain termination of mitochondrial DNA (mtDNA), causing mitochondrial dysfunction, lactic acidosis, and potential cardiotoxicity. -
2'-C-Me-I: As a nucleoside, it is generally less cytotoxic. However, if it is successfully converted to 2'-C-Me-ATP intracellularly, it carries the same toxicological liability as the parent adenosine analog.
Structural Mitigation
To solve the ADA instability of 2'-C-Me-A without losing potency, medicinal chemists developed 7-deaza-2'-C-methyladenosine . The removal of the Nitrogen-7 prevents ADA binding while maintaining the adenosine-like character required for viral polymerase recognition.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter)
Validates antiviral efficacy (EC50).
-
Cell Culture: Seed Huh-7 cells containing the subgenomic HCV replicon (luciferase reporter) at
cells/well in 96-well plates. -
Compound Treatment:
-
Prepare serial dilutions (0.01 µM to 100 µM) of 2'-C-Me-A and 2'-C-Me-I in DMSO.
-
Add to cells (final DMSO concentration < 0.5%).
-
Include Sofosbuvir (1 µM) as a positive control and DMSO-only as a negative control.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout:
-
Lyse cells using reporter lysis buffer.
-
Add luciferase substrate (luciferin).[6]
-
Measure luminescence using a microplate reader.
-
-
Analysis: Normalize to DMSO control. Calculate EC50 using non-linear regression (GraphPad Prism).
Mitochondrial Toxicity Assessment (Glu/Gal Assay)
Distinguishes mitochondrial toxicity from general cytotoxicity.
-
Principle: Cells forced to rely on oxidative phosphorylation (Galactose media) are more sensitive to mitochondrial toxins than cells using glycolysis (Glucose media).
-
Protocol:
-
Seed HepG2 cells in two sets of plates:
-
Set A: High Glucose (4.5 g/L) media.
-
Set B: Galactose (10 mM) / No Glucose media.
-
-
Treat with compounds (0.1 - 100 µM) for 14 days (split/retreat every 3 days).
-
Measure cell viability via ATP content (CellTiter-Glo).
-
-
Interpretation:
-
Mitochondrial Toxin: Significant toxicity in Galactose media (Set B) but low toxicity in Glucose media (Set A).
-
General Cytotoxin: Equal toxicity in both sets.
-
Expectation: 2'-C-Me-A will show a "mitochondrial shift" (higher toxicity in Galactose).
-
Conclusion
2'-C-methyladenosine is the superior antiviral agent in terms of intrinsic potency (EC50 ~0.3 µM) but is severely limited by its metabolic instability due to Adenosine Deaminase (ADA). 2'-C-methylinosine is largely a metabolic byproduct with significantly reduced potency, serving primarily as a marker of drug degradation rather than a therapeutic alternative.
Recommendation for Researchers:
-
Do not use 2'-C-methylinosine as a primary inhibitor unless investigating salvage pathway kinetics.
-
For adenosine-based scaffolds, utilize 7-deaza-2'-C-methyladenosine to block ADA deamination while retaining the potent antiviral profile of the parent 2'-C-Me-A.
-
Always screen for mitochondrial toxicity early using the Glucose/Galactose assay, as the 2'-C-methyl modification is a known structural alert for Pol
inhibition.
References
-
Carroll, S. S., et al. (2003). "Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs." The Journal of Biological Chemistry.
-
Eyer, L., et al. (2016). "Nucleoside inhibitors of Zika virus." The Journal of Infectious Diseases.
-
Feng, J. Y., et al. (2016). "Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus." Antimicrobial Agents and Chemotherapy.
-
Olsen, D. B., et al. (2004). "A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties." Antimicrobial Agents and Chemotherapy.
-
BenchChem Technical Guide. (2025). "Intracellular Conversion of 2'-C-methyladenosine."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enzymatic conversion of adenosine to inosine and to N1-methylinosine in transfer RNAs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Anti-Hepatitis C Virus Effects of Interferon and Ribavirin by a Sensitive Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Cross-Resistance Profiling of 2'-C-Methylinosine and Related Purine Analogues
Executive Summary
2'-C-methylinosine (2'-C-Me-Ino) represents a critical metabolic node in the study of nucleoside analogue antivirals, particularly for Hepatitis C Virus (HCV).[1] Structurally, it is the deaminated product of 2'-C-methyladenosine (2'-C-Me-A) , a potent RNA-dependent RNA polymerase (RdRp) inhibitor.
This guide objectively analyzes the cross-resistance landscape of 2'-C-Me-Ino. The primary resistance mechanism maps to the S282T mutation in the NS5B polymerase, a "gatekeeper" mutation that confers broad cross-resistance across the 2'-C-methyl nucleoside class (including Sofosbuvir) while inducing hypersensitivity to Ribavirin.
Part 1: Scientific Context & Mechanism of Action[1][2]
The Metabolic Link: Adenosine to Inosine
To understand the resistance profile of 2'-C-methylinosine, one must first understand its origin. 2'-C-Me-A is a potent chain terminator but is susceptible to Adenosine Deaminase (ADA) , which converts it to 2'-C-methylinosine.
-
2'-C-Me-A: Highly active antiviral; competes with ATP.
-
2'-C-Me-Ino: Often considered a less active or inactive metabolite in certain contexts, but it shares the critical 2'-C-methyl structural motif responsible for steric conflict in resistant mutants. In some pathways, it may be further converted to 2'-C-methylguanosine (2'-C-Me-G) analogues.
Mechanism of Resistance: The S282T Pivot
The 2'-C-methyl group (present in 2'-C-Me-Ino, 2'-C-Me-A, 2'-C-Me-G, and Sofosbuvir) targets the catalytic center of the HCV NS5B polymerase.
-
Wild Type (WT): The enzyme accommodates the 2'-C-methyl group.
-
Mutant (S282T): The Serine-to-Threonine substitution at position 282 introduces a methyl group (from Threonine) into the active site. This creates a steric clash with the 2'-C-methyl group of the inhibitor, preventing incorporation.
Visualization: Metabolic & Resistance Pathway
The following diagram illustrates the metabolic conversion of 2'-C-Me-A to 2'-C-Me-Ino and the specific block imposed by the S282T mutation.
Figure 1: Metabolic conversion of 2'-C-methyladenosine to 2'-C-methylinosine and the shared resistance bottleneck at the NS5B S282T mutant polymerase.
Part 2: Comparative Performance & Cross-Resistance Data
This section compares the performance of 2'-C-methylinosine (and its parent 2'-C-Me-A) against industry-standard alternatives. The data highlights the "mutually exclusive" resistance pattern between 2'-C-methyl nucleosides and Ribavirin.
Cross-Resistance Profile Table
| Compound Class | Representative Agent | Primary Target | Resistance Mutation | Cross-Resistance to 2'-C-Me-Ino? | Experimental Outcome (Fold Shift) |
| 2'-C-Methyl Purine | 2'-C-Methyladenosine | NS5B (NI Site) | S282T | Yes (Direct) | >40-fold increase in EC50 (High Resistance) |
| 2'-C-Methyl Pyrimidine | Sofosbuvir (2'-F-2'-C-Me-U) | NS5B (NI Site) | S282T | Yes | ~10-20 fold increase in EC50 (Moderate Resistance) |
| Nucleoside Analogue | Ribavirin | NS5B / Mutagenesis | None Specific | No (Hypersensitive) | 0.2-0.5 fold shift (Mutant is more sensitive) |
| 2'-O-Methyl Purine | 2'-O-Methyladenosine | NS5B (NI Site) | Non-S282T | No | No significant cross-resistance; distinct binding mode.[2] |
| Non-Nucleoside (NNI) | Dasabuvir | NS5B (Palm I) | C316N, S556G | No | Fully active against S282T mutants. |
Analysis of Causality[4]
-
2'-C-Methyl Class (Inosine/Adenosine/Guanosine/Sofosbuvir): All share the 2'-C-methyl modification.[3] The S282T mutation specifically targets this structural feature. Therefore, if a virus is resistant to Sofosbuvir via S282T, it will be cross-resistant to 2'-C-methylinosine.
-
Ribavirin Hypersensitivity: The S282T mutation alters the active site to be more selective against 2'-methylated nucleotides but, paradoxically, allows better accommodation or susceptibility to Ribavirin. This suggests a potential therapeutic strategy: combining 2'-C-methyl analogues with Ribavirin to suppress the emergence of S282T.
Part 3: Experimental Protocols (Self-Validating Systems)
To objectively verify cross-resistance, researchers must employ robust, self-validating assays. The following protocols are designed to isolate the variable of interest (the S282T mutation).
Protocol A: Generation and Testing of S282T Replicon Mutants
Objective: Determine the EC50 shift of 2'-C-methylinosine in a cellular environment.
-
Site-Directed Mutagenesis:
-
Use a subgenomic HCV replicon plasmid (e.g., genotype 1b Con1 strain).
-
Introduce the Ser282Thr (S282T) mutation using a QuikChange II XL kit.
-
Validation: Sequence the NS5B region to confirm the mutation and ensure no secondary mutations were introduced.
-
-
In Vitro Transcription:
-
Linearize plasmids (WT and S282T) with ScaI.
-
Transcribe RNA using T7 RNA polymerase.
-
-
Transfection & Selection:
-
Electroporate RNA into Huh-7.5 cells.
-
Select with G418 (neomycin) to establish stable cell lines.
-
-
Antiviral Assay:
-
Seed WT and S282T replicon cells in 96-well plates (5,000 cells/well).
-
Treat with serial dilutions of 2'-C-methyladenosine (as the metabolic precursor) or 2'-C-methylinosine (if testing direct metabolite toxicity/activity).
-
Include Sofosbuvir as a positive control for resistance.
-
Incubate for 72 hours.
-
-
Readout:
-
Measure Luciferase activity (if using Luc-replicon) or quantify HCV RNA via RT-qPCR.
-
Calculation:
.
-
Protocol B: Enzymatic Inhibition Assay (NS5B Polymerase)
Objective: Direct biochemical validation of cross-resistance without metabolic variables (e.g., ADA activity).
-
Enzyme Preparation:
-
Express and purify recombinant HCV NS5B (WT and S282T variants) with a C-terminal 21-aa deletion (Δ21) for solubility.
-
-
Reaction Setup:
-
Template: Homopolymeric RNA (poly(rC)) or heteropolymeric RNA (sym/sub).
-
Substrate: Radiolabeled GTP or ATP (depending on the analogue being mimicked).
-
Inhibitor: 2'-C-methyl-ITP (Inosine Triphosphate) or 2'-C-methyl-ATP . Note: Nucleosides must be converted to triphosphates for this assay.
-
-
Incubation:
-
Mix Enzyme (50 nM) + RNA Template + Primer + Inhibitor (0 - 100 µM).
-
Initiate with NTPs. Incubate at 30°C for 60 min.
-
-
Quantification:
-
Precipitate RNA with TCA.
-
Measure incorporated radioactivity via liquid scintillation counting.
-
-
Validation Check:
-
The IC50 for 2'-C-methyl-ATP against S282T should be >10-fold higher than against WT.
-
Part 4: Workflow Visualization
The following diagram outlines the logical flow for determining cross-resistance, ensuring that negative results are not due to assay failure (e.g., lack of phosphorylation).
Figure 2: Decision matrix for validating cross-resistance profiles of nucleoside analogues.
References
-
Molecular and Structural Basis for the Roles of Hepatitis C Virus Polymerase NS5B Amino Acids 15, 223, and 321 in Viral Replication and Drug Resistance. Journal of Virology. Link
-
General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2'-Modified Nucleotide Analogues. Journal of Biological Chemistry. Link
-
Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus. Antimicrobial Agents and Chemotherapy. Link
-
A Complex Network of Interactions between S282 and G283 of Hepatitis C Virus Nonstructural Protein 5B and the Template Strand Affects Susceptibility to Sofosbuvir and Ribavirin. Antimicrobial Agents and Chemotherapy. Link
-
Synthesis and Antiviral Activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters. Link
Sources
comparison of 2'-c-methylinosine and favipiravir as lethal mutagens
The following guide provides a comparative technical analysis of Favipiravir (T-705) and 2'-C-methylinosine , focusing on their distinct mechanisms of action within the context of viral RNA replication.
While the prompt frames both as "lethal mutagens," it is scientifically critical to distinguish their primary modes of action: Favipiravir is a quintessential lethal mutagen , whereas 2'-C-methylinosine (and its parent 2'-C-methyladenosine) functions primarily as a chain terminator . This guide explores this dichotomy, analyzing how these structural differences dictate their antiviral efficacy and experimental outcomes.
Mechanisms of Action: Lethal Mutagenesis vs. Chain Termination
Executive Summary
The development of nucleoside analogues targets the viral RNA-dependent RNA polymerase (RdRp).[1] The distinction between lethal mutagenesis (error catastrophe) and chain termination is pivotal for drug design and resistance profiling.
-
Favipiravir (T-705): A pseudo-purine analogue. Its active triphosphate form is incorporated by RdRp and, due to amide rotation, can base-pair with both Cytosine (C) and Uracil (U). Crucially, it allows continued RNA synthesis , leading to the accumulation of transition mutations (G→A and C→U) until the viral population collapses (Error Catastrophe).
-
2'-C-Methylinosine: The deaminated metabolite of 2'-C-methyladenosine (a potent chain terminator). While the inosine base is naturally promiscuous (wobble pairing), the 2'-C-methyl group introduces a steric clash in the RdRp active site, preventing the formation of the next phosphodiester bond. Thus, it acts primarily to abort replication rather than propagate mutations.
Mechanistic Deep Dive
Favipiravir: The Mechanism of Error Catastrophe
Favipiravir acts as a prodrug. Intracellularly, it is phosphoribosylated to Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP) .
-
Incorporation: T-705-RTP competes with GTP and ATP.
-
Ambiguity: The carboxamide group rotates, mimicking the hydrogen bonding face of Guanine (pairing with C) or Adenine (pairing with U).
-
Extension: The ribose sugar is unmodified (2'-OH), allowing the RdRp to add subsequent nucleotides. This "invisible" incorporation fills the genome with mutations.
2'-C-Methylinosine: The Mechanism of Chain Termination
2'-C-methylinosine is often formed via the deamination of 2'-C-methyladenosine by Adenosine Deaminase (ADA).
-
Incorporation: Converted to 2'-C-methylinosine-5'-triphosphate (2'-C-Me-ITP) .
-
Steric Block: Upon incorporation, the bulky methyl group at the 2' position clashes with the RdRp's steric gate or prevents the translocation required for the next nucleotide addition.
-
Outcome: Immediate or delayed cessation of RNA synthesis. While the inosine base could cause mutations if extended, the 2'-methyl group enforces termination, rendering the "mutagenic potential" secondary to the "terminating effect."
Comparative Performance Data
| Feature | Favipiravir (T-705) | 2'-C-Methylinosine (Metabolite) |
| Primary Mechanism | Lethal Mutagenesis (Error Catastrophe) | Chain Termination (Non-obligate) |
| Active Form | T-705-RTP | 2'-C-Me-ITP |
| Structural Modification | Pseudo-base (Pyrazine) | 2'-C-Methyl Ribose + Hypoxanthine Base |
| Polymerase Extension | Permissive (Allows extension) | Restrictive (Blocks extension) |
| Mutational Spectrum | High frequency of G→A and C→U transitions | Minimal (Replication stops before mutations accumulate) |
| Primary Viral Targets | Influenza, Ebola, SARS-CoV-2 | HCV, Norovirus (as 2'-C-Me-A derivative) |
| Resistance Barrier | High (Requires high fidelity polymerase) | Moderate (S282T mutation in HCV NS5B) |
Visualizing the Pathways
The following diagram contrasts the intracellular activation and downstream effects of both compounds on viral RNA synthesis.
Caption: Comparative pathway analysis showing Favipiravir-induced error catastrophe versus 2'-C-methylinosine-mediated chain termination.
Experimental Protocols
To empirically distinguish these mechanisms, two distinct assays are required: NGS-based Mutational Analysis (for Favipiravir) and Primer Extension Assays (for 2'-C-methylinosine).
Protocol A: Assessment of Lethal Mutagenesis (NGS)
Objective: Quantify the increase in transition mutation frequency (G→A, C→U) in viral populations.
-
Viral Passage:
-
Infect susceptible cells (e.g., MDCK for Influenza, Huh-7 for HCV) at low MOI (0.01).
-
Treat with Favipiravir at concentrations ranging from 0.5× to 2× IC50.
-
Passage virus for 3-5 rounds to accumulate mutations.
-
-
RNA Extraction & RT-PCR:
-
Extract viral RNA from supernatant using a viral RNA kit.
-
Perform RT-PCR targeting a conserved region (e.g., RdRp gene) using high-fidelity reverse transcriptase (SuperScript IV) to minimize artifactual errors.
-
-
Library Preparation & Sequencing:
-
Prepare amplicon libraries for Illumina MiSeq (2x250 bp).
-
Control: Include a non-treated virus control to establish the baseline mutation rate.
-
-
Bioinformatic Analysis:
-
Align reads to the reference genome.
-
Filter variants with frequency >1% (to remove sequencing noise).
-
Calculation: Calculate Specific Mutation Frequency (SMF) = (Total Transition Mutations) / (Total Nucleotides Sequenced).
-
Validation: A significant increase in G→A/C→U transitions compared to control confirms lethal mutagenesis.
-
Protocol B: In Vitro Polymerase Chain Termination Assay
Objective: Demonstrate the ability of 2'-C-methylinosine to block RNA synthesis.
-
Reagent Setup:
-
Enzyme: Purified Recombinant RdRp (e.g., HCV NS5BΔ21).
-
Template/Primer: Synthetic RNA template annealed to a radiolabeled (P32 or fluorescent) RNA primer.
-
Nucleotides: Standard NTPs (ATP, CTP, GTP, UTP) and the test compound 2'-C-Me-ITP .
-
-
Reaction Assembly:
-
Mix Buffer (20 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT) + Enzyme (50 nM) + Template/Primer (100 nM).
-
Initiate reaction by adding NTP mix.
-
Condition 1 (Control): All natural NTPs (100 µM).
-
Condition 2 (Test): NTPs + increasing concentrations of 2'-C-Me-ITP (0, 10, 50, 100 µM).
-
-
Incubation:
-
Incubate at 30°C for 30-60 minutes.
-
-
Analysis:
-
Quench reaction with gel loading buffer (Formamide/EDTA).
-
Resolve products on a 15% denaturing polyacrylamide urea gel.
-
Visualization: Phosphorimaging.
-
-
Interpretation:
-
Mutagen (Favipiravir): Full-length products observed (bands at top of gel), potentially with altered mobility if composition changes significantly.
-
Terminator (2'-C-Me-I): Accumulation of truncated products (bands at n+1 position) indicating incorporation followed by immediate cessation.
-
References
-
Furuta, Y., et al. (2002). "In vitro and in vivo activities of anti-influenza virus compound T-705." Antimicrobial Agents and Chemotherapy.
-
Arias, A., et al. (2014). "Favipiravir elicits antiviral mutagenesis during virus replication in vivo." eLife.
-
Carroll, S. S., et al. (2003). "Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs." Journal of Biological Chemistry.
-
Eltahla, A. A., et al. (2015). "Resistance to hepatitis C virus: potential of lethal mutagenesis."[2][3][4][5] Current Opinion in Virology.
-
De Clercq, E. (2019). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Antiviral Research.
Sources
- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral error catastrophe by mutagenic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fitness-Dependent, Mild Mutagenic Activity of Sofosbuvir for Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Evolutionary safety of lethal mutagenesis driven by antiviral treatment | PLOS Biology [journals.plos.org]
Comparative Analysis: 2'-C-Methylinosine vs. Sofosbuvir
Executive Summary
This guide provides a rigorous technical comparison between Sofosbuvir (PSI-7977) , the industry-standard pyrimidine nucleotide analog, and 2'-C-methylinosine , a purine nucleoside scaffold representing a distinct class of NS5B polymerase inhibitors. While both compounds target the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, they diverge fundamentally in their metabolic activation pathways, prodrug strategies, and safety profiles.
The Verdict: Sofosbuvir’s success is attributed to its specific "Uridine" scaffold and phosphoramidate prodrug design, which bypasses rate-limiting phosphorylation while avoiding host mitochondrial DNA polymerase inhibition. In contrast, 2'-C-methylinosine (and its related purine analogs) demonstrates high potency but is historically associated with dose-limiting mitochondrial toxicity and complex metabolic requirements (conversion to guanosine analogs), rendering it less favorable for clinical monotherapy despite its mechanistic validity.
Section 1: Molecular Architecture & Prodrug Strategy
The core difference lies in the nucleobase identity and the modification of the ribose sugar, which dictates how the host cell processes the molecule before it encounters the viral enzyme.
| Feature | Sofosbuvir (PSI-7977) | 2'-C-Methylinosine (Purine Scaffold) |
| Nucleobase | Uracil (Pyrimidine) | Hypoxanthine (Purine) |
| Sugar Modification | 2'-deoxy-2'-fluoro-2'-C-methyl | 2'-C-methyl (often ribose) |
| Prodrug Class | ProTide (Phosphoramidate) | Nucleoside (requires intracellular kinase activation) |
| Entry Mechanism | Lipophilic passive diffusion; intracellular hydrolysis | Nucleoside transporter (ENT/CNT) |
| Active Metabolite | 2'-F-2'-C-Me-Uridine Triphosphate | 2'-C-Me-Guanosine Triphosphate (via conversion) |
Expert Insight: The "ProTide" Advantage
Sofosbuvir utilizes a phosphoramidate moiety. This is not merely for solubility; it is a strategic bypass of the first phosphorylation step , which is often the rate-limiting bottleneck for nucleoside analogs. 2'-C-methylinosine, typically studied as a nucleoside, relies on host kinases (like Adenosine Kinase or 5'-nucleotidase) or must be deaminated and converted, making its activation efficiency highly cell-type dependent.
Section 2: Metabolic Activation Pathways
The following Graphviz diagram illustrates the divergent metabolic pathways. Sofosbuvir follows a direct hydrolysis-phosphorylation route, whereas 2'-C-methylinosine acts as a precursor that feeds into the Guanosine triphosphate pool.
Caption: Comparative metabolic activation. Sofosbuvir uses a direct hydrolysis pathway. 2'-C-Me-Inosine requires multi-step enzymatic conversion (via IMPDH) to become the active Guanosine-analog triphosphate.
Section 3: Antiviral Potency & Resistance Profile
Mechanism of Action
Both compounds, in their triphosphate forms, compete with natural nucleotides (UTP for Sofosbuvir; GTP for 2'-C-methylinosine metabolites) for incorporation into the nascent viral RNA by NS5B.[1]
-
Chain Termination: The 2'-C-methyl group creates steric hindrance. Once incorporated, it prevents the polymerase from adding the next nucleotide, effectively terminating replication.
Quantitative Comparison
| Parameter | Sofosbuvir (SOF) | 2'-C-Methylinosine (Class*) |
| EC50 (HCV Replicon) | 15 – 50 nM | 0.2 – 3.0 µM (Base dependent) |
| Intracellular Half-life | ~27 hours (Triphosphate) | Variable (often shorter) |
| Resistance Barrier | High (S282T mutation) | Moderate to High |
| Cross-Resistance | No cross-resistance with NS5A/NS3 inhibitors | Potential cross-resistance with other 2'-Me-Nucs |
*Note: Data for 2'-C-Me-Inosine often reflects its conversion to 2'-C-Me-GTP. Purine analogs like IDX-184 (Guanosine base) showed potent EC50s in the low nanomolar range, similar to SOF, but failed due to safety.
Section 4: Safety & Mitochondrial Toxicity (The Critical Differentiator)
This is the defining chapter in the history of these two molecules.
Sofosbuvir:
-
Selectivity: Highly selective for HCV NS5B.
-
Pol γ Interaction: Does not inhibit human mitochondrial DNA polymerase gamma (Pol γ).
-
Clinical Outcome: No significant cardiotoxicity or bone marrow suppression observed in Phase III trials.
2'-C-Methylinosine / Purine Analogs:
-
The "Purine Problem": Many 2'-C-methyl purine nucleotides (e.g., BMS-986094, IDX-184) are recognized by human Pol γ.
-
Mechanism of Toxicity: Incorporation of the analog into mitochondrial DNA leads to chain termination of mtDNA. This causes mitochondrial depletion, leading to lactic acidosis, cardiomyopathy, and hepatic failure.
-
Experimental Evidence: In "Glu/Gal" assays (see Protocol below), purine analogs often show a significant shift in toxicity when cells are forced to rely on oxidative phosphorylation (Galactose media), indicating mitochondrial impairment.
Section 5: Experimental Protocols
To validate these comparisons in a lab setting, the following self-validating protocols are recommended.
Protocol A: HCV Replicon Assay (Potency)
Validates EC50 and antiviral efficacy.[2]
-
Cell Line: Huh-7.5 cells stably expressing HCV subgenomic replicon (Genotype 1b or 2a) with a Luciferase reporter.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates in DMEM + 10% FBS. Incubate 24h.
-
Treatment:
-
Prepare serial dilutions (1:3) of Sofosbuvir and 2'-C-methylinosine in DMSO.
-
Final DMSO concentration must be <0.5% to avoid non-specific cytotoxicity.
-
Treat cells for 72 hours.
-
-
Readout:
-
Lysis cells using Glo Lysis Buffer.
-
Add Luciferase substrate (Bright-Glo).
-
Measure luminescence (RLU).
-
-
Normalization: Normalize RLU to vehicle control (100% replication) and use a non-replication control (e.g., Cyclophilin inhibitor) as 0% baseline.
-
Calculation: Fit data to a 4-parameter logistic equation to determine EC50.
Protocol B: Mitochondrial Toxicity "Glu/Gal" Shift Assay
Validates safety profile and Pol γ off-target effects.
-
Concept: Cells grown in Glucose (Glu) use glycolysis (mitochondria independent). Cells grown in Galactose (Gal) are forced to use Oxidative Phosphorylation (mitochondria dependent). A drug toxic to mitochondria will be far more potent (toxic) in Galactose media.
-
Cell Line: HepG2 cells.
-
Media Preparation:
-
Glu Media: DMEM (High Glucose 25mM) + 10% FBS.
-
Gal Media: DMEM (No Glucose) + 10mM Galactose + 1mM Sodium Pyruvate + 10% Dialyzed FBS.
-
-
Workflow:
-
Plate HepG2 cells in parallel plates (Set A: Glu, Set B: Gal).
-
Treat with compound dilutions for 5 to 7 days (Mitochondrial toxicity is delayed; 24h is insufficient).
-
Split/replenish media on Day 3 to maintain nutrient levels.
-
-
Readout: Measure cell viability (ATP content via CellTiter-Glo).
-
Analysis: Calculate CC50 (Cytotoxic Concentration 50%) for both conditions.
-
Mitochondrial Tox Index (MTI):
-
Interpretation:
-
MTI < 3: Likely safe (Typical for Sofosbuvir).
-
MTI > 3: Mitochondrial toxicant (Typical for many 2'-C-Me-Purines).
-
-
References
-
Sofia, M. J., et al. (2010). Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus.[3] Journal of Medicinal Chemistry. Link
-
Murakami, E., et al. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977. Journal of Biological Chemistry. Link
-
Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Replication to Nucleoside Analogs. Antiviral Research. Link
-
Eldrup, A. B., et al. (2004).[2] Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase. Journal of Medicinal Chemistry. Link
-
Feng, J. Y., et al. (2016).[4] Myocardial toxicity of the HCV NS5B nucleoside polymerase inhibitor BMS-986094 in the monkey. Toxicological Sciences. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sofosbuvir for hepatitis C genotype 2 or 3 in patients without treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2'-C-Methylinosine: A Comparative Guide on Viral RNA Synthesis Inhibition
Executive Summary
2'-C-methylinosine (2'-C-Me-I) occupies a unique and critical position in the development of nucleoside antiviral drugs. Often observed as the primary deamination metabolite of the highly potent 2'-C-methyladenosine (2'-C-Me-A) , its validation requires a nuanced understanding of intracellular purine metabolism. Unlike direct-acting analogs like Sofosbuvir (uridine analog), 2'-C-Me-I functions as a metabolic precursor, relying on host cellular machinery to convert it into the active 2'-C-methylguanosine triphosphate (2'-C-Me-GTP) or re-aminate it to the adenosine analog.
This guide provides a rigorous framework for validating the efficacy of 2'-C-Me-I against viral RNA-dependent RNA polymerase (RdRp), specifically using Hepatitis C Virus (HCV) as the primary model system due to the extensive characterization of 2'-C-methyl nucleosides in this context. The protocols and comparative data below are designed to distinguish between intrinsic enzymatic inhibition and metabolic bottlenecks.
Part 1: Mechanism of Action & Metabolic Pathway
To validate 2'-C-Me-I, one must first validate its metabolic activation. The compound itself is a prodrug; it is inactive until phosphorylated to the triphosphate form.
The Mechanism: Non-Obligate Chain Termination
The 2'-C-methyl group provides the antiviral "warhead." When the active triphosphate (2'-C-Me-GTP) is incorporated by the viral RdRp, the methyl group causes a steric clash in the enzyme's active site. This prevents the translocation of the polymerase to the next nucleotide, causing chain termination . Unlike "obligate" terminators (which lack a 3'-OH), 2'-C-methyl nucleosides possess a 3'-OH but are conformationally restricted.
Metabolic Activation Pathway (Visualization)
The following diagram illustrates the critical "crosstalk" between Adenosine, Inosine, and Guanosine analogs. Validation failures often occur not at the polymerase level, but at the IMP -> XMP -> GMP conversion step.
Figure 1: The metabolic bottleneck. 2'-C-Me-Inosine must traverse the IMPDH pathway to become the active Guanosine-analog triphosphate.
Part 2: Comparative Performance Analysis
When validating 2'-C-Me-I, it must be benchmarked against its parent (Adenosine) and its target mimic (Guanosine).
| Feature | 2'-C-Methylinosine (2'-C-Me-I) | 2'-C-Methyladenosine (2'-C-Me-A) | 2'-C-Methylguanosine (2'-C-Me-G) | Ribavirin (Standard Control) |
| Primary Role | Metabolite / Precursor | Potent Parent Compound | Direct Analog | Mutagen / IMPDH Inhibitor |
| In Vitro Potency (EC50) | Moderate (1.0 - 10 µM) | High (0.1 - 0.5 µM) | High (0.1 - 0.5 µM) | Low (10 - 50 µM) |
| Metabolic Liability | Requires IMPDH conversion | Rapid deamination by ADA | Poor solubility/uptake | N/A |
| Toxicity Profile | Generally lower cytotoxicity | High mitochondrial toxicity | Low, but synthesis is difficult | Hemolytic anemia |
| Mechanism | Chain Termination (as GTP) | Chain Termination (as ATP) | Chain Termination (as GTP) | Error Catastrophe |
Key Insight for Researchers: If 2'-C-Me-I shows weak activity in your assay, do not assume it is a poor polymerase inhibitor. It is likely a substrate failure in the IMP
Part 3: Validation Protocols
To rigorously validate the compound, you must perform a "Self-Validating" workflow: Enzymatic Potency (Is the molecule capable?) + Cellular Metabolism (Does it get there?) + Antiviral Efficacy (Does it work?).
Protocol A: Cell-Free RdRp Chain Termination Assay
Objective: Determine the intrinsic Ki of the triphosphate form (2'-C-Me-GTP) derived from Inosine. Note: You cannot use 2'-C-Me-Inosine directly in this assay; you must chemically synthesize or purchase the Triphosphate form (2'-C-Me-ITP or 2'-C-Me-GTP) to test the hypothesis.
-
Reagents:
-
Recombinant HCV NS5B Polymerase (C-terminal truncated,
21). -
RNA Template: Homopolymeric poly(rC) or heteropolymeric viral RNA.
-
Primer: Oligo(rG) (12-mer).
-
Substrate: [
-33P]-GTP (Radiolabeled tracer). -
Test Compound: 2'-C-Me-GTP (The active metabolite of Inosine).
-
-
Workflow:
-
Annealing: Mix Template (200 nM) and Primer (1 µM) in reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT). Heat to 65°C for 5 min, cool slowly to RT.
-
Enzyme Mix: Add NS5B (50 nM) to the annealed RNA.
-
Inhibitor Addition: Add serial dilutions of 2'-C-Me-GTP (0, 0.1, 1, 10, 100 µM).
-
Initiation: Start reaction with [
-33P]-GTP and unlabeled NTPs. Incubate at 30°C for 60 mins. -
Quench: Stop reaction with EDTA/Formamide loading dye.
-
Analysis: Run on 8M Urea-PAGE sequencing gel.
-
-
Self-Validation Check:
-
Positive Control: Include 3'-dGTP (Obligate chain terminator).
-
Readout: You should see a "ladder" of aborted transcripts at specific lengths corresponding to G-incorporation sites.
-
Protocol B: Intracellular Metabolism Analysis (LC-MS/MS)
Objective: Confirm that 2'-C-Me-Inosine is actually converting to the active triphosphate inside the cell.
-
Cell Seeding: Seed Huh-7 cells (
cells/well) in 6-well plates. -
Dosing: Treat cells with 10 µM 2'-C-Me-Inosine for 24 hours.
-
Extraction:
-
Wash cells 3x with ice-cold PBS.
-
Lyse with 70% Methanol (pre-cooled to -20°C).
-
Add internal standard (e.g., Cl-ATP).
-
Centrifuge at 14,000 x g for 10 min. Collect supernatant.
-
-
LC-MS/MS Detection:
-
Target Analytes: 2'-C-Me-IMP, 2'-C-Me-GMP, 2'-C-Me-GTP .
-
Column: Anion exchange or porous graphitic carbon (Hypercarb).
-
-
Interpretation:
-
If 2'-C-Me-IMP is high but 2'-C-Me-GTP is low, the IMPDH pathway is the bottleneck .
-
If 2'-C-Me-GTP is detected at levels >1 pmol/10^6 cells, the compound is metabolically competent.
-
Protocol C: HCV Replicon Assay (Cell-Based Efficacy)
Objective: Measure the final antiviral effect (EC50).
-
System: Huh-7 cells harboring the subgenomic HCV replicon (Luciferase-tagged).[1]
-
Workflow Visualization:
Figure 2: Dual-readout workflow to ensure antiviral activity is not an artifact of cytotoxicity.
-
Data Calculation:
Part 4: References
-
Eldrup, A. B., et al. (2004).[4] Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase. Journal of Medicinal Chemistry, 47(9), 2283–2295. Link
-
Carroll, S. S., et al. (2003).[4] Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs.[3][5][6][7][8][9] The Journal of Biological Chemistry, 278(14), 11979–11984. Link
-
McGuigan, C., et al. (2010).[4] Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus.[5][9][10] Journal of Medicinal Chemistry, 53(13), 4949–4957. Link
-
Vernachio, J. H., et al. (2011).[4] INX-08189, a phosphoramidate prodrug of 6-O-methyl-2'-C-methyl guanosine, is a potent inhibitor of hepatitis C virus replication with excellent pharmacokinetic and pharmacodynamic properties. Antimicrobial Agents and Chemotherapy, 55(5), 1843–1851. Link
-
Arnold, J. J., et al. (2012). Sensitivity of mitochondrial transcription and resistance of RNA polymerase II dependent nuclear transcription to antiviral ribonucleosides. PLoS Pathogens, 8(11), e1003030. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of HCV Therapy: A Comparative Guide to the Efficacy and Safety of Adding Ribavirin to Sofosbuvir-Based Antivirals
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C virus (HCV) infection, with sofosbuvir-based regimens forming the cornerstone of modern therapy. These regimens offer high rates of sustained virologic response (SVR) and a favorable safety profile. However, the role of ribavirin, a broad-spectrum antiviral agent historically used in combination with interferon, in the era of highly effective DAAs remains a subject of considerable discussion. This guide provides an in-depth, objective comparison of the efficacy and safety of adding ribavirin to sofosbuvir-based antiviral regimens, supported by experimental data and clinical insights to inform research and drug development.
The Evolving Landscape of HCV Treatment: Sofosbuvir and the Ribavirin Question
Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor, exhibits potent pangenotypic activity against HCV.[1][2] Its introduction marked a paradigm shift, moving away from interferon-based therapies towards all-oral, well-tolerated, and highly effective regimens. The initial sofosbuvir-based therapies often included ribavirin, a guanosine analog with a multifaceted and not fully elucidated mechanism of action against HCV.[3][4][5] While the combination proved effective, the significant adverse event profile of ribavirin prompted investigations into ribavirin-free regimens. This guide dissects the evidence to delineate the specific patient populations and clinical scenarios where the addition of ribavirin may still hold therapeutic value.
Comparative Efficacy: SVR Rates With and Without Ribavirin
The primary measure of efficacy in HCV treatment is the achievement of SVR, defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy. Numerous clinical trials and real-world studies have evaluated the impact of adding ribavirin to various sofosbuvir-based DAA combinations.
Sofosbuvir and Ribavirin Dual Therapy
In the early DAA era, the combination of sofosbuvir and ribavirin was a key interferon-free option, particularly for genotypes 2 and 3.[2][6] However, SVR rates, especially in difficult-to-treat populations such as those with cirrhosis or prior treatment experience, were suboptimal.[1] For instance, in the FUSION trial, treatment-experienced patients with genotype 2 or 3 infection and cirrhosis had significantly lower SVR rates.[2]
Sofosbuvir-Based Combinations +/- Ribavirin
The addition of other potent DAAs, such as NS5A inhibitors (e.g., daclatasvir, ledipasvir, velpatasvir) and NS3/4A protease inhibitors (e.g., simeprevir), to sofosbuvir has dramatically improved SVR rates, often rendering ribavirin unnecessary for many patient populations.
However, for certain challenging patient groups, the addition of ribavirin has been shown to improve outcomes. This is particularly evident in patients with decompensated cirrhosis, prior treatment failure, and those with HCV genotype 3.[7][8][9]
Table 1: Comparative SVR12 Rates for Sofosbuvir-Based Regimens With and Without Ribavirin in Specific Patient Populations
| Sofosbuvir-Based Regimen | Patient Population | SVR12 with Ribavirin | SVR12 without Ribavirin | Key Findings & References |
| Sofosbuvir/Daclatasvir | Genotype 3, Cirrhosis (24 weeks) | 100% | 90.4% | A real-life study showed a significant benefit of adding ribavirin in cirrhotic patients with genotype 3 infection.[7][8] |
| Sofosbuvir/Velpatasvir | Decompensated Cirrhosis (All Genotypes, 12 weeks) | 94% | Not directly compared in this arm | The ASTRAL-4 trial established the efficacy of SOF/VEL with RBV in this population.[10][11] A meta-analysis suggested adding ribavirin did not significantly increase SVR but did increase adverse events.[12][13] |
| Sofosbuvir/Ledipasvir | Genotype 1, Decompensated Cirrhosis (12 weeks) | 87-89% | Not directly compared | High SVR rates were achieved with the addition of ribavirin in patients with advanced liver disease.[14] |
| Sofosbuvir/Simeprevir | Genotype 4 | 89% (24 weeks SOF/RBV) | 92% (12 weeks SOF/SMV) | A real-life study in genotype 4 patients showed high SVR rates for both regimens, with a better safety profile for the ribavirin-free combination.[15] |
Logical Flow for Treatment Decision:
The decision to include ribavirin is a multifactorial process, weighing the potential for increased efficacy against the certainty of additional side effects.
Caption: Decision pathway for including ribavirin in HCV therapy.
Safety and Tolerability Profile: The Burden of Ribavirin
The primary drawback of adding ribavirin to DAA regimens is its well-documented and often significant side effect profile.[16] A systematic review and meta-analysis of eight randomized controlled trials concluded that the addition of ribavirin to sofosbuvir-based regimens was associated with a twofold increase in adverse events.[17][18]
Table 2: Common Adverse Events Associated with Ribavirin-Containing vs. Ribavirin-Free Sofosbuvir-Based Regimens
| Adverse Event | Incidence with Ribavirin | Incidence without Ribavirin | Key Findings & References |
| Anemia (Hemolytic) | Significantly higher (p < 0.001) | Low | The most common and clinically significant adverse effect of ribavirin.[16] Dose reduction or discontinuation may be required.[19] |
| Fatigue | Higher frequency | Lower frequency | A common, often debilitating side effect.[10][16] |
| Headache | Higher frequency | Lower frequency | Frequently reported in clinical trials.[10][16] |
| Rash | Higher frequency | Lower frequency | Can range from mild to severe.[16] |
| Dyspnea | Significantly increased | Low | A notable side effect leading to dose reductions or discontinuation.[16] |
| Insomnia | Common | Less common | Affects quality of life during treatment.[20] |
| Nausea | Common | Less common | Contributes to treatment-related morbidity.[10] |
Experimental Protocol: Monitoring for Ribavirin-Associated Anemia
Objective: To monitor and manage hemolytic anemia in patients receiving ribavirin as part of a sofosbuvir-based HCV treatment regimen.
Methodology:
-
Baseline Assessment:
-
Complete Blood Count (CBC) with differential and reticulocyte count.
-
Serum creatinine and estimated glomerular filtration rate (eGFR).
-
Pregnancy test for women of childbearing potential.
-
-
On-Treatment Monitoring:
-
Week 2 and Week 4: Repeat CBC.
-
Monthly thereafter: Repeat CBC.
-
More frequent monitoring is warranted in patients with pre-existing anemia, renal impairment, or those experiencing a rapid decline in hemoglobin.
-
-
Dose Modification Guidelines for Anemia:
-
Hemoglobin <10 g/dL and ≥8.5 g/dL: Reduce ribavirin dose by 200 mg/day.
-
Hemoglobin <8.5 g/dL: Discontinue ribavirin.
-
Consider the use of erythropoietin-stimulating agents in select cases, although this is not routinely recommended.
-
-
Post-Treatment:
-
Monitor for resolution of anemia.
-
Unraveling the Mechanism of Action: Why Add Ribavirin?
The precise antiviral mechanism of ribavirin in HCV infection is not fully understood but is thought to be multifactorial.[3][4][5] This pleiotropic activity may explain its synergistic effect with DAAs in certain contexts.
Proposed Mechanisms of Ribavirin Action in HCV:
-
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Ribavirin monophosphate inhibits IMPDH, an enzyme crucial for the synthesis of guanosine triphosphate (GTP).[4][5] Depletion of intracellular GTP pools may limit viral RNA synthesis and replication.
-
Direct Inhibition of HCV RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, although it is a weak inhibitor in vitro.[5]
-
RNA Mutagenesis (Error Catastrophe): Incorporation of ribavirin triphosphate into the replicating HCV RNA genome can induce lethal mutations, pushing the virus beyond its error threshold.[4]
-
Immunomodulation: Ribavirin may shift the host immune response from a Th2 to a Th1 phenotype, enhancing host antiviral immunity.[4]
-
Induction of Heme Oxygenase-1 (HMOX1): A novel proposed mechanism suggests that ribavirin-induced hemolysis leads to an increase in heme, which in turn induces the anti-inflammatory and antiviral enzyme HMOX1 in the liver.[21]
Caption: Multifactorial mechanism of action of ribavirin against HCV.
Clinical Recommendations and Future Perspectives
The evidence strongly suggests that for the majority of patients with HCV, particularly treatment-naïve individuals without cirrhosis, ribavirin-free sofosbuvir-based regimens are the standard of care, offering high efficacy with a superior safety profile.[17][18]
However, the addition of ribavirin should be considered in the following patient populations, following a careful risk-benefit assessment:
-
Patients with Decompensated Cirrhosis: While some meta-analyses question the SVR benefit, guidelines and pivotal trials have often included ribavirin in this population to maximize the chance of cure.[10][11][22]
-
HCV Genotype 3 with Cirrhosis: This subgroup has historically been more challenging to treat, and real-world evidence suggests a benefit from adding ribavirin to regimens like sofosbuvir/daclatasvir.[7][8]
-
Prior DAA Treatment Failures: In retreatment scenarios, especially after failure of an NS5A inhibitor-containing regimen, the addition of ribavirin to a subsequent sofosbuvir-based regimen may be considered to enhance efficacy.[20][23]
The development of more potent, pangenotypic DAA combinations, such as sofosbuvir/velpatasvir/voxilaprevir, has further reduced the need for ribavirin, even in retreatment settings. As HCV therapies continue to evolve, the niche for ribavirin is likely to shrink further. Nevertheless, a thorough understanding of its properties, benefits, and risks remains crucial for optimizing treatment in the most difficult-to-cure patients and for informing the development of future antiviral strategies.
References
-
Thomas, E., Ghany, M. G., & Liang, T. J. (2012). The application and mechanism of action of ribavirin in therapy of hepatitis C. Antiviral chemistry & chemotherapy, 23(1), 1–12. [Link]
-
Saab, S., Park, S. H., Mizokami, M., & Omata, M. (2016). Adverse events associated with ribavirin in sofosbuvir-based therapies for patients with chronic hepatitis C: A community practice experience. Journal of viral hepatitis, 23(5), 393–399. [Link]
-
Lau, J. Y., Tam, R. C., Liang, T. J., & Hong, Z. (2002). Mechanism of action of ribavirin in the treatment of chronic hepatitis C. Hepatology, 35(5), 1002–1009. [Link]
-
Welzel, T. M., Petersen, J., Herzer, K., Ferenci, P., Gschwantler, M., Wedemeyer, H., ... & ALLY-3 study team. (2016). Daclatasvir plus sofosbuvir, with or without ribavirin, for hepatitis C virus genotype 3 in a French early access programme. Alimentary pharmacology & therapeutics, 44(7), 714–726. [Link]
-
Thomas, E., Ghany, M. G., & Liang, T. J. (2012). The application and mechanism of action of ribavirin in therapy of hepatitis C. Antiviral chemistry & chemotherapy, 23(1), 1–12. [Link]
-
Al-Busafi, S. A., & Ghali, P. (2013). Ribavirin induced hemolysis: A novel mechanism of action against chronic hepatitis C virus infection. World journal of hepatology, 5(8), 438–443. [Link]
-
Sulkowski, M. S., Naggie, S., Lalezari, J., Fessel, W. J., Mounzer, K., Shianna, K. V., ... & HCV-TARGET Study Group. (2014). Effectiveness and safety of sofosbuvir-based regimens for chronic HCV genotype 3 infection: results of the HCV-TARGET study. Clinical Infectious Diseases, 59(10), 1371–1379. [Link]
-
Lionetti, R., D'Ambrosio, R., Siciliano, M., Lenci, I., Pasquazzi, C., Rando, G., ... & Angelico, M. (2019). Daclatasvir, sofosbuvir with or without ribavirin for 24 weeks in hepatitis C genotype 3 cirrhosis: A real-life study. Annals of hepatology, 18(1), 126–131. [Link]
-
Gómez, A., Gea, F., Serra, M. Á., & Pérez, A. (2017). Effectiveness and safety of daclatasvir/sofosbuvir with or without ribavirin in genotype 3 hepatitis C virus infected patients. Results in real clinical practice. Revista espanola de enfermedades digestivas, 109(10), 698–703. [Link]
-
Thomas, E., Ghany, M. G., & Liang, T. J. (2012). The application and mechanism of action of ribavirin in therapy of hepatitis C. SciSpace. [Link]
-
Gómez, A., Gea, F., Serra, M. Á., & Pérez, A. (2017). Effectiveness and safety of daclatasvir/sofosbuvir with or without ribavirin in genotype 3 hepatitis C virus infected patients. Results in real clinical practice. Semantic Scholar. [Link]
-
Martini, S., Gatselis, N. K., Vlachogiannakos, J., Fotiou, D., Manesis, E. K., Papatheodoridis, G. V., ... & Rizzetto, M. (2018). Efficacy and Safety of Sofosbuvir and Ribavirin in an Italian Cohort of HCV Genotype 2 Elderly Cirrhotic Patients. Gastroenterology and hepatology from bed to bench, 11(3), 225–232. [Link]
-
Appiah, B., Afridi, S., Ofori-Asenso, R., & Liew, D. (2024). Efficacy and Safety of Adding Ribavirin to Sofosbuvir-Based Direct-Acting Antivirals (DAAs) in Re-Treating Non-Genotype 1 Hepatitis C—A Systematic Review and Meta-Analysis. Viruses, 16(5), 705. [Link]
-
Flisiak, R., Jaroszewicz, J., & Wawrzynowicz-Syczewska, M. (2024). Treatment of the most difficult-to-cure hepatitis C virus–infected population with sofosbuvir / velpatasvir. Polskie Archiwum Medycyny Wewnetrznej, 134(1). [Link]
-
Appiah, B., Afridi, S., Ofori-Asenso, R., & Liew, D. (2023). Efficacy and safety of adding ribavirin to direct-acting antivirals (DAAs) in re-treating non-genotype1 hepatitis C- a systematic review and meta-analysis. Sciforum. [Link]
-
The Medical Letter on Drugs and Therapeutics. (2014). Sofosbuvir Plus Ribavirin as a Treatment Alternative for Chronic HCV Genotype 2 or 3 Patients Unable to Benefit From Standard Therapy. P & T : a peer-reviewed journal for formulary management, 39(2), 143–146. [Link]
-
Lee, M., & Liu, C. H. (2016). Sofosbuvir and velpatasvir: a stellar option for patients with decompensated hepatitis C virus (HCV) cirrhosis. Annals of translational medicine, 4(Suppl 1), S48. [Link]
-
Pol, B., & Vallet-Pichard, A. (2016). Daclatasvir–sofosbuvir combination therapy with or without ribavirin for hepatitis C virus infection: from the clinical trials to real life. Expert Review of Anti-infective Therapy, 14(5), 445–453. [Link]
-
Lawitz, E., Mangia, A., Wyles, D., Rodriguez-Torres, M., Hassanein, T., Gordon, S. C., ... & Gane, E. (2013). Sofosbuvir for previously untreated chronic hepatitis C infection. The New England journal of medicine, 368(20), 1878–1887. [Link]
-
Liu, C. H., & Kao, J. H. (2022). Efficacy and Safety of Sofosbuvir-based Regimens in Hepatitis C Patients With Decompensated Cirrhosis: A Systematic Review and Meta-analysis. Clinical gastroenterology and hepatology, 20(6), 1205–1217. [Link]
-
Appiah, B., Afridi, S., Ofori-Asenso, R., & Liew, D. (2024). Efficacy and Safety of Adding Ribavirin to Sofosbuvir-Based Direct-Acting Antivirals (DAAs) in Re-Treating Non-Genotype 1 Hepatitis C—A Systematic Review and Meta-Analysis. Viruses, 16(5), 705. [Link]
-
Liu, C. H., & Kao, J. H. (2022). Efficacy and Safety of Sofosbuvir-based Regimens in Hepatitis C Patients With Decompensated Cirrhosis: A Systematic Review and Meta-analysis. Clinical gastroenterology and hepatology, 20(6), 1205–1217. [Link]
-
Atsukawa, M., Tsubota, A., Kondo, C., Shimada, N., Abe, H., Itokawa, N., ... & Iwashita, T. (2021). Sofosbuvir/Velpatasvir Plus Ribavirin Combination Therapy for Patients with Hepatitis C Virus Genotype 1a, 2a, or 3b after Glecaprevir/Pibrentasvir Therapy Failed. Internal Medicine, 60(15), 2379–2384. [Link]
-
Charlton, M., Everson, G. T., Flamm, S. L., Kumar, P., Landis, C., Brown, R. S., Jr, ... & SOLAR-1 Investigators. (2015). Ledipasvir and Sofosbuvir Plus Ribavirin for Treatment of HCV Infection in Patients With Advanced Liver Disease. Gastroenterology, 149(3), 649–659. [Link]
-
Beste, L. A., Green, P. K., Ioannou, G. N., & Dominitz, J. A. (2016). Sofosbuvir-based regimens in clinical practice achieve SVR rates closer to clinical trials: results from ERCHIVES. Liver international, 36(6), 809–817. [Link]
-
NATAP. (2014). Favorable Adverse Event Profile of Sofosbuvir/Ribavirin Versus Standard of Care for Hepatitis C. [Link]
-
Asselah, T., Boyer, N., & Saadoun, D. (2023). Efficacy and Safety of Sofosbuvir/Velpatasvir Plus Ribavirin in Patients with Hepatitis C Virus-Related Decompensated Cirrhosis. Viruses, 15(10), 2008. [Link]
-
Chen, Y., Yu, C., He, Y., & Chen, L. (2020). Efficacy and Safety of Sofosbuvir-Based Direct-Acting Antiviral Agents Treatment for Patients with Genotype 3/6 Hepatitis C Virus Infection. Canadian Journal of Gastroenterology and Hepatology, 2020, 8878201. [Link]
-
El-Khayat, H. R., Fouad, Y. M., & Maher, M. (2017). Sofosbuvir in combination with ribavirin or simeprevir: real-life study of patients with hepatitis C genotype 4. European journal of gastroenterology & hepatology, 29(3), 302–306. [Link]
-
Kohli, A., Osinusi, A., Sims, Z., Nelson, A., Meissner, E. G., Barrett, L. L., ... & Masur, H. (2015). Efficacy of Sofosbuvir and Ribavirin for treatment of Hepatitis C Genotype-1 in an Inner City Population: Virus and Host Factors that Predict Relapse. PloS one, 10(1), e0116833. [Link]
-
Ciancio, A., Viganò, M., & Rizzetto, M. (2021). Sofosbuvir-based therapies in genotype 2 hepatitis C virus cirrhosis: A real-life experience with focus on ribavirin dose. Digestive and liver disease, 53(5), 603–609. [Link]
-
Wyles, D., Pockros, P., Morelli, G., Younes, Z., Svarovskaia, E., Yang, J. C., ... & Lawitz, E. (2015). Ledipasvir-sofosbuvir plus ribavirin for patients with genotype 1 hepatitis C virus previously treated in clinical trials of sofosbuvir regimens. Hepatology, 61(6), 1793–1797. [Link]
-
Gane, E., Shiffman, M., Etzkorn, K., & GS-US-342-1553 Investigators. (2017). Sofosbuvir-velpatasvir with ribavirin for 24 weeks in hepatitis C virus patients previously treated with a direct-acting antiviral regimen. Hepatology, 66(4), 1083–1089. [Link]
-
Medscape. (2024). Hepatitis C Treatment & Management. [Link]
-
Kim, S., & Kim, Y. S. (2019). Full-dose sofosbuvir plus low-dose ribavirin for hepatitis C virus genotype 2-infected patients on hemodialysis. The Korean journal of internal medicine, 34(3), 550–556. [Link]
-
Simon, T. G., & Wyles, D. L. (2022). Are There Still Difficult-to-Treat Patients with Chronic Hepatitis C in the Era of Direct-Acting Antivirals?. Viruses, 14(1), 108. [Link]
-
Drugs.com. (2025). Sofosbuvir Dosage. [Link]
-
Wyles, D., Brau, N., Kottilil, S., Daar, E. S., Ruane, P., Workowski, K., ... & ASTRAL-5 Investigators. (2017). Sofosbuvir and Velpatasvir for the Treatment of Hepatitis C Virus in Patients Coinfected With Human Immunodeficiency Virus Type 1: An Open-Label, Phase 3 Study. Clinical Infectious Diseases, 65(4), 574–581. [Link]
-
Khan, A. W., Ali, A., & Khan, A. H. (2018). Effectiveness Of Sofosbuvir And Ribavirin In Hepatitis C Genotype 3 Relapsers. Journal of Ayub Medical College, Abbottabad, 30(3), 356–359. [Link]
-
ResearchGate. (2025). Efficacy of Sofosbuvir–Velpatasvir–Ribavirin Regimen for Retreatment of Chronic Hepatitis C in Patients With Prior DAA Failure: A Retrospective Study From a National Treatment Center. [Link]
-
Appiah, B., Afridi, S., Ofori-Asenso, R., & Liew, D. (2024). Efficacy and Safety of Adding Ribavirin to Sofosbuvir-Based Direct-Acting Antivirals (DAAs) in Re-Treating Non-Genotype 1 Hepatitis C—A Systematic Review and Meta-Analysis. Viruses, 16(5), 705. [Link]
-
Meissner, E. G., Wu, D., Osinusi, A., Bon, D., Virtaneja, J., Saifuddin, M., ... & Masur, H. (2015). Effect of Sofosbuvir and Ribavirin Treatment on Peripheral and Hepatic Lipid Metabolism in Chronic HCV, Genotype-1 Infected Patients. Hepatology, 61(3), 790–801. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Sofosbuvir Plus Ribavirin as a Treatment Alternative for Chronic HCV Genotype 2 or 3 Patients Unable to Benefit From Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Daclatasvir, sofosbuvir with or without ribavirin for 24 weeks in hepatitis C genotype 3 cirrhosis: A real-life study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of daclatasvir/sofosbuvir with or without ribavirin in genotype 3 hepatitis C virus infected patients. Results in real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mp.pl [mp.pl]
- 10. Sofosbuvir and velpatasvir: a stellar option for patients with decompensated hepatitis C virus (HCV) cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatitis C Treatment & Management: Approach Considerations, Interferons and Pegylated Interferons, Interferons and Ribavirin [emedicine.medscape.com]
- 12. Efficacy and Safety of Sofosbuvir-based Regimens in Hepatitis C Patients With Decompensated Cirrhosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Sofosbuvir-based Regimens in Hepatitis C Patients With Decompensated Cirrhosis: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ledipasvir and Sofosbuvir Plus Ribavirin for Treatment of HCV Infection in Patients With Advanced Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sofosbuvir in combination with ribavirin or simeprevir: real-life study of patients with hepatitis C genotype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adverse events associated with ribavirin in sofosbuvir-based therapies for patients with chronic hepatitis C: A community practice experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Efficacy and Safety of Adding Ribavirin to Sofosbuvir-Based Direct-Acting Antivirals (DAAs) in Re-Treating Non-Genotype 1 Hepatitis C-A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iris.unito.it [iris.unito.it]
- 20. Sofosbuvir/Velpatasvir Plus Ribavirin Combination Therapy for Patients with Hepatitis C Virus Genotype 1a, 2a, or 3b after Glecaprevir/Pibrentasvir Therapy Failed - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ribavirin induced hemolysis: A novel mechanism of action against chronic hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and Safety of Sofosbuvir/Velpatasvir Plus Ribavirin in Patients with Hepatitis C Virus-Related Decompensated Cirrhosis [mdpi.com]
- 23. hcvguidelines.org [hcvguidelines.org]
Safety Operating Guide
Master Protocol: 2'-C-methylinosine Disposal & Handling
Classification: Bioactive Nucleoside Analogue | CAS: 1467-08-9 (Derivative/Generic Reference) | Disposal Method: High-Temperature Incineration[1]
Executive Safety Summary
Immediate Action Required: Treat 2'-C-methylinosine as a Potentially Mutagenic/Teratogenic Agent .[1] Unlike standard organic reagents, this compound is designed to mimic biological nucleosides and inhibit viral polymerases.[2] Improper disposal can lead to environmental persistence due to the stabilizing 2'-C-methyl modification.[1]
-
Primary Disposal Route: High-temperature incineration (RCRA-compliant).[1]
-
Prohibited: Do NOT pour down the drain. Do NOT dispose of in regular trash. Do NOT rely on autoclaving for deactivation.
-
PPE Standard: Double nitrile gloves, lab coat, and safety glasses.[1] Use a biosafety cabinet (BSC) or fume hood for handling powders.[1]
Compound Profile & Hazard Logic
Why specific protocols are required for this molecule.
As a Senior Application Scientist, it is critical to understand that 2'-C-methylinosine is not just a "chemical"; it is a metabolic imposter .
-
The Mechanism of Risk: This molecule is a nucleoside analogue.[2][3] Its structure closely resembles natural inosine but features a methyl group at the 2'-carbon of the ribose ring.[4] This modification is engineered to prevent enzymatic degradation (specifically by nucleases) and to act as a chain terminator in viral RNA replication.
-
Environmental Persistence: The very feature that makes it a potent antiviral research tool—its resistance to biological breakdown—means it does not degrade easily in standard wastewater treatment facilities.
-
The "Deactivation Myth": Standard bleach (sodium hypochlorite) protocols used for biologicals are insufficient for chemically stable nucleoside analogues. While bleach may attack the purine base, it often leaves the modified sugar moiety intact or creates chlorinated byproducts. Incineration is the only self-validating method of destruction. [1]
Disposal Workflows & Decision Logic
Visualizing the Waste Stream
The following decision tree illustrates the required segregation logic to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision logic for segregating 2'-C-methylinosine waste streams. Note the convergence on incineration for all states.
Detailed Protocols
Scenario A: Solid Waste (Powders, Vials, Gloves) [1]
-
Containment: Place all solid waste (weigh boats, contaminated gloves, empty vials) into a clear 4-mil polyethylene bag.[1]
-
Secondary Containment: Seal the first bag and place it inside a second bag (double-bagging). This prevents particulate dispersion during transport.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Solid Debris contaminated with 2'-C-methylinosine."[1]
-
Hazard Checkbox: Toxic / Irritant.
-
-
Disposal: Deposit into the designated Yellow/Black RCRA Incineration Bin .
Scenario B: Liquid Stock Solutions (Pure Compound)
-
Segregation: Do not mix with general solvent waste if possible. Keep in a dedicated "Bioactive/Cytotoxic" liquid waste container.
-
Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers.
-
Labeling: Clearly mark concentration (e.g., "10mM 2'-C-methylinosine in DMSO").
-
Hand-off: Transfer to EHS for incineration.
Scenario C: HPLC Effluent (Mixed Solvents) Context: Researchers often analyze this compound using Acetonitrile/Water gradients.[1]
-
Collection: Direct HPLC line output into a dedicated waste carboy.
-
Compatibility: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid), as reaction with the organic modifiers (Acetonitrile) and the nucleoside can generate toxic fumes or exothermic reactions.[1]
-
Disposal: Treat the entire carboy as "Hazardous Chemical Waste contaminated with Antivirals."
Compatibility & Storage Matrix
Improper storage or mixing leads to the majority of laboratory accidents involving nucleosides.
| Parameter | Recommendation | CRITICAL AVOIDANCE |
| Storage Temp | -20°C (Desiccated) | Do not store in solution at Room Temp > 24 hrs (Hydrolysis risk).[1] |
| Container | Amber Glass or HDPE | Do not use Polystyrene (PS) for long-term liquid storage (leaching).[1] |
| Chemical Compatibility | Compatible with DMSO, Methanol, Water | STRONG OXIDIZERS (Nitric Acid, Peroxides).[1] Reaction may degrade the base but release hazardous NOx gases. |
| Waste Stream | High-Heat Incineration | Bleach/Autoclave. These methods do not guarantee destruction of the 2'-C-methyl ribose core.[1] |
Emergency Spill Response
Protocol for a spill of >10mg solid powder or >10mL stock solution.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, N95 mask (or respirator if powder is aerosolized), and lab coat.[1]
-
Containment:
-
Decontamination:
-
Disposal of Cleanup Materials: All towels, pads, and gloves used in cleanup must be treated as Solid Hazardous Waste (Scenario A).[1]
References
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (RCRA Subpart P). Retrieved from [Link][1]
-
PubChem. 2'-C-methylinosine Compound Summary (CID 11337424).[1] National Library of Medicine. Retrieved from [Link][1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from [Link][1]
Sources
- 1. PubChemLite - 2'-c-methylinosine (C11H14N4O5) [pubchemlite.lcsb.uni.lu]
- 2. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-O-methylinosine | C11H14N4O5 | CID 135412763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2'-C-Methylinosine
Introduction: A Proactive Stance on the Safety of Novel Nucleoside Analogs
As researchers and drug development professionals, our work with novel compounds like 2'-c-methylinosine places us at the forefront of scientific discovery. 2'-c-methylinosine, a synthetic nucleoside analog, belongs to a class of molecules pivotal in the development of antiviral and anticancer therapeutics.[1][2] These analogs function by mimicking natural nucleosides, thereby inserting themselves into DNA or RNA during replication, which can halt the process.[3][4] This mechanism of action, while therapeutically promising, underscores the potential for cytotoxic, mutagenic, or other unknown toxicological effects in researchers who handle them.
Given that specific safety data for many investigational compounds is often incomplete, this guide establishes a comprehensive framework for personal protective equipment (PPE) and handling procedures for 2'-c-methylinosine. Our approach is rooted in the principle of proactive risk mitigation, treating the compound with the caution it warrants until a full toxicological profile is established. This document provides the essential, immediate safety and logistical information necessary to build a culture of safety and trust in our laboratories.
Hazard Identification and Risk Assessment
A thorough review of available literature reveals no specific Safety Data Sheet (SDS) for 2'-c-methylinosine. Therefore, a risk assessment must be extrapolated from the known hazards of the broader class of nucleoside analogs and general warnings for research chemicals. Many compounds in this family are known to interfere with cellular processes.[4] A generic SDS for a similar research chemical, for instance, indicates potential hazards such as being "Harmful if swallowed" and is "Suspected of causing cancer".[5] Consequently, we must assume 2'-c-methylinosine could present similar risks.
The primary routes of potential exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion. Our handling plan is designed to minimize these risks through a combination of engineering controls, rigorous PPE protocols, and meticulous operational procedures.
| Property/Identifier | Information | Source |
| Chemical Name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | [6] |
| Molecular Formula | C11H14N4O5 | [6] |
| Molecular Weight | 282.25 g/mol | [7][8] |
| Known Hazards | Data not available. | N/A |
| Inferred Hazards | Potential Cytotoxin, Mutagen, or Teratogen. Harmful if swallowed, inhaled, or absorbed through the skin. | [4][5] |
| Primary Routes of Exposure | Inhalation (powder), Dermal Contact, Ingestion. | General Chemical Safety |
Comprehensive PPE Protocol for 2'-C-Methylinosine
The following PPE requirements are mandatory for all personnel handling 2'-c-methylinosine. This protocol is designed to provide a multi-layered defense against potential exposure.
| Task | Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Certified Chemical Fume Hood or Powder Containment Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable, Solid-Front Gown with Elastic Cuffs | Recommended, especially if not in a containment hood. N95 minimum. |
| Preparing Solutions | Certified Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Disposable, Solid-Front Gown with Elastic Cuffs | Not required if performed correctly within a fume hood. |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | Single Nitrile Gloves (Sterile) | Safety Glasses | Standard Lab Coat | Not required. |
| General Lab Operations (Non-handling) | N/A | N/A | Safety Glasses | Standard Lab Coat | Not required. |
Detailed PPE Specifications
-
Gloves : Double gloving is required for handling the pure compound or concentrated solutions.[9] Use powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling, and before touching any other surfaces.[9] Change gloves every 30-60 minutes or immediately if contamination is suspected.[9]
-
Gown/Lab Coat : When handling the solid compound or preparing stock solutions, a disposable, solid-front gown with tight-fitting elastic cuffs is mandatory to protect against spills. The gown should be worn over standard lab attire and disposed of as contaminated waste after the procedure.
-
Eye and Face Protection : At a minimum, ANSI Z87.1-rated safety goggles are required. When handling the solid powder outside of a glovebox, a full face shield must be worn in addition to goggles to protect against splashes and aerosolized particles.[10]
-
Respiratory Protection : While engineering controls are the primary defense against inhalation, an N95-rated respirator should be worn as a supplementary precaution when weighing the solid compound, especially if there is any uncertainty about the containment efficiency of the fume hood.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical for minimizing exposure risk. The following protocols provide a clear, self-validating system for common procedures.
Workflow for Weighing and Solubilizing 2'-C-Methylinosine
Caption: Workflow for weighing and solubilizing 2'-c-methylinosine.
Protocol 1: Weighing the Solid Compound
-
Preparation : Don all required PPE as specified in the table above (disposable gown, double nitrile gloves, goggles, face shield).
-
Engineering Control : Perform all work within a certified chemical fume hood with the sash at the lowest practical height.
-
Tare : Place an appropriate weigh boat on the analytical balance and tare to zero.
-
Transfer : Carefully transfer the desired amount of 2'-c-methylinosine powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Seal : Immediately and securely close the primary container of the compound.
-
Clean : Wipe the spatula with a solvent-dampened cloth (e.g., 70% ethanol) and dispose of the cloth in the designated solid hazardous waste container.
-
Record : Record the final weight.
Protocol 2: Preparing a Stock Solution
-
Preparation : This protocol should immediately follow the weighing procedure and be performed in the same chemical fume hood.
-
Solvent Addition : Using a calibrated pipette, carefully add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial containing the weighed 2'-c-methylinosine.
-
Dissolution : Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be required, per the compound's solubility data.
-
Labeling : Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Storage : Store the stock solution under the recommended conditions (e.g., -20°C).
Disposal and Decontamination Plan
Proper waste segregation and decontamination are crucial to prevent secondary exposure and environmental contamination.
Waste Segregation and Disposal Logic
Caption: Decision tree for the proper segregation of contaminated waste.
-
Solid Waste : All disposable items that have come into contact with 2'-c-methylinosine, including gloves, gowns, weigh boats, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
Liquid Waste : Unused or waste solutions containing 2'-c-methylinosine should be collected in a designated hazardous liquid waste container. Do not pour nucleoside analog waste down the drain.[11]
-
Decontamination : All non-disposable equipment and work surfaces should be decontaminated after use. Wipe surfaces thoroughly with a 10% bleach solution followed by 70% ethanol.[12]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][14]
Conclusion
Working with novel chemical entities like 2'-c-methylinosine is a privilege that carries significant responsibility. By understanding the potential hazards and rigorously adhering to the PPE, handling, and disposal protocols outlined in this guide, we can ensure the safety of our personnel while advancing critical research. A proactive and informed approach to safety is the bedrock of scientific integrity and innovation.
References
-
2'-O-methylinosine | C11H14N4O5 . PubChem, National Institutes of Health. [Link]
-
2'-c-methylinosine (C11H14N4O5) . PubChemLite. [Link]
-
Factsheet for health professionals about Marburg virus disease . European Centre for Disease Prevention and Control. [Link]
-
Excision of Nucleoside Analogs from DNA by p53 Protein, a Potential Cellular Mechanism of Resistance to Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase . National Institutes of Health. [Link]
-
PPE Requirements Hazardous Drug Handling . University of Washington. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products. [Link]
-
Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase . National Institutes of Health. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes . MDPI. [Link]
-
UNIT 7: Personal Protective Equipment . University of Hawai'i at Manoa. [Link]
Sources
- 1. 2'-C-Methyladenosine CAS#: 15397-12-3 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Excision of Nucleoside Analogs from DNA by p53 Protein, a Potential Cellular Mechanism of Resistance to Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. PubChemLite - 2'-c-methylinosine (C11H14N4O5) [pubchemlite.lcsb.uni.lu]
- 7. 2'-O-methylinosine | C11H14N4O5 | CID 135412763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. pppmag.com [pppmag.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. med.nyu.edu [med.nyu.edu]
- 12. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
